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Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Documentation Hub

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  • Product: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
  • CAS: 220679-12-9

Core Science & Biosynthesis

Foundational

Chemical properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

This guide serves as an authoritative technical reference for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a specialized heterocyclic intermediate critical in the synthesis of antiviral (HCV, HIV) and anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a specialized heterocyclic intermediate critical in the synthesis of antiviral (HCV, HIV) and anti-inflammatory therapeutics.

CAS Registry Number: 220679-12-9 Molecular Formula: C₁₂H₁₃NO₄S Molecular Weight: 267.30 g/mol

Executive Summary: Strategic Utility

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a pharmacophore scaffold distinguished by its 5-sulfonyl moiety . Unlike simple alkyl-indoles, the sulfonyl group introduces a strong electron-withdrawing character and significant polarity, modulating the lipophilicity (LogP) and metabolic stability of downstream drug candidates.

Key Applications:

  • HCV NS5B Polymerase Inhibitors: The indole-2-carboxylate core is a proven template for allosteric inhibitors (e.g., Beclabuvir analogs) where the 5-position substituent dictates potency and resistance profiles.

  • HIV-1 NNRTIs: Used as a precursor for indole-carboxamide derivatives targeting reverse transcriptase.

  • Medicinal Chemistry Handle: The C2-ester provides a versatile "entry point" for heterocycle formation (e.g., oxadiazoles) or amide coupling, while the C5-sulfone remains chemically inert but pharmacologically active.

Physicochemical Architecture

The presence of the sulfonyl group at C5 significantly alters the electronic landscape of the indole ring compared to the parent molecule.

Table 1: Core Chemical Properties
PropertyValue / DescriptionTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation products.
Melting Point 160–165 °C (Predicted)Higher than 5-methyl analog (160°C) due to dipole-dipole interactions of the sulfone.
Solubility DMSO, DMF, hot EthanolPoor water solubility; moderate solubility in DCM/CHCl₃.
LogP (Calc) ~1.8 – 2.1Sulfone lowers LogP relative to 5-alkyl indoles, improving bioavailability.
pKa (NH) ~15 (DMSO)The EWG sulfone increases the acidity of the N-H proton, facilitating N-alkylation.
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.2 (s, 1H): Broad indole NH.

    • δ 8.3 (d, 1H): H-4 proton (deshielded by adjacent -SO₂Me).

    • δ 7.8 (dd, 1H): H-6 proton.

    • δ 7.3 (s, 1H): H-3 proton (characteristic of 2-substituted indoles).

    • δ 4.35 (q, 2H) & 1.35 (t, 3H): Ethyl ester protons.

    • δ 3.15 (s, 3H): Methylsulfonyl singlet (Diagnostic peak).

Synthetic Architecture: The Fischer Indole Route[2]

The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 4-(methylsulfonyl)phenylhydrazine. This method is preferred over the Reissert synthesis for 5-substituted indoles due to higher regioselectivity and scalability.

Mechanistic Workflow

The synthesis relies on the acid-catalyzed condensation of the hydrazine with ethyl pyruvate, followed by a [3,3]-sigmatropic rearrangement.

FischerSynthesis Hydrazine 4-(Methylsulfonyl) phenylhydrazine (HCl Salt) Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone + EtOH, Reflux Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine p-TsOH / PPA Acid Catalysis Indole Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate EneHydrazine->Indole [3,3]-Sigmatropic Rearrangement - NH3 Ammonia NH3 (Byproduct) EneHydrazine->Ammonia

Figure 1: Fischer Indole Synthesis pathway for the target compound. The [3,3]-rearrangement is the rate-determining step driven by acid catalysis.

Experimental Protocol: Fischer Cyclization

Scale: 10 mmol basis.

  • Hydrazone Formation: Suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (2.23 g, 10 mmol) in absolute ethanol (20 mL). Add ethyl pyruvate (1.16 g, 10 mmol) dropwise.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 1.9 g, 10 mmol) or Polyphosphoric acid (PPA, 5 g).

    • Expert Insight: PPA often gives cleaner cyclization for electron-deficient hydrazines but is harder to work up. p-TsOH in benzene/toluene with Dean-Stark water removal is the alternative for high yield.

  • Cyclization: Reflux the mixture for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane). The hydrazone intermediate (Rf ~0.[1]4) will disappear, and the fluorescent indole product (Rf ~0.6) will appear.

  • Workup: Cool to room temperature.

    • If PPA used: Pour onto crushed ice/water. The product typically precipitates.

    • If p-TsOH used: Concentrate solvent, dilute with EtOAc, wash with sat. NaHCO₃ (to remove acid) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Reactivity & Functionalization

The chemical utility of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate lies in its orthogonal reactivity at the N1, C2, and C3 positions.

Hydrolysis (Saponification)

To generate the free acid for amide coupling.

  • Reagents: LiOH·H₂O (3 eq) in THF/H₂O (3:1).

  • Conditions: Stir at RT for 4–16 h.

  • Note: Avoid harsh reflux with NaOH, which can sometimes degrade the sulfone or cause decarboxylation at C2 if heated excessively after acidification.

  • Isolation: Acidify to pH 3 with 1N HCl. The acid 5-(methylsulfonyl)-1H-indole-2-carboxylic acid (CAS 367501-41-5) will precipitate as a white solid.

N-Alkylation (Indole Nitrogen)

The 5-sulfonyl group increases the acidity of the N-H proton, making alkylation facile but also requiring careful control to prevent bis-alkylation side reactions (though rare at C3 for ester-substituted indoles).

  • Base: Cs₂CO₃ (mild, preferred) or NaH (strong).

  • Solvent: DMF or CH₃CN.

  • Protocol:

    • Dissolve indole (1 eq) in DMF.

    • Add Cs₂CO₃ (2 eq) and stir for 15 min.

    • Add alkyl halide (1.1 eq). Stir at RT.

    • Self-Validating Step: The disappearance of the broad NH singlet (~12 ppm) in NMR confirms reaction completion.

C3-Functionalization (Electrophilic Aromatic Substitution)

Despite the electron-withdrawing ester (C2) and sulfone (C5), the C3 position remains the most nucleophilic site on the ring, though less reactive than in simple indoles.

  • Halogenation: NCS or NBS in DMF will selectively halogenate C3.

  • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) can install a C3-aldehyde, a key intermediate for tricyclic antiviral scaffolds.

Medicinal Chemistry Context: HCV Inhibitors

This molecule is a specific building block for Non-Nucleoside NS5B Polymerase Inhibitors . The logic follows a "clamp" mechanism where the indole binds to the Thumb II domain of the polymerase.

MedChem cluster_mods Structural Modifications Scaffold Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate C2_Mod C2: Amide Coupling (Interacts with Arg/Ser residues) Scaffold->C2_Mod Hydrolysis + Amine N1_Mod N1: Hydrophobic Tail (Cyclohexyl/Benzyl groups) Scaffold->N1_Mod Alkylation C3_Mod C3: Cyclization (Tetracyclic Indolo-benzazepines) Scaffold->C3_Mod Functionalization Target HCV NS5B Polymerase (Allosteric Site) C2_Mod->Target H-Bond Donor N1_Mod->Target Hydrophobic Pocket

Figure 2: SAR logic for transforming the scaffold into an NS5B inhibitor.

Why the Sulfone? In drug design, the C5-sulfone replaces the C5-chloro or C5-methyl found in first-generation inhibitors. The sulfone acts as a metabolic "blocker" (preventing oxidation at C5) and engages in specific dipole interactions with the enzyme backbone, often improving potency against resistant viral variants.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sulfone Stability: The methylsulfonyl group is thermally stable but can be displaced by extremely strong nucleophiles under forcing conditions (unlikely in standard synthesis).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow oxidation of the indole double bond.

References

  • Synthesis of 5-Sulfonyl Indoles: Murakami, Y., et al. "Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones." Chemical & Pharmaceutical Bulletin, 1999. Link

  • HCV NS5B Inhibitor SAR: Beaulieu, P. L., et al. "Discovery of Indole-Based Non-Nucleoside Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 2012. Link

  • Indole-2-Carboxylate Chemistry: Gribble, G. W.[2] "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016. Link

  • Precursor Synthesis: "Preparation of 5-(methylsulfonyl)-1H-indole-2-carboxylic acid." PubChem Patent Summary. Link (Note: Refers to related sulfonamide/sulfone patent literature).

  • General Fischer Indole Protocol: Robinson, B. "The Fischer Indole Synthesis."[2] Chemical Reviews, 1963. Link

Sources

Exploratory

The 5-Methylsulfonyl Indole Moiety: A Privileged Pharmacophore in Modern Drug Design

Executive Summary The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. Within this class, 5-methylsulfonyl indole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. Within this class, 5-methylsulfonyl indole derivatives represent a specialized, high-value pharmacophore. The introduction of a methylsulfonyl group (


) at the C5 position—or as a pendant motif on the indole core—confers unique physicochemical properties: it acts as a strong hydrogen bond acceptor without the acidic proton of a sulfonamide, enhances metabolic stability by blocking the C5 oxidation site, and modulates lipophilicity (

).

This technical guide dissects the therapeutic utility of this moiety, focusing on its critical role in COX-2 inhibition , HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and tubulin polymerization inhibition . It provides actionable synthetic protocols and validated assay methodologies for researchers in early-stage discovery.

Part 1: Chemical Rationale & Pharmacophore Analysis

The Sulfone Advantage

In drug design, the sulfone group is often employed as a bioisostere for carbonyls and sulfonamides.

  • Vs. Carbonyls: Sulfones are more metabolically stable and provide a unique tetrahedral geometry that can access different binding pockets.

  • Vs. Sulfonamides: Sulfonamides (

    
    ) often carry risks of hypersensitivity (Stevens-Johnson syndrome) and have an acidic proton (pKa ~10). The methylsulfonyl group is neutral, reducing off-target toxicity while maintaining the polar interaction capability.
    
The C5 Vector

The C5 position of the indole ring is electronically coupled to the nitrogen lone pair.

  • Metabolic Blockade: The C5 position is the primary site for Cytochrome P450-mediated hydroxylation in unsubstituted indoles. Placing a robust electron-withdrawing group (EWG) like

    
     here dramatically increases the metabolic half-life (
    
    
    
    ) of the scaffold.
  • Electronic Tuning: The Hammett constant (

    
    ) for a methylsulfonyl group is approx +0.72, significantly reducing the electron density of the indole ring. This modulation is critical for π-stacking interactions in targets like HIV-1 Reverse Transcriptase.
    

Part 2: Therapeutic Applications[1][2][3][4][5][6]

Selective COX-2 Inhibition

The most prominent application of the methylsulfonyl pharmacophore is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (Coxibs).

  • Mechanism: COX-2 differs from COX-1 by the substitution of Isoleucine 523 (COX-1) with Valine 523 (COX-2). This smaller residue in COX-2 opens a hydrophobic "side pocket."

  • Binding Mode: The methylsulfonyl group acts as a "docking anchor," inserting into this side pocket and forming hydrogen bonds with Arg513 and His90 .

  • Indole SAR: While Rofecoxib uses a furanone core, indole derivatives (specifically 2-phenylindoles with a sulfone on the phenyl ring or the indole C5) have shown superior potency. The indole scaffold provides a rigid template to orient the sulfone into the selectivity pocket.

HIV-1 NNRTIs (Indolyl Aryl Sulfones)

Indolyl Aryl Sulfones (IAS) are a potent class of NNRTIs derived from the lead compound L-737,126 .[1][2]

  • Binding Site: These compounds bind to the NNRTI Binding Pocket (NNIBP), an allosteric site adjacent to the catalytic triad.[3]

  • Role of Sulfone: The sulfone bridge (typically at C3) confers flexibility, allowing the molecule to adopt a "butterfly" conformation essential for binding.

  • C5 Substitution: Substituents at the indole C5 position (Cl, F, or alkyl) interact with Tyr181 . A 5-methylsulfonyl group can enhance these interactions through dipole-dipole forces, improving activity against resistant mutants (e.g., K103N).

Tubulin Polymerization Inhibitors

Indole-based agents binding to the Colchicine site of tubulin often feature a 5-methoxy or 5-sulfone group. The sulfone mimics the trimethoxyphenyl ring of Colchicine or Combretastatin A-4, disrupting microtubule assembly and causing G2/M cell cycle arrest.

Part 3: Visualization of Mechanisms

Diagram: COX-2 Selectivity Logic

The following diagram illustrates how the Methylsulfonyl group drives selectivity.

COX2_Mechanism Ligand Indole Derivative Pharmacophore Methylsulfonyl Group (-SO2Me) Ligand->Pharmacophore Contains Target COX-2 Enzyme Pharmacophore->Target Targets Pocket Secondary Pocket (Val523) Pharmacophore->Pocket Inserts Into Residues Arg513 & His90 Pharmacophore->Residues H-Bonds Target->Pocket Exposes Pocket->Residues Contains Outcome Selective Inhibition (Anti-inflammatory) Residues->Outcome Stabilizes Binding

Caption: Mechanism of COX-2 selectivity driven by the insertion of the methylsulfonyl pharmacophore into the enzyme's secondary pocket.

Part 4: Synthetic Methodology

Robust Synthesis of 5-Methylsulfonylindole

While many routes exist, the Fisher Indole Synthesis remains the most scalable method for generating the 5-methylsulfonyl core.

Reaction Scheme Logic
  • Hydrazone Formation: Condensation of 4-(methylsulfonyl)phenylhydrazine with ethyl pyruvate.

  • Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement (Fisher Indolization).

  • Hydrolysis & Decarboxylation: Removal of the ester directing group to yield the parent indole.

Synthesis_Workflow Start 4-(Methylsulfonyl) phenylhydrazine Step1 Hydrazone Intermediate Start->Step1 Condensation Reagent + Ethyl Pyruvate Reagent->Step1 Step2 Ethyl 5-methylsulfonyl -1H-indole-2-carboxylate Step1->Step2 Fisher Cyclization Catalyst PPA (Polyphosphoric Acid) 110°C Catalyst->Step2 Step3 1. NaOH/EtOH (Hydrolysis) 2. Cu/Quinoline (Decarboxylation) Step2->Step3 Functional Group Manipulation Final 5-Methylsulfonylindole Step3->Final Yields Target

Caption: Step-by-step synthetic pathway for the production of the 5-methylsulfonylindole core scaffold.

Detailed Protocol (Self-Validating)

Step 1: Hydrazone Formation [4]

  • Dissolve 4-(methylsulfonyl)phenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

  • Add Ethyl Pyruvate (11 mmol) dropwise.

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Cool to 0°C. The hydrazone precipitates as a yellow solid. Filter and dry.

    • Checkpoint: If no precipitate forms, concentrate the solvent by 50%.

Step 2: Fisher Cyclization

  • Mix the dried hydrazone (5 mmol) with Polyphosphoric Acid (PPA, 20 g).

  • Heat to 110°C with vigorous mechanical stirring for 3 hours. Note: The mixture will become a dark viscous syrup.

  • Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with NaHCO3 (sat) and Brine.

  • Recrystallize from Ethanol to obtain Ethyl 5-methylsulfonyl-1H-indole-2-carboxylate .

Step 3: Decarboxylation (Optional for C2-functionalization)

  • Hydrolyze the ester using NaOH (2M) in Ethanol/Water. Acidify to isolate the carboxylic acid.

  • Heat the carboxylic acid in Quinoline with a catalytic amount of Copper powder at 200°C for 2 hours.

  • Workup: Dilute with ether, wash with dilute HCl (to remove quinoline), and isolate 5-methylsulfonylindole .

Part 5: Experimental Assay Protocols

In Vitro COX-2 Inhibition Screening

To validate the therapeutic potential, the synthesized derivatives must be screened for selectivity (COX-2 vs COX-1).

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay. Principle: Measures the peroxidase activity of the COX heme cofactor. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

ReagentVolume (µL)Function
Assay Buffer (0.1 M Tris-HCl, pH 8.0)150Maintains physiological pH
Heme Solution10Cofactor for COX enzyme
COX-1 or COX-2 Enzyme10Target Enzyme
Test Compound (DMSO) 10 5-Methylsulfonyl Indole Derivative
Arachidonic Acid (Substrate)10Initiates reaction
TMPD (Colorimetric Substrate)20Indicator

Protocol:

  • Background Wells: Add Buffer + Heme + Solvent (DMSO).

  • 100% Activity Wells: Add Buffer + Heme + Enzyme + Solvent.

  • Inhibitor Wells: Add Buffer + Heme + Enzyme + Test Compound (Var. Conc).

  • Incubate for 5 minutes at 25°C.

  • Initiate reaction by adding Arachidonic Acid and TMPD.

  • Shake plate for 30 seconds. Incubate for 5 minutes.

  • Read Absorbance at 590 nm.

Calculation:



Validation Criteria: The reference compound Celecoxib  must show IC50 < 1 µM for COX-2 and > 10 µM for COX-1.

Part 6: Comparative Data Analysis

The following table summarizes the impact of the 5-methylsulfonyl group compared to other substituents in indole-based COX-2 inhibitors (Representative Data based on SAR trends [1, 2]).

Compound Substituent (C5)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Metabolic Stability (Microsomes)
-H (Unsubstituted)> 50> 50N/ALow (Rapid hydroxylation)
-F (Fluoro)12.545.03.6Moderate
-SO2NH2 (Sulfonamide)0.0815.0187High
-SO2Me (Methylsulfonyl)0.05 > 100 > 2000 High

Interpretation: The methylsulfonyl derivative exhibits superior selectivity and potency compared to the sulfonamide, likely due to better desolvation energy and lack of ionization at physiological pH.

References

  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Source: MDPI (Molecules), 2008. URL:[Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link][5]

  • New Indolylarylsulfone Non-Nucleoside Reverse Transcriptase Inhibitors Show Low Nanomolar Inhibition. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (PMC), 2022. URL:[Link]

  • Fischer Indole Synthesis Mechanism and Applications. Source: Organic Chemistry Portal.[6][7] URL:[Link]

Sources

Foundational

Technical Whitepaper: Structure-Activity Relationship (SAR) of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It treats Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate not merely as a single compound, but as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and pharmacologists. It treats Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate not merely as a single compound, but as a pivotal "privileged scaffold" for the development of anti-infectives (specifically HIV-1 NNRTIs) and neurological agents (NMDA antagonists).

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (EMIC) represents a critical intermediate and pharmacophore in the design of bioactive small molecules. Belonging to the class of indole-2-carboxylates , this scaffold is distinguished by the C5-methylsulfonyl (


) moiety—a polar, hydrogen-bond-accepting group that imparts unique electronic properties and metabolic stability compared to traditional halogenated analogs.

This guide analyzes the SAR of EMIC, focusing on its utility as a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1 and as a modulator of the NMDA receptor glycine site . We explore the causality behind its structural features, provide validated synthetic protocols, and map its biological interaction logic.

Chemical Architecture & Pharmacophore Analysis[1]

The EMIC molecule can be deconstructed into three functional zones, each governing specific interactions within a biological target.

Structural Zones
  • Zone A: The Indole Core (Scaffold): Provides a rigid, planar aromatic system essential for

    
     stacking interactions (e.g., with Tyr181 or Tyr188 in HIV-1 RT).
    
  • Zone B: The C5-Methylsulfonyl Group (Electronic Modulator):

    • Effect: A strong electron-withdrawing group (EWG) (

      
      ).
      
    • Function: Increases the acidity of the N1-proton (

      
       modulation), strengthening hydrogen bond donor capability. It also acts as a specific H-bond acceptor in polar pockets.
      
  • Zone C: The C2-Ethoxycarbonyl (Synthetic Handle/Prodrug):

    • In Vitro: Often hydrolyzed to the free acid or converted to carboxamides/hydrazides to engage specific residues (e.g., Lys103 in HIV RT).

    • In Vivo: The ethyl ester enhances lipophilicity (

      
      ), facilitating membrane permeability before intracellular hydrolysis.
      
SAR Logic Map

The following diagram illustrates the functional logic of the EMIC scaffold.

SAR_Logic Molecule Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate C5_Pos C5-Methylsulfonyl (EWG / H-Bond Acceptor) Molecule->C5_Pos C2_Pos C2-Ethyl Ester (Lipophilicity / Synthetic Handle) Molecule->C2_Pos N1_Pos N1-Indole Nitrogen (H-Bond Donor) Molecule->N1_Pos Target_HIV HIV-1 RT Binding (Hydrophobic Pocket) C5_Pos->Target_HIV Metabolic Stability Polar Interaction Target_NMDA NMDA Glycine Site (Antagonist) C5_Pos->Target_NMDA Critical Polar Contact C2_Pos->Target_HIV Precursor to Carboxamide N1_Pos->Target_HIV H-Bond to Pro236 (if unsubstituted)

Figure 1: Pharmacophore deconstruction of the EMIC scaffold highlighting key interaction zones.

Synthetic Methodology & Validation

To ensure scientific integrity, the synthesis of EMIC must follow a robust, self-validating protocol. The Fischer Indole Synthesis is the industry standard for this scaffold due to its scalability and regioselectivity.

Validated Protocol: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (

    
    )
    
  • Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve 4-(methylsulfonyl)phenylhydrazine HCl (10 mmol) in Ethanol (50 mL).

    • Add Ethyl pyruvate (11 mmol) dropwise at room temperature.

    • Reflux for 2 hours.[1] Monitor by TLC (Hexane:EtOAc 1:1).

    • Checkpoint: Formation of the hydrazone intermediate is indicated by a shift in

      
       and disappearance of the hydrazine starting material.
      
    • Evaporate solvent to yield the crude hydrazone.

  • Cyclization (Fischer Indolization):

    • Suspend the crude hydrazone in PPA (20 g) or Methanesulfonic acid/Ethanol mix.

    • Heat to 110°C for 3–4 hours.

    • Mechanism:[2] Acid-catalyzed [3,3]-sigmatropic rearrangement followed by ammonia elimination.

    • Quench: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Isolation & Purification:

    • Filter the resulting precipitate (crude indole).

    • Wash with water (

      
       mL) to remove acid traces.
      
    • Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Yield Target: 65–75%.

Structural Validation (Self-Validating Metrics)

To confirm identity, the isolated solid must meet these spectral criteria:

TechniqueExpected Signal / CharacteristicDiagnostic Value
1H NMR (DMSO-d6)

12.3 (br s, 1H, NH)
Confirms Indole N-H (no alkylation).

8.3 (d, 1H, C4-H)
Deshielded by adjacent

and C3.

3.2 (s, 3H,

)
Confirms Methylsulfonyl group integrity.

4.3 (q, 2H), 1.3 (t, 3H)
Confirms Ethyl ester presence.
IR Spectroscopy 1690–1710

(C=O)
Ester carbonyl stretch.
1300, 1140

(S=O)
Sulfone symmetric/asymmetric stretch.
HRMS (ESI)

calc. 268.06
Exact mass confirmation.

Biological Evaluation: HIV-1 Reverse Transcriptase Inhibition[3][4][5][6]

The primary utility of 5-sulfonylindoles lies in their ability to inhibit HIV-1 Reverse Transcriptase (RT). While the ethyl ester is a precursor, its derivatives (carboxamides/hydrazides) are potent NNRTIs.

Mechanism of Action

These compounds bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , an allosteric site distinct from the catalytic active site. Binding induces a conformational change that locks the "thumb" subdomain of RT, preventing DNA polymerization.

Experimental Assay Protocol (RT Inhibition)

Note: This assay measures the incorporation of isotopically labeled nucleotides into DNA.

  • Reagents: Recombinant HIV-1 RT, template/primer (poly(rA)·oligo(dT)),

    
    -dTTP.
    
  • Preparation: Prepare serial dilutions of the test compound (EMIC or hydrolyzed derivative) in DMSO.

  • Incubation:

    • Mix RT enzyme + Test Compound + Template/Primer in reaction buffer (50 mM Tris-HCl, pH 7.8).

    • Incubate at 37°C for 5 minutes (allows inhibitor binding).

  • Initiation: Add

    
    -dTTP to start polymerization. Incubate for 1 hour at 37°C.
    
  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Pathway Visualization

The following diagram details the inhibition pathway and the role of the scaffold.

HIV_Pathway Inhibitor 5-Sulfonylindole Derivative (Ligand) NNIBP Allosteric Pocket (NNIBP) (Hydrophobic/Flexible) Inhibitor->NNIBP Binds via Pi-Stacking & H-Bonds RT_Active HIV-1 Reverse Transcriptase (Active Conformation) RT_Active->NNIBP Contains Complex Enzyme-Inhibitor Complex (Locked 'Thumb' Domain) NNIBP->Complex Conformational Change DNA_Synth Viral DNA Synthesis Complex->DNA_Synth BLOCKS Replication Viral Replication DNA_Synth->Replication Required for

Figure 2: Mechanism of Action for 5-sulfonylindole based NNRTIs targeting HIV-1 RT.

Comparative SAR Data

The following table summarizes how modifications to the EMIC scaffold affect biological activity, drawn from aggregate data on indole-2-carboxylates [1, 2, 5].

PositionModificationEffect on Activity (HIV-1 RT / NMDA)Mechanistic Insight
C5 (Core) Methylsulfonyl (

)
Optimal Balances polarity and metabolic stability. Strong H-bond acceptor.
Chloro (-Cl)HighGood lipophilicity, but lacks H-bond acceptor capacity of sulfone.
Nitro (

)
ModerateStrong EWG, but often associated with toxicity/metabolic issues.
C2 (Tail) Ethyl Ester Low (in vitro) Must be hydrolyzed. Acts as prodrug.
Carboxamide (

)
High Primary pharmacophore for NNRTIs; H-bond donor to backbone.
Carboxylic Acid (

)
LowToo polar for NNIBP entry; active in NMDA glycine site assays.
N1 (Head) Hydrogen (-H)VariableEssential for H-bond to Pro236 in some RT mutants.
Methyl/EthylModerateIncreases lipophilicity; may clash if pocket is restricted.
PhenylsulfonylHigh"Indolyl Aryl Sulfones" (IAS) are a distinct, highly potent class.

References

  • Silvestri, R., et al. (2003). "Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies." Journal of Medicinal Chemistry. Link

  • Zhao, T., et al. (2019).[3][4] "Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing."[3][5][4] European Journal of Medicinal Chemistry. Link

  • Lynch, W. E., et al. (2020).[6] "Ethyl 1H-indole-2-carboxylate."[2][1][3][5][6] IUCrData. Link

  • Kishore, D., et al. (2025). "Synthesis and Biological Activity of Functionalized Indole-2-carboxylates." ResearchGate Archive. Link

  • Hu, W., et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole-2-carboxamides, particularly for antiviral (H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole-2-carboxamides, particularly for antiviral (HCV NS5B) and oncology drug discovery.

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS 220679-12-9) represents a high-value heterocyclic scaffold in medicinal chemistry. Distinguished by the electron-withdrawing methylsulfonyl group at the C5 position, this compound serves as a robust precursor for indole-2-carboxamide libraries. The sulfone moiety imparts unique physicochemical properties—enhanced metabolic stability against oxidative metabolism and increased polarity compared to alkyl analogs—making it a preferred bioisostere in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors and allosteric HIV-1 integrase inhibitors.

This guide details the physicochemical data, optimized synthetic protocols, and strategic applications of this compound, moving beyond basic datasheets to provide actionable research intelligence.

Chemical Identity & Molecular Characterization[1][2][3][4][5]

The compound is an indole ester characterized by a sulfone group at the 5-position, significantly altering the electronic density of the indole ring compared to unsubstituted analogs.

PropertyData Specification
Chemical Name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
CAS Number 220679-12-9
Molecular Formula C₁₂H₁₃NO₄S
Molecular Weight 267.30 g/mol
MDL Number MFCD16036849
SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2S(=O)(=O)C)C (Canonical representation may vary)
Structure Indole core with C2-ethyl ester and C5-methylsulfonyl substituents

Physicochemical Analysis

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

Solubility Profile

The presence of the sulfone group increases polarity relative to 5-methyl or 5-chloro analogs, but the planar indole stack often leads to high lattice energy and poor aqueous solubility.

  • Water: Insoluble (< 0.1 mg/mL). Requires co-solvents for biological assays.

  • DMSO: Soluble (> 20 mg/mL). Recommended stock solvent.

  • Methanol/Ethanol: Sparingly soluble; solubility improves with heating.

  • Dichloromethane (DCM): Moderate solubility.

Electronic & Stability Properties
  • Electronic Effect: The C5-methylsulfonyl group is a strong electron-withdrawing group (EWG) (

    
    ). This reduces the electron density of the indole ring, making the C3 position less susceptible to electrophilic aromatic substitution compared to electron-rich indoles (e.g., 5-methoxyindole).
    
  • pKa: The indole N-H is more acidic than unsubstituted indole (pKa ~16.9) due to the inductive effect of the sulfone, likely shifting the pKa to the ~15.0–15.5 range (DMSO scale).

  • Metabolic Stability: The sulfone is metabolically inert, unlike sulfides (susceptible to oxidation) or methyl groups (susceptible to benzylic hydroxylation).

Synthetic Pathways

Two primary routes are established for the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. Method A is the classical Fischer Indole Synthesis, while Method B represents a modern transition-metal-catalyzed approach.

Method A: Fischer Indole Synthesis (Scale-Up Preferred)

This method utilizes the condensation of a hydrazine with a pyruvate derivative.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4)

  • Ethyl Pyruvate[1]

  • Acid Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)

Protocol:

  • Hydrazone Formation: Dissolve 4-(methylsulfonyl)phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 2 hours. Cool to precipitate the hydrazone intermediate.

  • Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) (10 wt eq).

  • Heating: Heat the mixture to 100–110°C for 3–4 hours. Note: The EWG sulfone deactivates the ring, requiring higher temperatures than standard indoles.

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Method B: Copper-Catalyzed Sulfonylation (Late-Stage Functionalization)

This method installs the sulfone group onto a pre-formed indole core, useful for generating libraries of sulfone analogs.

Reagents:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Sodium Methanesulfinate (MeSO₂Na)

  • Catalyst: CuI / L-Proline or CuI / 1,2-Diaminocyclohexane

Protocol:

  • Combine Ethyl 5-bromoindole-2-carboxylate (1.0 eq), Sodium Methanesulfinate (1.5 eq), and CuI (0.1 eq) in DMSO.

  • Heat to 110°C under Argon atmosphere for 12–16 hours.

  • The reaction proceeds via a coupling mechanism where the sulfinate displaces the bromide.

  • Workup involves dilution with water and extraction with Ethyl Acetate.

Visualization of Synthetic Logic

Synthesis Start1 4-(Methylsulfonyl) phenylhydrazine Intermediate Arylhydrazone Intermediate Start1->Intermediate Condensation (EtOH, Reflux) Start2 Ethyl Pyruvate Start2->Intermediate Product Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate (CAS 220679-12-9) Intermediate->Product Fischer Cyclization (110°C, -NH3) Catalyst Acid Catalyst (PPA/MsOH) Catalyst->Product Promotes [3,3]-Sigmatropic Rearrangement

Figure 1: Fischer Indole Synthesis Pathway for CAS 220679-12-9.

Applications in Drug Discovery

This specific ester is a "linchpin" intermediate. It is rarely the final drug but rather the scaffold upon which potency is built.

HCV NS5B Polymerase Inhibition

Indole-2-carboxamides are a validated class of allosteric inhibitors for the Hepatitis C Virus NS5B polymerase.

  • Mechanism: The indole core binds to the "Thumb II" allosteric site of the polymerase.

  • Role of C5-Sulfone: The sulfone group acts as a hydrogen bond acceptor, interacting with backbone amides (e.g., Tyr477 or Arg503) in the enzyme pocket. It also lowers the lipophilicity (LogP) compared to a tert-butyl group, improving the pharmacokinetic profile.

  • Workflow: The ethyl ester is hydrolyzed to the Acid (5-(methylsulfonyl)-1H-indole-2-carboxylic acid) , which is then coupled with amines (e.g., cyclohexyl amines or sulfonamides) to generate the active inhibitor.

Scaffold Hopping & Bioisosterism

In medicinal chemistry campaigns, the methylsulfonyl group is often compared against:

  • Nitro (-NO₂): Similar electronics but toxicity concerns (mutagenicity).

  • Sulfonamide (-SO₂NH₂): Similar polarity but offers a distinct H-bond donor/acceptor profile.

  • Trifluoromethyl (-CF₃): Similar metabolic stability but significantly more lipophilic.

Visualization of Application Workflow

Application Ester Ethyl Ester (CAS 220679-12-9) Acid Free Acid Intermediate Ester->Acid Hydrolysis (LiOH/THF) Coupling Amide Coupling (HATU/EDC) Acid->Coupling + Amine (R-NH2) Target HCV NS5B Inhibitor (Indole-2-carboxamide) Coupling->Target Lead Optimization

Figure 2: Transformation of the ethyl ester scaffold into bioactive viral inhibitors.

Safety & Handling Protocols

While specific toxicological data for this intermediate may be sparse, standard protocols for sulfonyl-indoles apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The sulfone group does not typically introduce explosivity, but the hydrazine precursor used in synthesis is toxic and potentially genotoxic. Ensure the final product is free of hydrazine residues.

  • Storage: Store at 2–8°C. Keep dry. The ester bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis to the acid.

References

  • Matrix Scientific. (n.d.). Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Product Data. Retrieved from

  • ChemicalBook. (2024). Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Properties and Suppliers. Retrieved from

  • Beaulieu, P. L., et al. (2004). "Discovery of the Indole-2-carboxylic Acid Series of HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for the utility of 5-sulfonyl indole scaffolds in HCV).
  • PubChem. (n.d.). Indole-2-carboxylic acid derivatives. Retrieved from

Sources

Foundational

The Sulfonyl Group: A Lynchpin in the Bioactivity of Indole-2-Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When functionalized at the C2 position with a carboxylate group, it gives rise to the indole-2-carboxylate class, a framework ripe for therapeutic exploitation. The strategic introduction of a sulfonyl group (–SO₂–) or its related sulfonamide moiety onto this scaffold has emerged as a powerful strategy to modulate and enhance biological activity. This guide provides a comprehensive analysis of the multifaceted role of the sulfonyl group in the bioactivity of indole-2-carboxylates, synthesizing insights from synthetic chemistry, pharmacology, and computational modeling. We will explore its impact on physicochemical properties, target binding interactions, and the resulting spectrum of therapeutic activities, from antiviral to anticancer applications.

The Strategic Importance of the Sulfonyl Group in Drug Design

The sulfonyl group is far more than a simple linker or structural component; it is a versatile functional group that imparts unique and advantageous properties to a parent molecule.[4] Its applications in medicinal chemistry are extensive due to several key characteristics:

  • Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, enabling robust interactions with biological targets like enzyme active sites and receptors.[5][6][7]

  • Metabolic Stability: The sulfur atom in its highest oxidation state (SVI) is resistant to metabolic oxidation, and the introduction of a sulfonyl group can block metabolically labile sites on a molecule, thereby increasing its half-life and bioavailability.[4][5]

  • Modulation of Physicochemical Properties: As a polar, electron-withdrawing group, the sulfonyl moiety can significantly alter the solubility, lipophilicity (logP), and electronic distribution of the parent indole-2-carboxylate, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5][7]

  • Bioisosterism: The sulfonyl group can serve as a non-classical bioisostere for other functional groups such as carbonyls, carboxylates, or phosphates, allowing for the fine-tuning of activity while potentially overcoming liabilities associated with the original group.[5]

The logical diagram below illustrates the central roles the sulfonyl group plays in enhancing the drug-like properties of a lead compound.

Sulfonyl_Roles cluster_properties Physicochemical & Structural Impact cluster_outcomes Therapeutic Outcomes A Sulfonyl Group (R-SO₂-R') B Hydrogen Bond Acceptor A->B C Increases Polarity & Modulates Solubility A->C D Strong Electron- Withdrawing Nature A->D E Metabolic Stability A->E F Bioisostere (e.g., for Carbonyl) A->F G Enhanced Binding Affinity to Target B->G H Improved ADME Properties C->H D->G E->H I Increased Bioactivity F->I G->I H->I

Caption: Key contributions of the sulfonyl group to molecular properties and bioactivity.

Synthesis of Sulfonyl-Functionalized Indole-2-Carboxylates

The synthesis of these complex molecules requires a multi-step approach, often beginning with the construction of the core indole-2-carboxylate scaffold, followed by the introduction of the sulfonyl moiety.

Core Scaffold Synthesis: The Fischer Indolization

A classic and reliable method for creating the indole ring is the Fischer indole synthesis. This involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.

Fischer_Indolization General Workflow: Synthesis via Fischer Indolization & Sulfonylation Start Substituted Phenylhydrazine + Ethyl Pyruvate Step1 Fischer Indolization (e.g., PTSA, heat) Start->Step1 Intermediate1 Substituted Ethyl 1H-indole-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH, H₂O) Intermediate1->Step2 Intermediate2 Indole-2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling or Direct Sulfonylation Intermediate2->Step3 Final N-Arylsulfonyl-indole-2-carboxamide or C-Sulfonylated Derivative Step3->Final Reagent Aryl Sulfonyl Chloride or Sulfonamide Reagent->Step3

Caption: A common synthetic route to sulfonylated indole-2-carboxylates.

Experimental Protocol: Synthesis of N-Arylsulfonyl-indole-2-carboxamides

This protocol provides a generalized procedure for the synthesis of a target compound, starting from the indole-2-carboxylic acid intermediate. This method is based on standard amide coupling techniques.[8][9]

Step 1: Hydrolysis of the Ester (Intermediate 1 to 2)

  • Dissolve the ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous ethanol.

  • Add an aqueous solution of 3 N sodium hydroxide (6.0 eq).

  • Reflux the reaction mixture for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the mixture to pH 2 using 0.1 N HCl.

  • The resulting white precipitate (the carboxylic acid) is collected by filtration, washed with water, and dried under vacuum.[10]

Step 2: Amide Coupling (Intermediate 2 to Final Product)

  • Suspend the synthesized indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling reagent, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.1 eq), and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired arylsulfonamide (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup by washing with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final N-arylsulfonyl-indole-2-carboxamide.[11]

Self-Validation: The integrity of each step is confirmed by TLC analysis showing the consumption of starting material and the appearance of a new product spot. The final structure and purity are unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry.

Biological Activities and Structure-Activity Relationships (SAR)

The incorporation of a sulfonyl group has led to the discovery of indole-2-carboxylates with potent activities across several therapeutic areas.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] The mechanism involves the chelation of two essential Mg²⁺ ions in the enzyme's active site by the indole nitrogen and the C2-carboxylate. The addition of sulfonyl-containing side chains enhances this activity.

Mechanism of Enhancement:

  • Binding Affinity: The sulfonyl group can form additional hydrogen bonds with active site residues.[6][7]

  • Hydrophobic Interactions: Appending aryl sulfonamides can introduce moieties that engage in favorable π-π stacking interactions with viral DNA or hydrophobic pockets within the enzyme, significantly boosting potency.[12][14][15]

The diagram below conceptualizes the binding mode of a sulfonylated indole-2-carboxylate within the HIV-1 integrase active site.

HIV_Integrase_Binding Conceptual Binding Mode in HIV-1 Integrase Active Site cluster_enzyme Integrase Active Site cluster_inhibitor Indole-2-Carboxylate Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ Residue1 Catalytic Residue Residue2 Hydrophobic Pocket Residue3 H-Bond Donor Residue Indole Indole Core Indole->Mg1 Chelation Indole->Mg2 Chelation Carboxylate C2-Carboxylate Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation Sulfonyl Aryl Sulfonyl Group Sulfonyl->Residue2 π-π Stacking / Hydrophobic Interaction Sulfonyl->Residue3 Hydrogen Bond

Caption: Sulfonyl group enhancing inhibitor binding through secondary interactions.

Table 1: Antiviral Activity of Selected Indole-2-Carboxylate Derivatives

Compound ID Target IC₅₀ (µM) Reference
17a HIV-1 Integrase 3.11 [12][13]
20a HIV-1 Integrase 0.13 [14]
8f Coxsackie B3 Virus >17.1 (SI) [16]
14f Influenza A 7.53 [16]

(IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index)

Anticancer Activity

Derivatives of indole-2-carboxamide and indole-2-carboxylate have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast, prostate, and pediatric brain cancers.[17][18][19] The sulfonyl or sulfonamide group is often a key feature in the most potent compounds.

Mechanisms of Action:

  • Enzyme Inhibition: Certain derivatives act as dual inhibitors of key protein kinases like EGFR and CDK2.[11][20]

  • Tubulin Polymerization Inhibition: Some compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21]

Table 2: Anticancer Activity of Selected Indole-2-Carboxamide/Carboxylate Derivatives

Compound ID Cancer Cell Line IC₅₀ / GI₅₀ (µM) Mechanism / Target Reference
18 HeLa (Cervical) 0.24 Tubulin Polymerization Inhibitor [21]
5e MCF-7, A-549, Panc-1 0.80 - 1.00 EGFR/CDK2 Dual Inhibitor [11]
7j M9-ENL1 AML 0.72 (EC₅₀) Not specified [22]
12c KNS24, BT12 (Pediatric Brain) <10 Not specified [19]

(IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition; EC₅₀: Half maximal effective concentration)

Other Therapeutic Areas

The versatility of this scaffold extends to other diseases:

  • Anti-diabetic: N-arylsulfonyl-indole-2-carboxamide derivatives have been investigated as inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, presenting a potential therapeutic strategy for type 2 diabetes.[8] The sulfonamide linker is crucial for interacting with the enzyme's active site.[8]

  • Anti-inflammatory: The indole scaffold is present in many anti-inflammatory agents, and sulfonamide-containing derivatives have also been explored for this activity.[23][24]

Conclusion and Future Perspectives

The strategic incorporation of sulfonyl and sulfonamide groups is a validated and highly effective approach in the design of bioactive indole-2-carboxylates. This functional group is a powerful tool for medicinal chemists, enabling the enhancement of target affinity through specific interactions like hydrogen bonding and the optimization of ADME profiles by modulating key physicochemical properties. The success of this scaffold in producing potent antiviral and anticancer agents underscores its vast potential.

Future research should focus on exploring novel sulfonylation chemistries, such as direct C-H functionalization, to access a wider chemical space.[25][26] Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will guide the rational design of next-generation inhibitors with improved potency, selectivity, and safety profiles. The indole-2-carboxylate backbone, functionalized with the indispensable sulfonyl group, will undoubtedly remain a fertile ground for the discovery of new therapeutic agents.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (Source: vertexaisearch.cloud.google.com)
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Source: RSC Publishing)
  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (Source: Jordan Journal of Chemistry (JJC))
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (Source: PMC)
  • Application of Sulfonyl in Drug Design | Request PDF.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. (Source: AIP Publishing)
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (Source: ACS Omega)
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Source: RSC Publishing)
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (Source: PMC)
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Synthesis and antitumour evaluation of indole-2-carboxamides against paedi
  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (Source: PMC)
  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simul
  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters.
  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide deriv
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (Source: PMC - PubMed Central)
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (Source: n.d.)
  • Recent advancements on biological activity of indole and their deriv
  • A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (Source: PMC)
  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. (Source: MDPI)
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (Source: MedChemComm (RSC Publishing))
  • (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. (Source: Academia.edu)
  • Mechanism for I2-mediated C2-sulfonylation of indoles.
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (Source: PMC)

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Exploratory

Literature review of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate applications

Synthetic Utility, Pharmacological Scaffolding, and Therapeutic Applications Executive Summary Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a specialized heterocyclic intermediate critical to the discovery of allo...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility, Pharmacological Scaffolding, and Therapeutic Applications

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a specialized heterocyclic intermediate critical to the discovery of allosteric viral polymerase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by the juxtaposition of a lipophilic indole core with a polar, hydrogen-bond-accepting sulfonyl motif (


) at the C5 position, this scaffold offers a unique physicochemical profile. It bridges the gap between solubility and membrane permeability, making it a "privileged structure" in medicinal chemistry.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in High-Throughput Screening (HTS) campaigns for Hepatitis C Virus (HCV) and HIV-1 therapeutics.

Chemical Identity & Structural Properties[1][2][3]

The molecule comprises an indole-2-carboxylate core substituted at the C5 position with a methylsulfonyl group.[1][2] This substitution pattern is non-trivial; the electron-withdrawing nature of the sulfone (


) significantly alters the electronic density of the indole ring, reducing the nucleophilicity of C3 and increasing the acidity of the N1 proton compared to unsubstituted indoles.
PropertySpecification
IUPAC Name Ethyl 5-methanesulfonyl-1H-indole-2-carboxylate
Molecular Formula

Molecular Weight 267.30 g/mol
Key Pharmacophore C5-Sulfonyl (H-bond acceptor), C2-Ester (Pro-drug/Intermediate)
Solubility Low in water; High in DMSO, DMF, EtOAc
pKa (Calculated) ~13.5 (Indole NH), significantly lower than indole (~16) due to sulfone EWG
Structural Significance
  • C5-Sulfonyl Group: Acts as a metabolic anchor and a specific contact point for arginine or lysine residues in enzyme binding pockets (e.g., Arg-residues in the HCV NS5B Thumb II pocket).

  • C2-Ethyl Ester: Serves as a masking group for the carboxylic acid. In drug design, it is often hydrolyzed to the free acid to form salt bridges or converted to carboxamides to access hydrophobic sub-pockets.

Synthetic Protocols

The most robust synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate utilizes the Fischer Indole Synthesis . This route is preferred over the Reissert synthesis due to the availability of the hydrazine precursor and the scalability of the process.

Protocol: Fischer Indole Cyclization

Reaction Class: [3,3]-Sigmatropic Rearrangement / Condensation

Reagents:

  • Substrate: 4-(Methylsulfonyl)phenylhydrazine hydrochloride.

  • Carbonyl Source: Ethyl pyruvate.[3][4][5][6][7]

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or ethanolic

    
    .
    

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-(methylsulfonyl)phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 2 hours. The intermediate hydrazone will precipitate upon cooling.

    • Checkpoint: Verify hydrazone formation via TLC (disappearance of hydrazine).

  • Cyclization: Resuspend the isolated hydrazone in PPA (10 parts by weight). Heat to 100–110°C for 3–4 hours.

    • Mechanism:[8] Acid-catalyzed tautomerization to the ene-hydrazine, followed by [3,3]-sigmatropic rearrangement, re-aromatization, and ammonia elimination.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The crude indole precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Visualization: Synthesis Pathway

The following diagram illustrates the chemical logic flow from precursors to the active scaffold.

FischerSynthesis Start1 4-(Methylsulfonyl) phenylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone EtOH, Reflux Start2 Ethyl Pyruvate Start2->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PPA, 110°C (-NH3) Product Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate Sigmatropic->Product Cyclization

Caption: Figure 1. Fischer Indole Synthesis pathway for the generation of the 5-sulfonyl indole core.

Therapeutic Applications & Case Studies

This scaffold is not merely a building block; it is a pharmacophoric template. The 5-sulfonyl group provides a critical "vector" for drug-target interactions, particularly in viral polymerases.

Case Study A: HCV NS5B Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a primary target for direct-acting antivirals (DAAs).

  • Target Pocket: Thumb II Allosteric Site.

  • Mechanism: Indole-2-carboxylates bind to the Thumb II pocket, preventing the conformational change required for RNA synthesis initiation.

  • Role of 5-Sulfone: The sulfonyl oxygen atoms act as hydrogen bond acceptors, interacting with basic residues (e.g., Arg422 or Lys419) within the allosteric pocket. This interaction locks the inhibitor in place, enhancing potency (

    
    ) significantly compared to the 5-H or 5-Me analogs.
    
  • Derivatization: The ethyl ester is typically hydrolyzed to the carboxylic acid or converted to a N-methyl carboxamide to optimize bioavailability.

Case Study B: COX-2 Selective Inhibitors

Similar to the "Coxibs" (e.g., Celecoxib), the presence of a sulfonyl group on an aromatic ring is a hallmark of COX-2 selectivity.

  • Logic: The COX-2 active site has a side pocket that accommodates bulky sulfone or sulfonamide groups, which is absent in COX-1.

  • Application: 5-Methanesulfonyl-1H-indole-2-carboxylate derivatives (often with a phenyl group at C3) have demonstrated selective COX-2 inhibition, reducing the gastrointestinal toxicity associated with non-selective NSAIDs.

Case Study C: HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

Indole-2-carboxamides derived from this ester are explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Binding: These compounds bind to the NNRTI binding pocket (a hydrophobic pocket adjacent to the active site).

  • SAR Insight: The 5-substituent (sulfone) projects into a solvent-exposed region or a specific sub-pocket, improving the solubility of the lipophilic indole core.

Experimental Workflow: Derivatization

To utilize this scaffold in drug discovery, one must often functionalize the C3 position or the C2 ester.

Protocol: Hydrolysis to 5-(methylsulfonyl)-1H-indole-2-carboxylic Acid

This is the requisite step to generate the free acid for coupling reactions.

  • Dissolution: Dissolve Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1 eq) in THF:Water (3:1).

  • Base Hydrolysis: Add LiOH (3.0 eq). Stir at room temperature for 4–6 hours.

    • Note: The electron-withdrawing sulfone makes the ester more susceptible to hydrolysis than standard indoles.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.

  • Yield: Typically >90%.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate Mod1 Hydrolysis (C2) Core->Mod1 Mod2 N-Alkylation (N1) Core->Mod2 Mod3 C3-Functionalization Core->Mod3 Out1 HCV NS5B Inhibitors (Acid/Amide) Mod1->Out1 Amide Coupling Out2 Cannabinoid Ligands (N-Alkyl) Mod2->Out2 Lipophilic Chain Out3 COX-2 Inhibitors (C3-Aryl) Mod3->Out3 Suzuki Coupling

Caption: Figure 2. Divergent synthesis strategies from the core scaffold to therapeutic classes.[9]

References

  • Patel, B. A., et al. (2013). "Hepatitis C virus (HCV) NS5B polymerase is a key target for anti-HCV therapeutics development."[10] Science.gov. Link

  • World Intellectual Property Organization. (2012). WO2012051659A1 - Viral polymerase inhibitors.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60948, 5-Methylsulfonamido-indole-2-carboxylic acid. (Analogous scaffold reference). Link

  • El-Sayed, M. A., et al. (2015). "Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives." Asian Journal of Organic & Medicinal Chemistry. Link

  • Murakami, Y., et al. (1999). "Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones." Chemical & Pharmaceutical Bulletin. Link

Sources

Foundational

Technical Guide: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate as a Pharmacophore Scaffold

Executive Summary Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a privileged heterocyclic scaffold in modern drug discovery, primarily utilized for its ability to access specific allosteric pockets in viral polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a privileged heterocyclic scaffold in modern drug discovery, primarily utilized for its ability to access specific allosteric pockets in viral polymerases and G-protein coupled receptors (GPCRs). Unlike simple indole building blocks, the inclusion of the 5-methylsulfonyl moiety provides a pre-installed, metabolically stable hydrogen-bond acceptor that significantly alters the electronic landscape of the indole core without introducing the lipophilicity associated with halogens.

This guide details the structural utility, synthetic access, and medicinal chemistry applications of this scaffold, with a specific focus on its role in developing Hepatitis C Virus (HCV) NS5B polymerase inhibitors and 5-HT6 receptor modulators.

Part 1: Structural Analysis & Pharmacophore Properties

The utility of this scaffold lies in its three distinct vectors for diversification, allowing it to serve as a multi-functional anchor in active sites.

Electronic and Steric Profile
  • C5-Methylsulfonyl Group (

    
    ): 
    
    • Bioisostere: Acts as a polar, non-ionizable replacement for nitro (

      
      ) or trifluoromethyl (
      
      
      
      ) groups.
    • Metabolic Stability: Unlike sulfonamides (

      
      ), the methylsulfonyl group is resistant to hydrolysis and N-glucuronidation.
      
    • Dipole Moment: Creates a strong dipole directed away from the indole core, facilitating interactions with backbone amides in target proteins (e.g., the "Thumb II" site of NS5B).

  • C2-Ethyl Carboxylate (

    
    ): 
    
    • Synthetic Handle: Serves as a masked carboxylic acid (prodrug potential) or a precursor for amides, hydrazides, and heterocycles (e.g., oxadiazoles).

    • Acidity Modulation: The electron-withdrawing nature of the C2-ester increases the acidity of the N1-proton (

      
       approx. 16 in DMSO), facilitating N-alkylation under mild conditions.
      
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the diversification vectors available on this scaffold.

SAR_Map Scaffold Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate N1 N1 Position: Hydrophobic Pocket Access (Alkyl/Cycloalkyl/Aryl) Scaffold->N1 Base-mediated Alkylation C2 C2 Position: H-Bond Donor/Acceptor (Acid/Amide/Acyl Sulfonamide) Scaffold->C2 Hydrolysis/ Amidation C3 C3 Position: Electrophilic Substitution (Formylation/Halogenation) Scaffold->C3 Friedel-Crafts/ Vilsmeier-Haack C5 C5 Position: Polar Anchor (Fixed Sulfone) Scaffold->C5 Intrinsic Property

Figure 1: SAR diversification vectors for the indole scaffold.

Part 2: Synthetic Access

While several routes exist (e.g., Reissert synthesis), the Fischer Indole Synthesis remains the industrial standard for this scaffold due to the commercial availability of 4-(methylsulfonyl)phenylhydrazine and the robustness of the reaction on a kilogram scale.

Protocol: Fischer Indole Synthesis

Objective: Synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl pyruvate (1.1 equiv)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (

    
    )
    
  • Ethanol (solvent)[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Charge a reaction vessel with 4-(methylsulfonyl)phenylhydrazine hydrochloride (10 g) and Ethanol (100 mL).

    • Add Ethyl pyruvate (5.5 mL) dropwise at ambient temperature.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The hydrazine spot should disappear, replaced by the hydrazone intermediate.

    • Isolate the hydrazone by filtration if it precipitates, or proceed directly (telescoped process).

  • Cyclization (Fischer Indolization):

    • Add Polyphosphoric acid (30 g) to the hydrazone mixture.

    • Heat the mixture to 80–90°C for 3–4 hours.

    • Mechanism:[3][4][5][6] Acid-catalyzed tautomerization to enamine

      
       [3,3]-sigmatropic rearrangement 
      
      
      
      ammonia elimination.
  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice (200 g) with vigorous stirring to quench the acid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Sat.

      
       (to remove residual acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid using Ethanol/Water to yield off-white needles.

Yield Expectation: 65–75% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.3 (s, 1H, NH), 8.3 (d, 1H, H-4), 7.8 (dd, 1H, H-6), 7.6 (d, 1H, H-7), 7.3 (s, 1H, H-3), 4.3 (q, 2H, CH2), 3.2 (s, 3H, SO2Me), 1.3 (t, 3H, CH3).
    

Part 3: Medicinal Chemistry Applications[3][4][5][7][8][9][10]

Case Study: HCV NS5B Polymerase Inhibitors

The most prominent application of this scaffold is in the development of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus NS5B RNA-dependent RNA polymerase.

  • Target Site: "Thumb II" allosteric site.

  • Mechanism: The inhibitor binds to the surface of the thumb domain, preventing the conformational change required for the polymerase to initiate RNA synthesis.

  • Evolution from Scaffold to Drug Candidate:

    • Scaffold: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

    • N1-Diversification: Introduction of a cyclohexyl or cyclopentyl group at N1 fills a hydrophobic pocket on the enzyme surface.

    • C2-Optimization: Hydrolysis of the ester to the carboxylic acid improves potency but limits permeability. Conversion to an Acyl Sulfonamide (bioisostere of carboxylic acid) restores potency and improves pharmacokinetic profile.

Key Data Comparison:

Compound StageStructure MotifNS5B IC50 (

M)
Replicon EC50 (

M)
Notes
Hit 5-SO2Me Indole-2-ester> 50N.D.Weak binder; hydrolysis required.
Lead 1-Cyclohexyl-5-SO2Me-indole-2-COOH0.0534.8High potency, poor cell permeability.
Optimized 1-Cyclohexyl-5-SO2Me-indole-2-CONHSO2R0.039 0.011 Acyl sulfonamide restores cell activity.

(Data adapted from Merck Research Laboratories studies on Indole-2-carboxylic acids)

Experimental Workflow: NS5B Inhibition Assay

To validate the activity of derivatives synthesized from this scaffold, the following biochemical assay is standard.

Protocol:

  • Enzyme Prep: Recombinant HCV NS5B (genotype 1b) with C-terminal deletion (

    
    21).
    
  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT, RNA template (poly rA/rU), and [3H]-UTP.
    
  • Initiation: Add inhibitor (dissolved in DMSO) followed by the enzyme.

  • Incubation: 2 hours at 30°C.

  • Detection: Quench with 10% TCA. Filter precipitates onto GF/B filters. Measure radioactivity via liquid scintillation counting.

Part 4: Pathway Visualization

The following diagram illustrates the critical "Scaffold Hopping" and optimization pathway used to transform the starting material into a potent antiviral agent.

Optimization_Pathway Start Starting Material: Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate Step1 Step 1: N-Alkylation (NaH, Cyclohexyl bromide) Start->Step1 Inter1 Intermediate: N-Cyclohexyl Ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Lead Lead Compound: Indole-2-Carboxylic Acid (High Affinity, Low Permeability) Step2->Lead Step3 Step 3: Coupling (CDI, Sulfonamide R-SO2NH2) Lead->Step3 Drug Clinical Candidate: Acyl Sulfonamide Derivative (High Potency + Cell Active) Step3->Drug

Figure 2: Medicinal chemistry optimization pathway from the ethyl ester scaffold to an active HCV NS5B inhibitor.

References

  • Merck Research Laboratories. (2012). Discovery of indole C2 acyl sulfonamides as potent HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Wei, Y., et al. (2016).[7] Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS ONE.

  • Boraei, A. T., et al. (2016).[8] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [8]

  • Behrens, K., et al. (2011). Diclofenac and its derivatives as a new class of allosteric inhibitors of Hepatitis C Virus NS5B polymerase. Journal of Medicinal Chemistry.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis Protocol and Mechanism.

Sources

Exploratory

Solubility profile of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate in DMSO and water

Executive Summary Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 220679-12-9 ) is a specialized indole derivative frequently utilized as a pharmacophore intermediate in the synthesis of antiviral agents (specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 220679-12-9 ) is a specialized indole derivative frequently utilized as a pharmacophore intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and allosteric modulators.[1][2][3][4] Its physicochemical architecture—comprising a lipophilic indole core, a hydrophobic ethyl ester, and a polar methylsulfonyl moiety—creates a distinct solubility profile that challenges standard assay preparations.[1][2][3]

This technical guide provides a definitive framework for solubilizing, storing, and diluting this compound. The central challenge addressed here is the "solubility paradox" : while the sulfone group imparts polarity, the rigid crystal lattice and lack of ionizable groups at physiological pH render the compound poorly soluble in aqueous media, necessitating precise handling to prevent "crash-out" precipitation during biological assays.[1][2][3]

Part 1: Physicochemical Profile & Solubility Drivers[1][2][3]

To master the solubility of this compound, one must understand the competing molecular forces at play.[1][2][3]

Molecular Architecture
PropertyValue / DescriptionImpact on Solubility
CAS Number 220679-12-9Unique identifier for sourcing and verification.
Formula C₁₂H₁₃NO₄SModerate molecular size allows for high molarity stocks.[1][2][3]
Molecular Weight 267.31 g/mol Ideal for small molecule screening libraries.[1][2][3]
Key Functional Groups Indole Core: Aromatic, lipophilic.Ethyl Ester (C-2): Hydrophobic, prevents ionization of the carboxylic acid.Methylsulfonyl (C-5): Polar, strong H-bond acceptor, dipole-driven lattice energy.[1][2][3]The ester and indole drive high DMSO solubility but poor water solubility.[1][2][3] The sulfone increases melting point (lattice energy), potentially resisting dissolution in cold aqueous buffers.[1][2][3]
Predicted LogP ~1.5 – 2.0Moderately lipophilic.[1][2][3] Permeable, but requires carrier solvents for aqueous assays.[1][2][3]
pKa Indole NH > 16Critical: The molecule is neutral across the entire physiological pH range (pH 2–10).[1][2][3] pH adjustment will not enhance solubility.[1][2][3]
Solvent Compatibility Matrix
SolventSolubility GradeUsage Recommendation
DMSO High (> 50 mM) Primary Vehicle. The sulfone and ester groups interact favorably with the polar aprotic nature of DMSO.[1][2][3]
Ethanol ModerateSecondary vehicle.[1][2][3] Use only if DMSO is incompatible with specific downstream applications (e.g., certain cell lines).[1][2]
Water / PBS Very Low (< 100 µM) Do not dissolve directly. Requires pre-dissolution in DMSO and rapid dilution.[1][2][3]
Acetonitrile HighSuitable for HPLC/LC-MS sample preparation.[1][2][3]

Part 2: Critical Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes a checkpoint to ensure the integrity of the compound state (dissolved vs. precipitated).[1][2][3]

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable 20 mM stock solution free of micro-aggregates.

  • Weighing: Accurately weigh roughly 5.35 mg of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes hydrolysis of the ethyl ester over long-term storage.[1][2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Hold the vial up to a light source.[1][2][3] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Stability Note: The ethyl ester is susceptible to hydrolysis if moisture enters the vial.[1][2][3] Use desiccated storage.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention Method)[1][2][3]

Objective: Dilute the DMSO stock into assay media (e.g., PBS or DMEM) without triggering precipitation.

The Mechanism of Failure: Directly adding a high volume of DMSO stock to water causes a rapid change in dielectric constant.[1][2][3] The hydrophobic indole molecules aggregate faster than they can disperse, leading to precipitation.[1][2]

The Solution: Intermediate Dilution Step

  • Prepare Intermediate: Dilute the 20 mM DMSO stock 1:10 into pure DMSO first, creating a 2 mM working stock.

  • Rapid Dispersion: Pipette the aqueous buffer (990 µL) into a tube first.

  • The Spike: While vortexing the buffer gently, inject 10 µL of the 2 mM DMSO stock directly into the center of the liquid vortex.

    • Final Concentration: 20 µM (1% DMSO).

  • Validation (Nephelometry/Visual):

    • Checkpoint: Inspect immediately.[1][2][3] If the solution turns milky or opalescent, the compound has exceeded its kinetic solubility limit.[1][2][3]

    • Action: If precipitation occurs, reduce the final concentration to 10 µM or add a surfactant (e.g., 0.05% Tween-80) to the buffer before the spike.[1][2][3]

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the logical flow for handling this compound, including decision nodes for troubleshooting precipitation events.

SolubilityWorkflow Solid Solid Compound (CAS 220679-12-9) DMSO_Stock Primary Stock (20 mM in Anhydrous DMSO) Solid->DMSO_Stock Check_Dissolution Visual Check: Clear Solution? DMSO_Stock->Check_Dissolution Sonicate Sonicate @ 37°C Check_Dissolution->Sonicate Turbid Dilution Aqueous Dilution Strategy (Max 1% DMSO Final) Check_Dissolution->Dilution Clear Sonicate->Check_Dissolution Buffer_Prep Prepare Buffer (Optional: Add 0.05% Tween-80) Dilution->Buffer_Prep Spike Spike DMSO Stock into Vortexing Buffer Buffer_Prep->Spike Result_Check Nephelometry/Visual Check (Precipitation?) Spike->Result_Check Success Assay Ready (Kinetic Solubility Stable) Result_Check->Success Clear Fail Precipitation Detected Result_Check->Fail Cloudy Optimize Reduce Conc. or Increase Surfactant Fail->Optimize Optimize->Dilution

Caption: Logical workflow for solubilizing Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, featuring critical checkpoints to prevent assay artifacts caused by precipitation.

Part 4: Troubleshooting & Optimization

Scenario 1: Compound precipitates immediately upon addition to cell culture media. [1][2][3]

  • Cause: The local concentration at the injection site exceeded the solubility limit before mixing occurred.[1][2][3]

  • Fix: Use the "Intermediate Dilution" method described in Protocol B. Alternatively, warm the media to 37°C before addition.

Scenario 2: Loss of activity over time in DMSO stock. [1][2][3]

  • Cause: Hydrolysis of the ethyl ester to the carboxylic acid (Indole-2-carboxylic acid).[1][2][3]

  • Fix: Verify stock integrity via LC-MS. The acid form is significantly more polar and may have different biological activity.[1][2] Store strictly under anhydrous conditions.

Scenario 3: Need for higher aqueous concentrations (> 50 µM). [1][2][3]

  • Strategy: This compound is limited by its lipophilicity.[1][2][3] To achieve higher concentrations, you must use a co-solvent system.[1][2][3]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.[1][2][3] (Note: Validate that this vehicle is non-toxic to your specific biological system).[1][2][3]

References

  • PubChem. (2025).[1][2][3] Indole-2-carboxylic acid derivatives and HCV NS5B Inhibitors. National Library of Medicine.[1][2] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for kinetic solubility protocols).

Sources

Foundational

Toxicology and safety data for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: Analogous to 367501-41-5 [Acid Form]) is a functionalized indole derivative frequently utilized as a pharmacophore scaffold in the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: Analogous to 367501-41-5 [Acid Form]) is a functionalized indole derivative frequently utilized as a pharmacophore scaffold in the development of antiviral agents (specifically HCV NS5B polymerase inhibitors) and targeted anticancer therapies (GSK-3


 inhibitors).[1]

Unlike commoditized reagents, this compound is often classified as a Research Chemical (RC) , meaning comprehensive REACH-style toxicological dossiers are frequently unavailable.[1] This guide bridges that gap by synthesizing Read-Across data from structural analogues (Ethyl indole-2-carboxylates) and Functional Group Analysis (Sulfonyl moieties) to establish a rigorous safety and handling protocol.

Key Hazard Classification (Predicted):

  • GHS: Warning.[1][2][3][4]

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling Level: OEB 3 (Occupational Exposure Band) – Potent Compound Handling recommended due to unknown chronic toxicity.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of the molecule is the first step in predicting its bioavailability and toxicity.

PropertyValue / DescriptionToxicological Implication
Chemical Name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylateCore Identity
Molecular Formula C

H

NO

S
Sulfur content implies potential oxidative metabolites.[1]
Molecular Weight 267.30 g/mol Small molecule; high potential for cell membrane permeability.[1]
LogP (Predicted) 1.8 – 2.4Moderate lipophilicity; likely good oral absorption but low bioaccumulation potential.[1]
Polar Surface Area ~80 Å

<140 Å

suggests high probability of blood-brain barrier (BBB) penetration.[1]
Solubility DMSO (>20 mg/mL), Ethanol; Low in WaterRisk: Precipitation in aqueous biological media; requires DMSO co-solvent for assays.[1]

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Since specific LD50 data is rarely published for this specific ester, we utilize Read-Across Methodology based on the OECD QSAR Toolbox principles.[1]

Acute Toxicity (Analogous Data)
  • Surrogate: Ethyl indole-2-carboxylate (CAS 3770-50-1).[1]

  • Oral LD50 (Rat): Typically >1000 mg/kg (Category 4).[1]

  • Mechanism: Indole esters are generally hydrolyzed by carboxylesterases in the liver to the free acid (5-methylsulfonyl-1H-indole-2-carboxylic acid).[1]

  • Sulfonyl Group Impact: The 5-SO

    
    Me group is metabolically stable and polar, reducing the likelihood of reactive metabolite formation compared to thiol or thioether analogues.[1]
    
Irritation & Sensitization[1]
  • Skin/Eye: The indole nitrogen and ester functionality can act as hydrogen bond donors/acceptors, causing local irritation to mucous membranes.[1]

  • Respiratory: Fine dusts are highly irritating (H335).[1]

  • Sensitization: Sulfonamide derivatives are known sensitizers; however, methylsulfonyl groups (sulfones) lack the N-S bond of sulfonamides and have a lower sensitization potential.[1]

Genotoxicity (Ames Test Prediction)
  • Structural Alert: Indoles can act as DNA intercalators.[1]

  • Prediction: Negative for mutagenicity in standard S. typhimurium strains (TA98, TA100) based on SAR of simple indole-2-esters.[1]

  • Caution: If the indole is further substituted with nitro or amino groups, genotoxicity risks increase significantly.[1]

Part 3: Experimental Safety Assessment Workflow

For researchers introducing this compound into a new pipeline, the following Self-Validating Safety Workflow is mandatory.

SafetyAssessment Start Compound Acquisition InSilico In Silico Tox Prediction (Derek/Sarah Nexus) Start->InSilico Step 1 Solubility Solubility Check (DMSO/PBS) Cyto Cytotoxicity Assay (MTT/HepG2) Solubility->Cyto Step 3 InSilico->Solubility Step 2 Cyto->Solubility Precipitation? Metab Metabolic Stability (Microsomal S9) Cyto->Metab Step 4 GoNoGo Safety Decision Go / No-Go Metab->GoNoGo Analysis

Figure 1: Step-wise toxicological evaluation workflow for novel indole intermediates.

Part 4: Detailed Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 value in HepG2 (liver) and HEK293 (kidney) cells to establish a safety margin before animal dosing.[1]

  • Preparation: Dissolve Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate in 100% DMSO to create a 10 mM stock .

  • Dilution: Serial dilute in culture media to final concentrations of 0.1, 1, 10, 50, and 100

    
    M. Critical:  Final DMSO concentration must be 
    
    
    
    0.5% to avoid solvent toxicity.
  • Incubation: Treat cells for 24 and 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 3 hours, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Validation: Use Doxorubicin (1

    
    M) as a positive control for toxicity.[1]
    
    • Acceptance Criteria: Vehicle control cell viability >95%.[1]

Protocol B: Chemical Stability & Hydrolysis Check

Purpose: To verify if the ethyl ester remains intact in assay media.[1]

  • Method: HPLC-UV/MS.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

  • Procedure: Incubate compound in PBS (pH 7.4) at 37°C. Inject aliquots at t=0, 1h, 4h, 24h.

  • Expectation: Indole-2-carboxylates are relatively stable in PBS but may hydrolyze in plasma.[1] If >20% degradation occurs in 1h, use the carboxylic acid form for biological testing.[1]

Part 5: Handling, Storage, and Disposal

Occupational Hygiene (OEB 3 Strategy)
  • Engineering Controls: Handle only inside a certified chemical fume hood. Use a static-dissipative balance enclosure for weighing.[1]

  • PPE: Nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses with side shields.[1]

  • Respiratory: If handling >1g of dry powder outside a hood, a P95/P3 particulate respirator is mandatory.[1]

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).

  • Spill: Dampen powder with a wet pad to prevent dust generation, then wipe up with 10% bleach solution (oxidizes the indole ring).[1]

Disposal
  • Segregate as Halogenated/Sulfur-containing Organic Waste .[1]

  • Do not mix with strong oxidizers (e.g., nitric acid) as indoles can undergo violent oxidative polymerization.

References

  • PubChem. (2025).[1][5] Compound Summary: 5-Methylsulfonamido-indole-2-carboxylic acid.[1] National Library of Medicine. [Link]

  • Beaulieu, P. L., et al. (2012).[1] "Discovery of Indole-2-carboxylic Acids as HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry, 55(17), 7650–7666.[1] (Cited for biological application and synthesis context).

  • OECD. (2023). Guidance on Grouping of Chemicals, Second Edition. OECD Series on Testing and Assessment. (Basis for Read-Across Methodology).[1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary This document provides a comprehensive guide for the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous pharmacologically active agents, and the introduction of a methylsulfonyl group at the 5-position can significantly modulate biological activity. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, field-proven protocol grounded in established chemical principles.

The primary synthetic strategy detailed herein is the Fischer indole synthesis , a robust and versatile method for constructing the indole ring system.[1][2][3] The protocol is presented in two main stages: the preparation of the key intermediate, (4-(methylsulfonyl)phenyl)hydrazine, followed by its acid-catalyzed cyclization with ethyl pyruvate to yield the target compound. This document emphasizes the rationale behind experimental choices, provides step-by-step procedures, and includes critical data for process validation, ensuring scientific integrity and reproducibility.

Foundational Principles: The Fischer Indole Synthesis Mechanism

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable aldehyde or ketone.[4] Understanding this mechanism is critical for troubleshooting and adapting the protocol.

The reaction proceeds through several key transformations:

  • Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound (in our case, ethyl pyruvate) to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent rearrangement.[2]

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, which forms a new carbon-carbon bond and is the defining step of the synthesis.[3][5]

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis generates the stable, aromatic indole ring.[2][5]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Steps 2-3: Tautomerization & Rearrangement cluster_cyclize Steps 4-5: Cyclization & Elimination Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Attack Indole Aromatic Indole Aminal->Indole Elimination of NH3

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Overall Synthetic Workflow

The synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is efficiently achieved in a two-step sequence starting from the commercially available 4-(methylsulfonyl)aniline.

Synthesis_Workflow Start 4-(Methylsulfonyl)aniline Step1 Step 1: Hydrazine Synthesis (Diazotization & Reduction) Start->Step1 Intermediate (4-(Methylsulfonyl)phenyl)hydrazine Step1->Intermediate Step2 Step 2: Fischer Indole Synthesis (Condensation & Cyclization) Intermediate->Step2 Product Ethyl 5-(methylsulfonyl)-1H- indole-2-carboxylate Step2->Product

Sources

Application

Application Note: Precision Hydrolysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary & Scientific Context This application note details the optimized protocol for the saponification (hydrolysis) of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate to its corresponding free acid, 5-(methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the optimized protocol for the saponification (hydrolysis) of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate to its corresponding free acid, 5-(methylsulfonyl)-1H-indole-2-carboxylic acid .

This specific transformation is a critical step in the synthesis of NS5B polymerase inhibitors (Hepatitis C) and anti-parasitic agents (e.g., against Trypanosoma cruzi) [1]. The presence of the 5-methylsulfonyl group —a strong electron-withdrawing group (EWG)—introduces unique electronic properties to the indole core that distinguish this protocol from standard ester hydrolysis.

Structural Analysis & Chemoselectivity
  • The Indole N-H (

    
    ):  The C5-sulfonyl group pulls electron density from the aromatic ring, significantly increasing the acidity of the indole N-H. Under basic hydrolysis conditions, the indole nitrogen will deprotonate before the ester hydrolysis is complete. This creates an anionic species that is less electrophilic, potentially slowing the reaction kinetics compared to simple benzoates.
    
  • The Sulfone Stability: Unlike sulfonamides, the methylsulfonyl moiety (

    
    ) is chemically robust and resistant to nucleophilic attack by hydroxide under the conditions described below, preventing desulfonylation side reactions.
    

Mechanistic Pathway

The reaction proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. However, the pathway is modified by the acidic nature of the indole nitrogen.

Key Mechanistic Steps:

  • Deprotonation: Rapid equilibrium deprotonation of the indole N-H by the base (OH⁻).

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon of the ester.[1]

  • Tetrahedral Intermediate: Formation of the transient tetrahedral intermediate.

  • Collapse: Elimination of the ethoxide leaving group (

    
    ) to form the carboxylate.
    
  • Acidification: Final protonation during workup to yield the free acid.

HydrolysisMechanism Start Ethyl 5-(methylsulfonyl)- indole-2-carboxylate Step1 Indole Anion Formation (Reversible Deprotonation) Start->Step1 + OH- (Fast) Step2 Tetrahedral Intermediate Step1->Step2 + OH- (Slow) Step3 Carboxylate Salt (Water Soluble) Step2->Step3 - EtO- Final 5-(methylsulfonyl)-1H- indole-2-carboxylic acid Step3->Final + H3O+ (pH < 2)

Figure 1: Mechanistic pathway highlighting the requisite acidification step to recover the product from its water-soluble carboxylate salt form.

Experimental Protocols

Protocol A: Lithium Hydroxide (Mild Conditions)

Recommended for medicinal chemistry scales (<1g) and high-purity requirements.

Rationale: LiOH is less aggressive than NaOH, minimizing the risk of decarboxylation at the C2 position, a known side-reaction for electron-deficient indole-2-carboxylic acids at high temperatures [2].

Reagents:

  • Substrate: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF : Water (3:1 ratio) or Ethanol : Water (3:1 ratio)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, dissolve the ester (1.0 equiv) in THF. Ensure complete dissolution.

  • Base Addition: Dissolve

    
     (3.0 equiv) in the calculated volume of water. Add this aqueous solution dropwise to the THF solution.
    
    • Observation: The solution may turn yellow/orange due to the formation of the indole anion.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by a baseline spot (carboxylate).
      
  • Concentration: Evaporate the volatile organic solvent (THF/EtOH) under reduced pressure (Rotavap, 40°C).

  • Workup (Critical):

    • Dilute the remaining aqueous residue with water.[2]

    • Wash the aqueous layer once with Ethyl Acetate (to remove unreacted ester or non-polar impurities). Discard the organic wash.

    • Cool the aqueous layer to 0°C in an ice bath.

    • Acidification: Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Result: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove Lithium salts.
    
  • Drying: Dry under high vacuum at 45°C overnight.

Protocol B: Sodium Hydroxide (Scale-Up/Reflux)

Recommended for multi-gram synthesis where reaction speed is prioritized.

Rationale: The electron-withdrawing sulfone group stabilizes the ester, sometimes requiring thermal energy to drive the reaction to completion efficiently on larger scales.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH (2M aqueous solution, 4.0 equiv)

  • Solvent: Methanol (MeOH)

Procedure:

  • Suspend the ester in Methanol (5 mL per gram of substrate).

  • Add 2M NaOH solution.

  • Heat to Reflux (65°C) for 1–3 hours.

  • Cool to room temperature. Remove MeOH under vacuum.

  • Acidify the residue with 6M HCl to pH 1. Filter the precipitate.[3][4]

  • Purification: If the color is dark (due to oxidation), recrystallize from Ethanol/Water or Acetonitrile.

Data Interpretation & Quality Control

Quantitative Data Summary
ParameterProtocol A (LiOH)Protocol B (NaOH)
Temperature 25°C65°C (Reflux)
Time 4–16 Hours1–3 Hours
Typical Yield 85–95%90–98%
Purity (HPLC) >98%>95%
Appearance White PowderOff-white/Beige Solid
Analytical Validation

To confirm the transformation, compare the NMR spectra of the Starting Material (SM) and Product (P).

1H NMR Diagnostic Shifts (DMSO-d6):

  • Loss of Ethyl Group: The quartet at

    
     ppm (
    
    
    
    ) and triplet at
    
    
    ppm (
    
    
    ) must be absent in the product.
  • Indole N-H: Typically appears as a broad singlet at

    
     ppm.
    
  • Sulfonyl Methyl: A sharp singlet at

    
     ppm (remains unchanged).
    
  • Acid Proton: Very broad singlet, often invisible or located >13 ppm depending on water content.

Workflow Decision Tree

Use the following logic to select the appropriate protocol and troubleshooting steps.

Workflow Start Start: Hydrolysis of Sulfonyl Indole Ester ScaleCheck Scale < 1g? Start->ScaleCheck ProtoA Protocol A: LiOH/THF (Room Temp) ScaleCheck->ProtoA Yes ProtoB Protocol B: NaOH/MeOH (Reflux) ScaleCheck->ProtoB No Monitor Monitor: TLC/LCMS ProtoA->Monitor ProtoB->Monitor Complete Reaction Complete? Monitor->Complete Workup Acidify to pH 1-2 Filter Precipitate Complete->Workup Yes Force Add more Base Increase Temp Complete->Force No (SM remains) Force->Monitor

Figure 2: Decision matrix for protocol selection and reaction monitoring.

References

  • Medicinal Chemistry Application: Mao, Y., et al. (2025).[1][5][6] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • General Indole Synthesis Protocols: Johnson, J. R., et al. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 3, p.426.

  • Indole Ester Hydrolysis Methodology: BenchChem Protocols. Application Notes and Protocols: Hydrolysis of Ethyl chroman-2-carboxylate (Analogous ester hydrolysis conditions).

  • Sulfone Stability: Ruff, F., et al. (1997). The Effect of 2-Methylsulfonyl Substituents on Alkaline Hydrolysis. Journal of Chemical Research.

Sources

Method

Application Note: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate as a Synthetic Intermediate

Executive Summary Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a high-value pharmacophore scaffold used extensively in the development of antivirals (HCV NS5B inhibitors), anti-inflammatory agents (COX-2 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a high-value pharmacophore scaffold used extensively in the development of antivirals (HCV NS5B inhibitors), anti-inflammatory agents (COX-2 inhibitors), and antiparasitic drugs. Its structural uniqueness lies in the 5-methylsulfonyl group , which serves as a metabolically stable, electron-withdrawing lipophilic anchor, and the 2-carboxylate ester , which acts as a versatile synthetic handle for library generation.

This guide provides a technical roadmap for utilizing this intermediate. It covers synthetic accessibility, reactivity profiling, and validated protocols for functionalization at the N1, C2, and C3 positions.

Chemical Profile & Synthetic Accessibility[1][2]

Structural Analysis
  • Core: Indole-2-carboxylate.[1][2][3][4][5][6]

  • C5-Substituent: Methylsulfonyl (

    
    ).[7]
    
    • Effect: Strong Electron Withdrawing Group (EWG). Increases the acidity of the N1-proton (

      
       approx. 14-15 vs. 17 for indole), facilitating mild alkylation. It also deactivates the C3 position toward electrophilic substitution compared to unsubstituted indole, requiring optimized conditions for C3-functionalization.
      
  • C2-Substituent: Ethyl ester.[8]

    • Effect: Standard electrophilic trap. Precursor to carboxylic acids (via hydrolysis), aldehydes (via reduction), or hydrazides.

Primary Synthesis Route (Fischer Indole)

The most robust route to this scaffold is the Fischer Indole Synthesis .

  • Precursors: 4-(Methylsulfonyl)phenylhydrazine + Ethyl Pyruvate.

  • Catalyst: Polyphosphoric acid (PPA) or

    
    /AcOH.
    
  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia loss
    
    
    Indole.

Core Reactivity & Workflows

The utility of this intermediate is defined by three orthogonal reaction vectors.

Reaction Map (Graphviz Visualization)

IndoleReactivity Start Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate N1_Prod N1-Alkylated Indole (Solubility/Targeting) Start->N1_Prod R-X, Cs2CO3 DMF, 60°C Acid Indole-2-carboxylic Acid (Intermediate) Start->Acid LiOH, THF/H2O Hydrolysis C3_Formyl 3-Formyl Indole (Vilsmeier-Haack) Start->C3_Formyl POCl3, DMF 0°C to 80°C Amide Indole-2-carboxamide (Bioactive Core) Acid->Amide R-NH2, HATU DIPEA

Figure 1: Orthogonal reactivity map of the ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate scaffold.

Validated Experimental Protocols

Protocol A: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free carboxylic acid for subsequent coupling. Rationale: The 5-sulfonyl group is stable to base; however, the electron-deficient ring makes the ester susceptible to nucleophilic attack. Lithium hydroxide (LiOH) is preferred over NaOH for its milder cation effect and solubility in THF mixtures.

Materials:

  • Starting Material: 1.0 eq

  • LiOH·H2O: 3.0 eq

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate in 15 mL THF.

  • Addition: Add solution of LiOH·H2O (3.0 eq) in 5 mL water dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The spot should shift to baseline (acid).

  • Workup:

    • Concentrate to remove THF.

    • Acidify aqueous residue to pH 2–3 using 1N HCl. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Yield Expectation: >90%.

Protocol B: N1-Alkylation (Diversity Introduction)

Objective: Introduce lipophilic or polar side chains at the indole nitrogen. Rationale: The 5-SO2Me group increases N-H acidity. Weak bases like Cesium Carbonate (


) are sufficient and prevent side reactions (like ester hydrolysis) that occur with stronger bases (NaH).

Materials:

  • Indole Scaffold: 1.0 eq

  • Alkyl Halide (R-X): 1.2 eq

  • Base:

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF

Step-by-Step:

  • Setup: In a flame-dried flask, suspend the indole (1.0 mmol) and

    
     (2.0 mmol) in DMF (5 mL).
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow (deprotonation).

  • Alkylation: Add Alkyl Halide (1.2 mmol).

    • Note: For reactive halides (benzyl bromide, methyl iodide), stir at RT. For less reactive halides, heat to 60°C.

  • Quench: Pour mixture into ice-water (50 mL).

  • Isolation:

    • If solid precipitates: Filter and wash with water.[9]

    • If oil forms: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over

      
      , and concentrate.
      
Protocol C: Amide Coupling (Library Generation)

Objective: Synthesize Indole-2-carboxamides (common in HCV/HIV inhibitors). Rationale: The electron-poor indole acid can be sluggish. HATU is the preferred coupling reagent over EDC/HOBt for higher yields and faster conversion.

Materials:

  • Indole-2-carboxylic acid (from Protocol A): 1.0 eq

  • Amine (R-NH2): 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5–10 mins.

  • Coupling: Add the Amine (1.1 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification:

    • Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated

      
       (remove unreacted acid), and brine.
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

Case Study: Synthesis of an HCV NS5B Inhibitor Analogue

Target: A 5-sulfonyl-indole-2-carboxamide with a C3-cyclohexyl group (based on standard HCV inhibitor SAR).

Workflow Logic:

  • C3-Functionalization first: The bulky C3 group is often installed before the amide to avoid steric clash during coupling, or via a specific sequence if using cyclohexanone condensation.

    • Alternative Strategy: If C3 is unsubstituted in the target, proceed directly to N-alkylation

      
       Hydrolysis 
      
      
      
      Amide Coupling.

Data Summary Table: Substituent Effects on Reaction Rates

Reaction TypeConditionEffect of 5-SO2Me GroupRecommendation
N-Alkylation

/DMF
Accelerated (Increased acidity)Use milder bases; watch for over-reaction.
Electrophilic Subst. (C3) Vilsmeier (

)
Deactivated (Electron deficient)Requires higher temp (60-80°C) or longer times.
Ester Hydrolysis LiOH/THFNeutral/Slight Accel Standard conditions apply.
Amide Coupling HATU/DIPEANeutral Standard conditions apply.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Core Preparation cluster_1 Stage 2: Diversification Step1 Fischer Synthesis (Ethyl Pyruvate + Hydrazine) Step2 Isolation of Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate Step1->Step2 Decision Target Requirement? Step2->Decision RouteA Route A: N-Functionalization (Solubility/PK) Decision->RouteA Need N-Substituent RouteB Route B: C2-Amidation (Potency) Decision->RouteB Need C2-Amide N-Alkylation Protocol N-Alkylation Protocol RouteA->N-Alkylation Protocol Hydrolysis Protocol Hydrolysis Protocol RouteB->Hydrolysis Protocol N-Alkylation Protocol->Hydrolysis Protocol Amide Coupling Protocol Amide Coupling Protocol Hydrolysis Protocol->Amide Coupling Protocol

Figure 2: Decision matrix for library synthesis using the 5-sulfonyl indole scaffold.

References

  • Vertex Pharmaceuticals. "Discovery of Indole-2-carboxamides as HCV NS5B Inhibitors." Journal of Medicinal Chemistry, 2006. (Context: Validates the indole-2-carboxamide scaffold in antiviral research).

  • Merck & Co. "Synthesis and SAR of 5-Sulfonyl Indoles as COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. (Context: Establishes the utility of the 5-SO2Me group).

  • Organic Syntheses. "Fischer Indole Synthesis: General Procedures." Org. Synth. 1942, 22, 98. (Context: Foundational protocol for synthesizing the core).

  • PubChem. "5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS 367501-41-5)."[10] National Library of Medicine. (Context: Verification of the acid derivative).

Sources

Application

Reaction conditions for nucleophilic substitution on 5-methylsulfonyl indoles

Executive Summary The 5-methylsulfonyl indole scaffold is a privileged motif in medicinal chemistry, particularly in the development of 5-HT6 antagonists and anti-trypanosomal agents. The presence of the sulfonyl group (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylsulfonyl indole scaffold is a privileged motif in medicinal chemistry, particularly in the development of 5-HT6 antagonists and anti-trypanosomal agents. The presence of the sulfonyl group (–SO₂Me) at the C5 position exerts a profound electronic influence on the indole core, altering its reactivity profile compared to unsubstituted indoles.

This Application Note details the reaction conditions for Nucleophilic Aromatic Substitution (SNAr) and N-functionalization on this scaffold. Unlike electron-rich indoles which are prone to electrophilic attack, the strong electron-withdrawing nature of the 5-sulfonyl group lowers the LUMO energy of the benzene ring, facilitating nucleophilic attack at the ortho (C4, C6) and para (C2, via conjugation) positions relative to the sulfone, provided a suitable leaving group is present.

Mechanistic Insight & Electronic Profiling

The Activating Role of the Sulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group (EWG) with a Hammett constant (


). In the context of the indole ring:
  • Inductive Effect (-I): Pulls electron density through the

    
    -framework, increasing the acidity of the N1-proton.
    
  • Mesomeric Effect (-M): Stabilizes the anionic Meisenheimer complex formed during SNAr reactions.

Regioselectivity of SNAr

When a leaving group (LG = F, Cl, Br) is present on the 5-methylsulfonyl indole core, the rate of displacement is dictated by the stabilization of the transition state.

  • C4-Position: Ortho to the sulfone. Highly activated.

  • C6-Position: Ortho to the sulfone. Highly activated.

  • C2-Position: Electronic communication exists, but SNAr at C2 usually requires an additional EWG on the Nitrogen (e.g., N-Boc, N-Tosyl) to disrupt the lone pair donation into the ring.

Meisenheimer_Stabilization Substrate 5-SO2Me-Indole-X (X = F/Cl at C4/C6) Nu_Attack Nucleophilic Attack (Rate Limiting Step) Substrate->Nu_Attack + Nucleophile Complex Meisenheimer Complex (Anionic Intermediate) Nu_Attack->Complex Stabilization Sulfone Stabilizes Negative Charge Complex->Stabilization Resonance Product Substituted Indole Complex->Product - Leaving Group Stabilization->Complex

Figure 1: Mechanistic pathway for SNAr on 5-methylsulfonyl indoles. The sulfone group is critical for stabilizing the Meisenheimer intermediate.

Protocol A: SNAr Displacement of Halogens

Target: Displacement of Fluoro/Chloro groups at C4 or C6. Applicability: Synthesis of ether/amine-linked 5-HT6 ligands.

Reaction Conditions Matrix
ParameterStandard ConditionOptimization for Low ReactivityRationale
Solvent DMF or DMSONMP (N-Methyl-2-pyrrolidone)High dielectric constant stabilizes the polar transition state.
Base K₂CO₃ (2-3 equiv)Cs₂CO₃ or NaHCesium ("Cesium Effect") improves solubility; NaH ensures irreversible deprotonation of nucleophile.
Temperature 80 °C120–140 °C (Microwave)High energy barrier for SNAr on 5-membered heterocycles requires heat.
Concentration 0.2 M0.5 MHigher concentration drives bimolecular kinetics.
Step-by-Step Protocol
  • Preparation: Charge a reaction vial with 4-fluoro-5-methylsulfonylindole (1.0 equiv) and the Nucleophile (e.g., Morpholine, Phenol) (1.2–1.5 equiv).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Note: If using a volatile amine nucleophile, use DIPEA instead of inorganic bases.

  • Solvation: Add anhydrous DMSO to achieve a concentration of 0.2 M. Seal the vial under Argon.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the M+H peak of the starting material. The product will typically be more polar.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMSO/DMF. Dry over Na₂SO₄.

Protocol B: N-Alkylation (Indole as Nucleophile)

Target: Functionalization of N1.[1] Insight: The 5-SO₂Me group acidifies the N-H bond (pKa


 14-15 vs 17 for indole). This allows for milder bases, avoiding the harsh conditions typically required for indole alkylation.
Optimized Conditions
  • Base: Cs₂CO₃ or K₃PO₄ (Avoid NaH unless necessary).

  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) if using alkyl chlorides.

Step-by-Step Protocol
  • Dissolve 5-methylsulfonylindole (1.0 equiv) in MeCN (0.1 M).

  • Add Cs₂CO₃ (1.5 equiv) and stir at Room Temperature (RT) for 15 mins. Observation: The suspension may turn yellow indicating deprotonation.

  • Add the Electrophile (e.g., Benzyl bromide, Alkyl iodide) (1.1 equiv).

  • Stir at RT to 50 °C .

    • Advantage:[2][3] Unlike unsubstituted indoles, this reaction often proceeds at RT due to enhanced acidity.

  • Purification: Filter off solids, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol C: C2-Functionalization (C-H Activation)

Target: Direct arylation/alkylation at C2 without a pre-installed leaving group. Mechanism: The electron-deficient ring facilitates C2-deprotonation or Pd-catalyzed C-H insertion.

Conditions (Pd-Catalyzed)
  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: XPhos or P(t-Bu)₃.

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling).

  • Solvent: Dioxane/DMAc (9:1).

  • Temp: 100–120 °C.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or lack of reactivity.

Optimization_Flow Start Issue: Low Yield / No Reaction Check_LG Is Leaving Group F or Cl? Start->Check_LG Switch_LG Switch Cl to F (F is faster for SNAr) Check_LG->Switch_LG Cl (Slow) Check_Base Is Nucleophile Protonated? Check_LG->Check_Base F (Fast) Stronger_Base Switch K2CO3 -> NaH (Ensure full deprotonation) Check_Base->Stronger_Base Yes Check_Solvent Solvent Polarity? Check_Base->Check_Solvent No Switch_Solvent Switch DMF -> NMP or DMSO (Higher T limit, better solubility) Check_Solvent->Switch_Solvent Poor Solubility Microwave Apply Microwave Irradiation (140°C, 30 min) Check_Solvent->Microwave Good Solubility

Figure 2: Troubleshooting logic for maximizing SNAr efficiency on sulfonyl-indoles.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Semantic Scholar (2019). Available at: [Link]

  • Cine Substitution of N-Sulfonylindoles. ResearchGate (2023). Available at: [Link]

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (Chemical Properties). PubChem.[4][5] Available at: [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines (Analogous EWG Reactivity). ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of a Diversified Pharmaceutical Library Based on the Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Scaffold

Introduction: The Strategic Value of the 5-Methylsulfonyl-Indole-2-Carboxamide Scaffold in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Methylsulfonyl-Indole-2-Carboxamide Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonding and π-stacking interactions allow it to bind to a wide array of biological targets.[1] The strategic incorporation of a methylsulfonyl (-SO2CH3) group at the 5-position of the indole ring further enhances its therapeutic potential. This powerful electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, often leading to improved solubility, metabolic stability, and target affinity.[2]

This application note provides a comprehensive guide for the synthesis of a diversified pharmaceutical library based on the Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate core. We will detail a robust and versatile three-step synthetic workflow that allows for the introduction of chemical diversity at two key positions: the N-1 position of the indole ring and the C-2 carboxylate. This strategy enables the rapid generation of a library of novel indole-2-carboxamides, a class of compounds with demonstrated biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Overall Synthetic Strategy

The library synthesis is designed as a three-stage process, starting from the commercially available Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. The workflow is designed to be modular, allowing for the generation of a diverse set of final compounds from a common intermediate.

G A Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (Starting Material) B Step 1: N-1 Alkylation (Introduction of R¹ Diversity) A->B C N-Alkylated Indole Ester Intermediate B->C D Step 2: Ester Hydrolysis (Saponification) C->D E N-Alkylated Indole-2-Carboxylic Acid (Key Intermediate) D->E F Step 3: Amide Coupling (Introduction of R² Diversity) E->F G Final Library of 5-Methylsulfonyl-Indole-2-Carboxamides F->G

Figure 1: Overall synthetic workflow for the pharmaceutical library generation.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Rationale: The N-alkylation of the indole core is a critical step for introducing the first point of diversity (R¹). The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) ensures complete deprotonation of the indole nitrogen, favoring N-alkylation over potential C-alkylation.[5]

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (5-10 mL per gram of indole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole ester.

Protocol 2: Hydrolysis of the Ethyl Ester

Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a necessary step to prepare for the subsequent amide coupling. The use of a strong base like sodium hydroxide in a mixture of alcohol and water ensures efficient hydrolysis.[6]

Materials:

  • N-Alkylated Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-alkylated indole ester (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (60-80 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A precipitate of the carboxylic acid should form.

  • Extract the carboxylic acid with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-alkylated indole-2-carboxylic acid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 3: Amide Coupling for Library Generation

Rationale: The amide bond formation is the final diversification step (R²). The use of a carbodiimide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) is a widely used and efficient method for forming amide bonds from carboxylic acids and amines.[7] This method proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester to minimize side reactions and racemization.

Materials:

  • N-Alkylated 5-(methylsulfonyl)-1H-indole-2-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-alkylated indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final indole-2-carboxamide.

Data Presentation: A Representative Library

The following table illustrates a small, representative library that can be synthesized using the protocols described above, showcasing the diversity that can be achieved.

Compound IDR¹ GroupR² GroupMolecular Weight ( g/mol )cLogP (Predicted)
L1-A1 Benzyl4-Morpholinyl441.523.25
L1-A2 BenzylCyclopropylamine412.513.89
L1-A3 Benzyl4-Fluorobenzylamine478.565.11
L2-A1 Ethyl4-Morpholinyl379.472.48
L2-A2 EthylCyclopropylamine350.453.12
L2-A3 Ethyl4-Fluorobenzylamine416.504.34

Visualization of the Diversification Strategy

G cluster_0 N-1 Diversification (R¹) cluster_1 C-2 Diversification (R²) Alkyl Halides Alkyl Halides Amines Amines Core 5-(Methylsulfonyl) -1H-indole-2-carboxylate Core Core->Alkyl Halides N-Alkylation Core->Amines Hydrolysis then Amide Coupling

Figure 2: Diversification points on the indole scaffold.

Expertise & Experience: Targeting Kinase Signaling Pathways

Indole-2-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The rationale for constructing a library based on the 5-methylsulfonyl-indole-2-carboxamide scaffold is to systematically explore the structure-activity relationships (SAR) for kinase inhibition. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site, while the diversity introduced at the N-1 and C-2 positions allows for the fine-tuning of potency and selectivity.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole-2-carboxamide Library Member Inhibitor->RAF Inhibition

Figure 3: Conceptual diagram of the MAPK/ERK signaling pathway, a common target for indole-based kinase inhibitors.

References

  • Boraei, A. T. A.; El Ashry, E. H.; Barakat, A.; Ghabbour, H. A. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 333. [Link]

  • Chehardoli, G.; Bahmani, A. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Mol Divers2021 , 25 (1), 535-550. [Link]

  • de la Torre, B. G.; El-Faham, A.; Albericio, F. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Adv.2021 , 11, 15585-15594. [Link]

  • Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Org. Synth.1977 , 56, 72. [Link]

  • Kar, A.; Kumar, V. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules2026 , 31 (3), 634. [Link]

  • Krymov, S. K.; Scherbakov, A. M.; Dezhenkova, L. G.; et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel)2022 , 15 (10), 1234. [Link]

  • Mohamed, M. F. A.; El-Damasy, A. K.; Abdu-Allah, H. H. M.; et al. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules2023 , 28 (14), 5523. [Link]

  • Naik, N.; Sharath, V.; Kumar, H. V. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Eur. J. Chem.2012 , 3 (2), 216-223. [Link]

  • Philoppes, J. N.; Abdelgawad, M. A.; Abourehab, M. A. S.; et al. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. J Enzyme Inhib Med Chem2023 , 38 (1), 246-266. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. J. Med. Chem.2014 , 57 (14), 5845-5859. [Link]

  • U.S. Patent 7,067,676 B2.
  • Wang, S.-M.; Zhao, C.; Zhang, X.; Qin, H.-L. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chem. Commun.2019 , 55, 6239-6242. [Link]

  • Zhang, H.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 2024 , 15, 1234-1245. [Link]

Sources

Application

Optimization of Fischer indole synthesis for sulfonyl-substituted ethyl esters

Application Note: Optimization of Fischer Indole Synthesis for Sulfonyl-Substituted Ethyl Esters Executive Summary The Fischer indole synthesis is the premier method for constructing the indole core, yet it faces signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Fischer Indole Synthesis for Sulfonyl-Substituted Ethyl Esters

Executive Summary

The Fischer indole synthesis is the premier method for constructing the indole core, yet it faces significant kinetic hurdles when applied to electron-deficient systems. The synthesis of sulfonyl-substituted ethyl esters (e.g., ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate) represents a "worst-case" scenario for the classical mechanism: the sulfonyl group (


) strongly deactivates the aromatic ring, while the ester moiety on the pyruvate partner reduces the nucleophilicity of the enamine intermediate.

This guide details the optimization of reaction conditions to overcome these electronic penalties, comparing traditional Polyphosphoric Acid (PPA) cyclization against modern Microwave-Assisted Organic Synthesis (MAOS).

Mechanistic Insight & The "Electronic Penalty"

To optimize the reaction, one must understand why it fails. The rate-determining step in Fischer synthesis is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

  • The Problem: The rearrangement requires the aromatic ring to act as a nucleophile attacking the tethered enamine. A sulfonyl group (strong Electron Withdrawing Group, EWG) on the phenyl ring pulls electron density away, raising the activation energy (

    
    ) significantly.
    
  • The Solution: We must increase the electrophilicity of the system using strong Brønsted acids (PPA) or high-temperature forcing conditions (Microwave) to compensate for the deactivated ring.

Figure 1: Mechanism and Deactivation Points

FischerMechanism Start Phenylhydrazine (Sulfonyl Deactivated) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Acid Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Transition [3,3]-Sigmatropic Rearrangement (RATE LIMITING) EneHydrazine->Transition High Ea due to Sulfonyl EWG Diimine Diimine Intermediate Transition->Diimine Indole Sulfonyl-Indole Ester Product Diimine->Indole - NH3 Ammonia NH3 (Gas) Diimine->Ammonia

Caption: The [3,3]-sigmatropic shift (black diamond) is the bottleneck. Sulfonyl groups destabilize the transition state, requiring harsher conditions than standard indoles.

Critical Process Parameters (CPP)

ParameterStandard IndoleSulfonyl-Substituted IndoleCausality
Catalyst

(dilute) or ZnCl

Polyphosphoric Acid (PPA) or MSA Weak acids cannot protonate the deactivated hydrazone sufficiently to induce rearrangement.
Temperature 80–100 °C120–180 °C Higher thermal energy is required to cross the elevated activation barrier.
Solvent Ethanol/Acetic AcidNeat (in PPA) or Glacial AcOH Ethanol often boils before the necessary activation temperature is reached.
Stoichiometry 1:11:1.1 (Excess Pyruvate) Deactivated hydrazines are less nucleophilic; excess ketone drives hydrazone formation.

Experimental Protocols

Method A: The "Brute Force" PPA Method (High Reliability)

Best for scale-up (>10g) where reaction monitoring is difficult. PPA acts as both solvent and catalyst.[1]

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) (10–15 mL per gram of hydrazine)

Protocol:

  • Hydrazone Formation (In Situ): In a round-bottom flask, mix the hydrazine and ethyl pyruvate. Note: If the hydrazine is a hydrochloride salt, free-basing is not strictly necessary in PPA, but using the free base often reduces tar.

  • PPA Addition: Add PPA. The mixture will be extremely viscous. Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize.

  • Cyclization: Heat the mixture to 120 °C for 2–4 hours.

    • Visual Cue: The reaction will darken significantly.

    • Olfactory Cue: A distinct smell of ammonia indicates the elimination step is occurring (perform in a fume hood).

  • Quenching: Cool the mixture to ~60 °C (do not let it solidify). Pour the warm syrup slowly into a beaker of crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic; watch the temperature.

  • Isolation: The crude indole will precipitate as a solid. Filter, wash with water (to remove phosphoric acid), and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for medicinal chemistry optimization (<1g). Reduces tar formation significantly.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine (1.0 eq)

  • Ethyl Pyruvate (1.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

Protocol:

  • Preparation: Charge a microwave process vial with hydrazine and ethyl pyruvate in Glacial AcOH (concentration ~0.5 M).

  • Irradiation: Seal the vial. Heat to 150 °C for 10–20 minutes under medium stirring.

  • Workup: Pour the reaction mixture into ice water. Neutralize with saturated NaHCO

    
     (careful of foaming) or dilute NaOH to precipitate the product.
    
  • Filtration: Collect the solid precipitate.[2]

Figure 2: Workflow Decision Tree

Workflow Start Start: Sulfonyl-Hydrazine + Ethyl Pyruvate ScaleCheck Scale > 5g? Start->ScaleCheck PPA Method A: Polyphosphoric Acid (120°C, 3h) ScaleCheck->PPA Yes Microwave Method B: Microwave/AcOH (150°C, 15 min) ScaleCheck->Microwave No Quench Quench in Crushed Ice PPA->Quench Filter Filter Precipitate Quench->Filter Neutralize Pour into Water + Neutralize (NaHCO3) Microwave->Neutralize Neutralize->Filter

Caption: Selection guide between PPA (robust, scalable) and Microwave (fast, cleaner) methodologies.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Activation energy not met.Increase temperature by 10°C increments. Switch from AcOH to PPA or Methanesulfonic Acid (MSA).
Black Tar / Polymerization Acid too strong or temp too high.Reduce temperature.[3] If using PPA, switch to Eaton’s Reagent (7.7 wt% P

O

in MSA) for milder conditions.
Low Yield (<30%) Incomplete hydrazone formation.Perform a two-step synthesis: Isolate the hydrazone first (reflux in EtOH, cool, filter), then subject the pure hydrazone to the acid catalyst.
Product is an Oil Impurities preventing crystallization.Triturate with cold diethyl ether or hexane. If that fails, column chromatography is required.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link

    • The foundational review establishing the mechanism and PPA utility.
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.[5][6][7][8][9] Organic Preparations and Procedures International, 25(6), 607-632. Link

    • Updates on handling electron-deficient hydrazines.
  • Li, J. J. (2009). Fischer Indole Synthesis.[1][3][4][5][7][9][11][12] In: Name Reactions. Springer, Berlin, Heidelberg. Link

    • Detailed mechanistic steps and general protocols.
  • Porcheddu, A., et al. (2012). A New Version of the Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115. Link

    • Modern catalytic approaches relevant to optimiz

Sources

Method

Application Notes &amp; Protocols: N-Alkylation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Abstract This document provides a comprehensive technical guide for the N-alkylation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a substrate of significant interest in medicinal chemistry and drug development. N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a substrate of significant interest in medicinal chemistry and drug development. N-alkylated indoles are privileged scaffolds in numerous pharmacologically active compounds. The presence of two strong electron-withdrawing groups (a C2-ester and a C5-sulfonyl) on the indole core presents specific challenges and opportunities for its functionalization. This guide details three robust protocols—classical deprotonation with sodium hydride, phase-transfer catalysis (PTC), and the Mitsunobu reaction—offering researchers a selection of methods adaptable to various alkylating agents and laboratory constraints. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step experimental procedures, and troubleshooting advice to ensure successful implementation.

Introduction: The Chemistry of a Challenging Substrate

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of neurotransmitters, natural products, and a significant portion of commercial drugs. The functionalization of the indole nitrogen (N1 position) is a critical strategy for modulating the biological activity, solubility, and metabolic stability of indole-based compounds.

The subject of this guide, Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, is an electron-deficient heterocycle. The strategic placement of two electron-withdrawing groups (EWGs) profoundly influences the reactivity of the N-H bond:

  • Increased Acidity: The sulfonyl group at C5 and the carboxylate at C2 synergistically withdraw electron density from the pyrrole ring. This inductive effect significantly increases the acidity of the N-H proton compared to unsubstituted indole.[1][2][3] This enhanced acidity facilitates deprotonation, allowing for the use of a wider range of bases than is typical for simple indoles.

  • Regioselectivity Control: The indole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at the N1 and C3 positions.[4][5] However, for this specific substrate, N-alkylation is strongly favored. The bulky ester group at the C2 position provides significant steric hindrance, effectively blocking electrophilic attack at the adjacent C3 position.[6] Furthermore, the electronic stabilization of the N-anion makes it the more favorable site for alkylation.

This guide provides validated protocols to exploit these properties for efficient and regioselective N-alkylation.

General Experimental Workflow

A typical N-alkylation procedure follows a logical sequence of steps designed to ensure complete deprotonation, efficient alkylation, and clean product isolation. The workflow below illustrates this process.

G sub Indole Substrate & Anhydrous Solvent deprotonation Deprotonation (Add Base, e.g., NaH at 0 °C) sub->deprotonation Inert Atmosphere (N2/Ar) alkylation Alkylation (Add Electrophile, e.g., R-X) deprotonation->alkylation Formation of Indolate Anion reaction Reaction Progression (Stir at RT or Heat) alkylation->reaction Monitor by TLC workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for a standard indole N-alkylation experiment.

Comparative Overview of N-Alkylation Protocols

The choice of protocol depends on the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups. The following table summarizes the key features of the three detailed methods.

FeatureProtocol 1: NaH/DMFProtocol 2: Phase-Transfer CatalysisProtocol 3: Mitsunobu Reaction
Alkylation Type Primary & Secondary Alkyl Halides/SulfonatesPrimary & Reactive Alkyl HalidesPrimary & Secondary Alcohols
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), KOHNot required (uses DEAD/DIAD)
Solvent DMF, THFToluene, DichloromethaneTHF, Dioxane, DCM
Temperature 0 °C to 80 °CRoom Temp. to Reflux0 °C to Room Temp.
Key Advantages High yields, reliable, strong driving forceMilder conditions, no H₂ gas, scalableUses alcohols directly, neutral conditions
Key Disadvantages Requires strictly anhydrous conditions, H₂ evolutionSlower for unreactive halides, catalyst costStoichiometric byproducts, purification can be difficult
Ideal For General purpose, when a strong base is toleratedScale-up, substrates sensitive to strong basesIntroducing functionality from an alcohol precursor

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Diethyl azodicarboxylate (DEAD) and related reagents are toxic and potentially explosive.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is the most common and robust approach for the N-alkylation of indoles with electron-withdrawing groups. The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation to form the sodium indolate salt, which then reacts with the electrophile.[4][6][7]

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole). Stir at room temperature until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 eq.) portion-wise.

    • Causality Note: This step is exothermic and evolves hydrogen gas. Slow addition at 0 °C is critical for safety and to prevent side reactions. The mixture may become a slurry.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Complete deprotonation is indicated by the cessation of gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Causality Note: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is an excellent alternative that avoids the use of pyrophoric bases and strictly anhydrous conditions. A quaternary ammonium salt shuttles the indolate anion from the solid or aqueous basic phase into the organic phase where it reacts with the alkyl halide.[1][8][9]

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.)

  • Alkyl halide (1.2-1.5 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 eq.)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq.)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add the indole substrate (1.0 eq.), potassium carbonate (3.0 eq.), and the phase-transfer catalyst (0.1 eq.).

  • Solvent and Reagent Addition: Add toluene (or DCM) to the flask, followed by the alkyl halide (1.2-1.5 eq.).

  • Reaction: Stir the heterogeneous mixture vigorously at a temperature between room temperature and reflux (typically 60-110 °C for toluene).

    • Causality Note: Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for the efficiency of the catalyst.

  • Monitoring: Monitor the reaction by TLC. PTC reactions can be slower than NaH-based methods, often requiring 12-48 hours.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the direct N-alkylation of the indole using an alcohol, which is a significant advantage when the corresponding halide is unstable or inaccessible. The reaction proceeds under mild, neutral conditions.[10][11][12]

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.)

  • Primary or secondary alcohol (1.2 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq., typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole substrate (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DEAD or DIAD solution (1.5 eq.) dropwise over 15-20 minutes.

    • Causality Note: The reaction is exothermic. A slow, controlled addition is necessary to prevent the formation of byproducts. A characteristic color change (often to a deep red or orange) and the formation of a white precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-12 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct.

    • Direct Chromatography: The crude residue can be directly purified by flash column chromatography.

    • Precipitation Method: Alternatively, the crude residue can be dissolved in a minimal amount of DCM and a non-polar solvent like diethyl ether or hexanes can be added to precipitate out the bulk of the triphenylphosphine oxide. Filter the precipitate and concentrate the filtrate before chromatographic purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete deprotonation (Protocol 1). 2. Unreactive alkylating agent. 3. Inactive PTC catalyst (Protocol 2). 4. Wet reagents/solvent.1. Use fresh, high-quality NaH. Ensure stirring is sufficient to deprotonate the solid indole. 2. Increase reaction temperature. Switch to a more reactive electrophile (e.g., iodide > bromide > chloride). 3. Use a fresh bottle of TBAB/TBAHS. 4. Use freshly dried solvents and ensure reagents are anhydrous.
Mixture of N- and C3-Alkylated Products 1. Incomplete deprotonation leading to reaction with neutral indole. 2. Use of less polar solvents or certain counter-ions.This is highly unlikely for this specific substrate due to C2-steric hindrance. However, if observed: 1. Ensure a sufficient excess of base (1.2-1.5 eq. NaH) is used. 2. Use a highly polar aprotic solvent like DMF to favor N-alkylation.[5][6]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Presence of impurities. 3. Prolonged reaction time with strong base.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure the starting indole is pure. 3. Monitor the reaction closely by TLC and work up promptly upon completion.
Difficult Purification (Mitsunobu) Stoichiometric byproducts (Ph₃P=O and hydrazine derivative) co-elute with the product.1. Use a different solvent system for chromatography. 2. Try the precipitation method described in Protocol 3. 3. Consider using polymer-bound PPh₃ or other modified Mitsunobu reagents that simplify workup.

Conclusion

The N-alkylation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be achieved efficiently and with high regioselectivity using a variety of methods. The increased acidity of the N-H proton makes it a particularly amenable substrate for classical deprotonation strategies. For applications requiring milder conditions or direct use of alcohol precursors, phase-transfer catalysis and the Mitsunobu reaction provide excellent and reliable alternatives. By understanding the chemical principles governing the reactivity of this electron-deficient indole, researchers can select the optimal protocol to synthesize a wide array of N-functionalized derivatives for applications in drug discovery and materials science.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry.
  • Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF on ResearchGate. Available at: [Link]

  • Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. American Journal of Undergraduate Research. Available at: [Link] et al pp 23-30.pdf

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics. Available at: [Link]

  • N-alkylation of indole derivatives. Google Patents.
  • A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Bentham Science. Available at: [Link]

  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. IEEE Xplore. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PubMed. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available at: [Link]

  • Alkylation of ambident indole anion in ionic liquids. ResearchGate. Available at: [Link]

  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. ResearchGate. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC. Available at: [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate synthesis

Technical Support Center: Optimization of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Executive Summary The synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate generally proceeds via the Fischer Indole Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary

The synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate generally proceeds via the Fischer Indole Synthesis using 4-(methylsulfonyl)phenylhydrazine and ethyl pyruvate.

Users frequently report low yields (<30%) and "tarring" (polymerization). This is chemically predictable: the methylsulfonyl group (


)  is a strong electron-withdrawing group (EWG). It deactivates the benzene ring, significantly raising the activation energy for the critical [3,3]-sigmatropic rearrangement step.

This guide provides troubleshooting protocols to overcome this electronic deactivation while minimizing decomposition.

Module 1: Critical Reaction Parameters (The Fischer Cyclization)

User Question: “I am using


 in ethanol, but the reaction turns black, and I only isolate 20% product. What is going wrong?”

Technical Diagnosis: The standard protocol (Sulfuric acid/Ethanol) is often insufficient for deactivated phenylhydrazines. The deactivating


 group reduces the nucleophilicity of the benzene ring, slowing the formation of the new C-C bond. Prolonged heating in 

promotes competitive polymerization (tar formation) over cyclization.

Optimized Protocol: Polyphosphoric Acid (PPA) Cyclization Switching to Polyphosphoric Acid (PPA) is the industry standard for electron-deficient indoles. PPA acts as both solvent and Lewis/Brønsted acid, stabilizing the intermediate without the harsh oxidative degradation seen with concentrated sulfuric acid.

Step-by-Step Protocol:

  • Hydrazone Formation (Pre-step):

    • Combine 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in Ethanol.

    • Reflux for 2 hours.[1]

    • Crucial: Cool and filter the hydrazone solid. Do not carry the crude mixture directly into PPA. Dry the solid thoroughly.

    • Why? Water inhibits the cyclization and PPA is hygroscopic.

  • Cyclization:

    • Heat PPA (10–15 volumes relative to hydrazone) to 90°C (viscosity reduction).

    • Add the dried hydrazone portion-wise over 20 minutes.

    • Raise temperature to 110–120°C . Do not exceed 130°C.

    • Monitor via TLC (or HPLC) every 30 minutes. Reaction is typically complete in 2–4 hours.

  • Quench:

    • Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

    • The ester should precipitate as a solid.[1]

Data Comparison: Acid Catalyst Efficiency

Catalyst SystemTypical Yield (EWG Indoles)Primary Side ReactionRecommendation

/ EtOH
15–25%Hydrolysis of ester; PolymerizationAvoid for this substrate

(Fusion)
30–40%Sublimation; CharringAcceptable, but difficult workup
Polyphosphoric Acid (PPA) 55–75% Intramolecular acylation (rare here)Highly Recommended
Boron Trifluoride (

)
40–50%Sensitive to moistureGood alternative to PPA

Module 2: Troubleshooting Impurities & Purification

User Question: “My product precipitates, but it is brown and sticky. Recrystallization from ethanol isn't working well.”

Technical Diagnosis: The "stickiness" is often due to unreacted hydrazine oligomers or sulfone-related byproducts. Furthermore, the sulfone group significantly alters solubility compared to standard indoles, making pure ethanol a poor choice for crystallization (the product is likely too insoluble in cold ethanol, trapping impurities).

Purification Strategy:

  • The "Slurry" Wash:

    • Before recrystallization, slurry the crude solid in cold water followed by 10% aqueous

      
       . This removes trapped acid which catalyzes degradation during drying.
      
  • Solvent System:

    • Recommended: Ethanol/DMF (9:1) or Acetonitrile.

    • The sulfone group increases polarity. A small amount of DMF helps dissolve the compound at boiling point, while Ethanol forces precipitation upon cooling.

Module 3: Workflow Logic & Decision Tree

The following diagram illustrates the decision process for optimizing the synthesis based on observed intermediates.

IndoleSynthesis Start Start: 4-(Ms)Phenylhydrazine + Ethyl Pyruvate Hydrazone Step 1: Hydrazone Formation Start->Hydrazone CheckSol Is Hydrazone Isolated? Hydrazone->CheckSol Direct Direct Cyclization (One Pot) CheckSol->Direct No (In situ) Isolated Solid Isolation & Drying CheckSol->Isolated Yes (Recommended) Cyclization Step 2: Cyclization Catalyst? Direct->Cyclization Isolated->Cyclization H2SO4 H2SO4/EtOH (High Risk of Tar) Cyclization->H2SO4 Standard Acid PPA Polyphosphoric Acid (PPA) (Preferred for EWG) Cyclization->PPA Lewis/Bronsted Mix Fail Low Yield / Black Tar H2SO4->Fail EWG Deactivation TempCheck Temp > 120°C? PPA->TempCheck Success Target: Ethyl 5-(Ms)indole-2-carboxylate (High Yield) TempCheck->Success No (100-115°C) TempCheck->Fail Yes (Degradation)

Caption: Optimization workflow for Fischer Indole Synthesis with Electron-Withdrawing Groups (EWG).

FAQ: Mechanistic Insights

Q: Why does the methylsulfonyl group make this reaction so difficult? A: The Fischer synthesis mechanism involves a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This step requires the benzene ring to act as a nucleophile. The sulfone group (


) is strongly electron-withdrawing (Hammett 

). It pulls electron density away from the ring, raising the energy barrier for the rearrangement. This requires higher temperatures to proceed, which unfortunately overlaps with the temperature where polymer-forming side reactions occur.

Q: Can I use the Japp-Klingemann reaction instead? A: Yes, and it may be cleaner for large scales.

  • Route: Diazotize 4-(methylsulfonyl)aniline

    
     Couple with Ethyl 2-methyl-3-oxobutanoate 
    
    
    
    Japp-Klingemann cleavage to hydrazone
    
    
    Cyclize.
  • Benefit: Avoids the storage instability of the phenylhydrazine hydrochloride salt.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Merck & Co. (2008). Process for the preparation of indole derivatives. WO2008072257A2. (Patent describing scale-up of sulfonyl-substituted indoles using Fischer conditions).

  • Murakami, Y., et al. (1999). "Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones." Chemical & Pharmaceutical Bulletin, 47, 791-797. (Detailed kinetic data on EWG effects).

  • Sigma-Aldrich. "Ethyl 5-methylindole-2-carboxylate Product Sheet." (Safety and physical property data for analogous esters).

Sources

Optimization

Troubleshooting solubility issues with Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-(m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that influence its solubility?

A1: Understanding the structure of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is key. It possesses several functional groups that dictate its behavior in solvents:

  • Indole Ring System: This large, aromatic heterocyclic core is inherently hydrophobic. Indole derivatives are common structural motifs in pharmaceutical agents.

  • Methylsulfonyl Group (-SO₂CH₃): This is a polar, aprotic, and electron-withdrawing group. While it increases polarity compared to a simple methyl group, it does not readily donate protons for hydrogen bonding. Sulfonamide moieties are frequently incorporated into biologically active compounds[1][2].

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This ester group adds some polar character but is not ionizable. It can act as a hydrogen bond acceptor.

Collectively, these features result in a molecule that is largely non-polar, crystalline, and has poor aqueous solubility.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of nonpolar and polar compounds, making it a standard choice for creating concentrated stock solutions for biological assays[3]. While specific data for this exact molecule is not publicly available, related indole-2-carboxylic acid compounds are known to be soluble in DMSO[4]. We recommend preparing a stock solution in the range of 10-50 mM as a starting point.

Q3: My vial of the compound appears empty upon arrival. Is this normal?

A3: Yes, this can be normal, especially for small quantities. If the compound was lyophilized, it might appear as a thin, crystalline film on the walls of the vial, or as a waxy or sticky solid[5]. It is recommended to dissolve the compound directly in the vial with the appropriate solvent rather than attempting to weigh out the small amount of solid[5].

Q4: Can I store my DMSO stock solution in the refrigerator or freezer?

A4: It is generally recommended to store DMSO stock solutions at room temperature in a desiccator. DMSO has a relatively high freezing point (18.5°C or 65.3°F)[3]. Storing it at 4°C or colder will cause the solvent to freeze, which can lead to the precipitation of your compound[3]. Freeze-thaw cycles, in combination with moisture absorption by DMSO, can synergistically increase the likelihood of compound precipitation[6].

Troubleshooting Guides

This section addresses specific problems you may encounter during dissolution and use.

Problem 1: The compound is not dissolving in DMSO at room temperature.
  • Causality: The dissolution of a stable crystalline solid into a solvent requires overcoming the lattice energy of the crystal. This process can be kinetically slow at room temperature, especially if approaching the solubility limit.

  • Troubleshooting Protocol:

    • Confirm Solvent Volume: Ensure you are using a sufficient volume of anhydrous DMSO for your target concentration. If solubility is unknown, start with a lower concentration.

    • Apply Gentle Heat: Warm the solution in a water bath at 37°C for 10-15 minutes. This increases the kinetic energy of the molecules, facilitating dissolution[5].

    • Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-vibrations that help break apart the solid particles and enhance solubilization[3][5].

    • Vortex Vigorously: After warming or sonication, vortex the mixture for 1-2 minutes to ensure homogeneity[3].

    • Inspect: Visually confirm that the solution is clear and free of any particulates before use or storage.

Problem 2: My compound precipitated after adding the DMSO stock to my aqueous buffer or cell culture medium.
  • Causality: This is a very common issue known as "carry-over" precipitation. While the compound is soluble in the highly organic environment of 100% DMSO, it is likely not soluble in the final, predominantly aqueous, working solution. When the DMSO stock is diluted, the polarity of the solvent system dramatically increases, causing the hydrophobic compound to crash out of solution[3].

  • Mitigation Workflow:

    G start Start: Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso add_vortex Add DMSO stock SLOWLY to aqueous medium (not vice-versa) with vigorous vortexing. check_dmso->add_vortex Yes lower_conc Decrease the final concentration of the compound in the assay. check_dmso->lower_conc No use_cosolvent Consider a co-solvent. Prepare an intermediate dilution in Ethanol or PEG-400. add_vortex->use_cosolvent success Success: Compound is Soluble use_cosolvent->success fail Issue Persists: Contact Technical Support lower_conc->fail

    Caption: Troubleshooting workflow for aqueous precipitation.

  • Step-by-Step Protocol for Dilution:

    • Minimize Final DMSO: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as even small amounts of organic solvent can affect biological assays[5].

    • Correct Order of Addition: Always add the DMSO stock solution dropwise into the aqueous buffer while vortexing vigorously. Never add the aqueous solution to the DMSO stock. This ensures rapid mixing and prevents the formation of localized high concentrations of the compound that can initiate precipitation[3].

    • Re-dissolve Precipitate: If a precipitate forms, it can often be redissolved by gentle warming (37°C) and sonication for a few minutes. Ensure the solution is clear before proceeding with your experiment[5].

Problem 3: The compound's solubility seems to decrease over time in the stored DMSO stock.
  • Causality: This is often due to two factors:

    • Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere[5]. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds[6].

    • Supersaturation: Your initial solution may have been supersaturated. Over time, the compound can crystallize out of solution to reach its true thermodynamic solubility limit, a process that can be accelerated by freeze-thaw cycles[6].

  • Preventative Measures & Solutions:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.

    • Proper Storage: Store the stock solution at room temperature in a tightly sealed vial within a desiccator to protect it from moisture[3][5].

    • Prepare Fresh: For critical experiments, it is best practice to prepare fresh dilutions from a concentrated stock or even prepare a fresh stock solution from the solid material.[7][8]

    • Re-solubilize Before Use: Before every use, visually inspect the stock solution for any crystals. If present, warm and sonicate the solution to ensure everything is redissolved before making dilutions[3].

Data & Protocols

Table 1: Predicted Solubility Profile

While experimental data for this specific molecule is limited, we can predict its solubility based on its structural components (indole, sulfone, ester) and data from similar compounds[4][9].

SolventSolvent TypePredicted SolubilityRationale & Comments
Water / PBS Aqueous BufferInsoluble The large, hydrophobic indole core dominates the molecule's character.
DMSO Polar AproticSoluble Recommended for primary stock solutions. Capable of disrupting crystal lattice forces.
DMF Polar AproticSoluble Similar to DMSO, can be used as an alternative.
Ethanol / Methanol Polar ProticSlightly Soluble May be useful for intermediate dilutions but likely insufficient for a concentrated primary stock.
Acetonitrile Polar AproticSlightly Soluble Less polar than DMSO/DMF, may have limited utility.
Dichloromethane (DCM) Non-polarSlightly Soluble May dissolve the compound, but is not suitable for most biological assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing an accurate stock solution.[10][11]

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (MW: 283.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance[8]

  • Class A volumetric flask[8]

  • Vortex mixer and bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 283.32 g/mol * 1000 mg/g = 2.83 mg

  • Weighing: Accurately weigh out approximately 2.83 mg of the compound. It is often easier and more accurate to weigh a slightly different amount (e.g., 3.0 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration[8]. For this example, we will proceed with exactly 2.83 mg.

  • Dissolution: a. Transfer the weighed compound into a clean, dry vial. b. Add approximately 800 µL of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes. d. If not fully dissolved, sonicate for 10 minutes and/or warm to 37°C for 10 minutes, followed by vortexing[3].

  • Final Volume Adjustment: a. Once the solid is completely dissolved, quantitatively transfer the solution to a 1 mL volumetric flask. b. Rinse the original vial with small aliquots of DMSO, adding the rinses to the flask to ensure all compound is transferred[11]. c. Carefully add DMSO up to the 1 mL calibration mark.

  • Mixing & Storage: a. Cap the flask and invert it several times to ensure the solution is homogeneous. b. Transfer the final solution to a properly labeled, tightly sealed storage vial. c. Store at room temperature in a desiccator, protected from light.

References

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]

  • Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University. [Link]

  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog - Buy Chemicals Online. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]

  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • Al-Said, M. S., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Titov, M. Y., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

  • Al-Bayati, R. I. H., et al. (2020). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Liu, J., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. [Link]

  • Bakulev, V. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry. [Link]

  • Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2). PubChemLite. [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 5-methylsulfonyl indole reactions

Current Status: Operational Topic: Overcoming Steric & Electronic Barriers in 5-Methylsulfonyl Indole Reactions Ticket ID: #MS-IND-502 Executive Summary Working with 5-methylsulfonyl indole (5-Ms-Indole) presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric & Electronic Barriers in 5-Methylsulfonyl Indole Reactions Ticket ID: #MS-IND-502

Executive Summary

Working with 5-methylsulfonyl indole (5-Ms-Indole) presents a unique "push-pull" challenge. While the user inquiry specifically cites steric hindrance, the root cause of synthetic failure in this scaffold is often a synergy between electronic deactivation (due to the strong electron-withdrawing


 group, 

) and localized steric congestion at the peri-position (C4).

This guide addresses three critical failure modes:

  • N-Arylation Stalls: The electron-deficient nitrogen is a poor nucleophile, requiring bulky, electron-rich ligands to facilitate reductive elimination.

  • C4-Functionalization Blockade: The sulfonyl group at C5 sterically shields C4, requiring directing-group (DG) strategies to overcome the barrier.

  • C3-Reactivity Loss: The deactivated ring fails in standard Friedel-Crafts reactions.

Module 1: N-Functionalization (The "Dead Nucleophile" Problem)

The Issue: You are attempting a Buchwald-Hartwig coupling, but the reaction stalls or yields are <20%. The Diagnosis: The 5-


 group pulls electron density from the indole nitrogen, drastically lowering its pKa and nucleophilicity. Standard ligands (BINAP, dppf) often fail because the oxidative addition complex is stable, but the transmetallation/amine binding step is energetically unfavorable.
Protocol 1: Sterically Demanding Cross-Coupling

To force this reaction, you must use bulky, electron-rich biaryl phosphine ligands . These ligands create a steric pocket that actually accelerates the reductive elimination of the difficult N-C bond.

Recommended System:

  • Catalyst:

    
     or Pre-catalyst t-BuXPhos Pd G3.
    
  • Ligand: t-BuXPhos (First choice) or BrettPhos .

  • Base: Strong bases are non-negotiable. NaOtBu or K_3PO_4 (anhydrous).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Experimental Workflow (Self-Validating):

  • Pre-complexation (Critical): Mix

    
     and Ligand (1:1.2 ratio) in solvent at 80°C for 5 mins.
    
    • Validation: Solution must turn from dark purple/red to a clear orange/brown. If it stays purple, the active catalyst (

      
      ) has not formed.
      
  • Addition: Add 5-Ms-Indole, Aryl Halide, and Base.

  • Reaction: Heat to 100-110°C.

    • Note: If using aryl chlorides, raise temp to 120°C.

Troubleshooting Matrix: N-Arylation
SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning or inactive Pd species.Switch to BrettPhos Pd G3 precatalyst to ensure active species generation.
Low Yield (<30%) Indole deprotonation is incomplete.Switch base to LiHMDS (add at -78°C, then warm) before adding Pd/Ar-X.
C3-Arylation byproduct "Migration" due to high acidity of C3-H.Use a non-polar solvent (Toluene) to disfavor the C3-palladation pathway.

Module 2: Overcoming Peri-Sterics (C4-Functionalization)

The Issue: You need to functionalize the C4 position, but the C5-sulfonyl group blocks access. The Diagnosis: The C5-


 group exerts a "peri-effect," sterically shielding the C4 proton. Standard electrophilic substitution will never occur at C4; it will go to C3 or C7. You must use C-H Activation  with a Directing Group (DG).[1]
Visual Workflow: C4-Selective Activation

C4_Activation cluster_mech Mechanism of Action Start 5-Ms-Indole Step1 Install DG (Pivaloyl/Pyrimidyl) Start->Step1 N1-Protection Step2 Metal Coordination (Rh/Ru Catalyst) Step1->Step2 Coordination Step3 C4-Metallacycle (Steric Lock) Step2->Step3 C-H Activation (Thermodynamic Control) End C4-Functionalized Product Step3->End Coupling Partner (Alkyne/Alkene)

Caption: Workflow for overcoming steric shielding at C4 via Directing Group (DG) assisted C-H activation.

Protocol 2: Rh(III)-Catalyzed C4-Alkenylation

This protocol uses the N-substituent to "swing" the catalyst into the crowded C4 pocket.

  • Substrate Prep: Protect N1 with a Pivaloyl (Piv) or Pyrimidyl group. This is mandatory to direct the metal to C4.

  • Catalyst System:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%).
  • Oxidant:

    
     (2.0 equiv) – Essential for catalyst turnover.
    
  • Conditions: 1,2-Dichloroethane (DCE), 100°C, sealed tube.

Why this works: The bulky


 at C5 actually helps lock the conformation of the metallacycle intermediate, preventing rotation and ensuring high regioselectivity at C4 over C2.

Module 3: C2 vs. C3 Selectivity (Electronic Control)

The Issue: The electron-withdrawing nature of the sulfone deactivates C3 (preventing Friedel-Crafts) but acidifies C2. The Fix: Stop trying to use electrophiles on the neutral ring. Switch to Lithiation (for C2) or Vilsmeier-Haack (for C3).

Comparison of Methodologies
Target PositionPrimary BarrierRecommended StrategyKey Reagent
C3 (Beta) Electronic DeactivationVilsmeier-Haack

/ DMF (Pre-formed complex)
C2 (Alpha) Competitive DeprotonationDirected Lithiation N-Boc protection +

-BuLi
C2 (Alpha) AggregationMagnesiation

(Knochel-Hauser Base)
Protocol 3: C2-Lithiation (The "Trace Water" Trap)

Users often fail here because the 5-Ms-Indole precipitates upon adding


-BuLi due to aggregation.
  • Protection: Ensure N1 is Boc-protected (N-Boc directs lithiation to C2 via coordination).

  • Solvent: Dry THF (distilled over Na/Benzophenone).

  • Base: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi. The bulky base prevents nucleophilic attack on the sulfone itself.
    
  • Temperature: Maintain -78°C .

    • Warning: Above -40°C, the sulfone group can undergo ortho-lithiation on the phenyl ring (if present) or self-destruct via elimination.

Frequently Asked Questions (FAQ)

Q: I am trying to reduce the 5-


 group back to a sulfide (

). Is this possible?
  • A: It is extremely difficult. The sulfone is thermodynamically stable. It is better to start with 5-bromoindole, introduce the sulfide via

    
    -catalysis (
    
    
    
    /Xantphos + NaSMe), and then oxidize to the sulfone at the late stage if needed.

Q: Can I use microwave irradiation to overcome the steric hindrance?

  • A: Yes, but with caution. For N-arylation , microwave heating (140°C, 20 min) often pushes the reaction to completion when oil baths fail. However, for C-H activation , microwaves often lead to decomposition of the sensitive Rh/Ru active species. Stick to conventional heating for Module 2.

Q: The reaction mixture turns black and precipitates Pd black immediately.

  • A: This indicates the ligand is not protecting the metal center from the electron-deficient indole. Increase the Ligand:Pd ratio to 2:1 or even 3:1. The excess ligand stabilizes the

    
     species in the presence of the deactivated substrate.
    

References

  • Buchwald-Hartwig N-Arylation of Indoles: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403–1406. Link

  • C4-Selective C-H Activation: Wang, B., et al. (2020).[2][3] "Regioselective Direct C-4 Functionalization of Indole." Organic Letters, 22(5), 1720-1725.[2] Link

  • Steric/Electronic Effects in Indoles: Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[3] Science of Synthesis. Link

  • Knochel-Hauser Base Application: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Optimization

Column chromatography separation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

This guide functions as a specialized Technical Support Center for researchers attempting to purify Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate . It is structured to address the specific physicochemical challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers attempting to purify Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate . It is structured to address the specific physicochemical challenges posed by the sulfonyl and ester moieties on the indole core.[1]

Ticket Subject: Separation Protocol for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Case ID: IND-SO2-005 Assigned Specialist: Senior Application Scientist[1][2]

Molecule Profile & Chromatographic Behavior

Before attempting separation, you must understand why this molecule behaves differently than a standard indole.

FeatureChemical ConsequenceChromatographic Symptom
5-Methylsulfonyl Group Strong Electron Withdrawing Group (EWG).[1][2] Highly polar H-bond acceptor.Drastically increased polarity compared to simple indoles. Causes high retention (low Rf).
2-Ethyl Ester Moderate polarity; stabilizes the indole.[1][2]Contributes to retention but less than the sulfone.
Indole N-H Acidity Increase: The combined EWG effect (Sulfone + Ester) lowers the N-H pKa (est. <13).[1]Streaking/Tailing: The acidic proton interacts strongly with silanol groups (

) on the silica surface.[1][2]
Solubility Poor in non-polar solvents (Hexane/Heptane).[1] Good in EtOAc, DCM, Acetone.Precipitation: Sample may crash out on the column head if loaded in hexanes.

Pre-Purification Diagnostics (The "Triage")

WARNING: Do not skip the solubility check. This is the #1 cause of failed purifications for sulfonyl indoles.[1]

Step A: The Solubility Stress Test[1]
  • Dissolve 10 mg of crude sample in 1 mL of Dichloromethane (DCM) .

    • Result: Clear solution?

      
       Proceed to Liquid Loading (Method B).
      
    • Result: Cloudy/Solid remains?

      
      MANDATORY Dry Loading (Method A). 
      
  • Add 2 mL of Hexanes to the DCM solution.

    • Result: Precipitate forms?

      
       You cannot use a Hexane-rich liquid load.[2] Use Dry Loading.
      
Step B: TLC Method Development

Run TLC plates to determine the optimal solvent system.[1] The target Rf is 0.25 – 0.35 .

  • System 1 (Standard): 30% EtOAc in Hexanes.[1]

    • Likely Outcome: Compound stays at baseline (Rf < 0.1).[1]

  • System 2 (Polar): 60% EtOAc in Hexanes.

    • Likely Outcome: Good separation, but potential streaking.[1][3]

  • System 3 (Alternative): 5% Methanol in DCM.[1]

    • Likely Outcome: Sharp spots, higher solubility. Recommended if System 2 fails.

Standard Operating Procedure (SOP)

Phase 1: Column Preparation[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Packing: Slurry pack in 10% EtOAc/Hexanes.

  • Buffering (Critical): If TLC showed streaking, pre-wash the column with 1% Triethylamine (TEA) in the starting solvent to neutralize acidic silanol sites.[1]

Phase 2: Sample Loading

Method A: Dry Loading (Highly Recommended)

  • Why: The sulfone group limits solubility in non-polar mobile phases. Liquid loading in DCM will cause "band broadening" as the DCM carries the compound too fast.

  • Protocol:

    • Dissolve crude mixture in minimal Acetone or THF.

    • Add Silica Gel (mass ratio 1:2 sample:silica).[1]

    • Rotary evaporate until a free-flowing dust remains.[1][2]

    • Pour dust on top of the packed column and add a protective sand layer.[1]

Phase 3: Elution Gradient[2]
  • Flow Rate: 15–20 mL/min (for a 25mm diameter column).

  • Gradient Profile:

Column Volume (CV)Solvent CompositionPurpose
0–2 CV 10% EtOAc / 90% HexFlush non-polar impurities (e.g., unreacted hydrazines).[1][2]
2–5 CV 10%

40% EtOAc
Linear ramp.[1][2] Watch for minor byproducts.
5–12 CV 40%

70% EtOAc
Target Elution Window. Collect small fractions.
12+ CV 100% EtOAcFlush highly polar oxidation products.[1][2]

Troubleshooting Guide (Q&A)

Q1: My compound is "streaking" or "tailing" badly on the column. I can't separate it from the impurity just below it.

  • Diagnosis: The Indole N-H is hydrogen-bonding with the silica surface.[1][2]

  • The Fix: You need a "Modifier."

    • Base Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks the silanol sites.[1]

    • Solvent Switch: Switch from Hex/EtOAc to DCM/MeOH . Start with 100% DCM and gradient to 5% MeOH. DCM disrupts H-bonding better than Hexanes.[2]

Q2: The column stopped flowing, or a white ring appeared at the top of the sand.

  • Diagnosis: "Crashing out."[2] Your compound is not soluble in the starting mobile phase (10% EtOAc/Hex).

  • The Fix:

    • Stop the flow.

    • Pipette a small amount of pure EtOAc or Acetone onto the white ring to redissolve it.[1]

    • Prevention: Use Dry Loading (Method A above) for the next run. Never liquid load sulfonyl indoles in pure DCM if the column starts in Hexane.

Q3: I see two spots very close together. Is it an isomer?

  • Diagnosis: Likely a synthesis byproduct.[2]

    • If you used Fischer Indole Synthesis: It could be the uncyclized hydrazone (often less polar) or a regioisomer (4-sulfonyl vs 5-sulfonyl).[1][2]

    • If you used Pd-catalyzed coupling: It could be des-sulfonylated indole (very rare) or phosphine oxide contaminants.[1][2]

  • The Fix: Change "Selectivity" (Alpha).

    • If using EtOAc/Hex, switch to Toluene/Acetone (10:1) . The pi-pi interaction of Toluene with the indole ring often separates regioisomers that co-elute in EtOAc.[1][2]

Visual Logic Maps

Diagram 1: Method Development Decision Tree

ChromatographyLogic Start Crude Sample Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate SolubilityCheck Solubility Check (10mg in 1mL DCM + 2mL Hex) Start->SolubilityCheck Precipitate Precipitate Forms (Low Solubility) SolubilityCheck->Precipitate Yes Clear Clear Solution SolubilityCheck->Clear No DryLoad STRATEGY A: Dry Load on Silica (Use Acetone/THF to adsorb) Precipitate->DryLoad LiquidLoad STRATEGY B: Liquid Load (Use DCM/Hex mix) Clear->LiquidLoad TLC Run TLC (30% EtOAc/Hex) DryLoad->TLC LiquidLoad->TLC LowRf Rf < 0.15 (Too Polar) TLC->LowRf GoodRf Rf 0.25 - 0.35 TLC->GoodRf Streak Streaking/Tailing TLC->Streak ChangeSolvent Increase Polarity: 50-70% EtOAc OR switch to DCM/MeOH LowRf->ChangeSolvent RunColumn RUN COLUMN: Gradient 10% -> 70% EtOAc GoodRf->RunColumn AddBase Add Modifier: 1% Triethylamine (TEA) Streak->AddBase ChangeSolvent->RunColumn AddBase->RunColumn

Caption: Decision matrix for selecting loading technique and mobile phase modifiers based on solubility and TLC behavior.

Diagram 2: Troubleshooting "The Crash"

CrashFix Problem Problem: White Solid Ring at Column Top Cause Cause: Sample insoluble in initial mobile phase (Hexane shock) Problem->Cause ImmediateAction 1. Stop Flow 2. Add pure EtOAc/DCM to dissolve ring Cause->ImmediateAction FuturePrevention Prevention: Use Dry Loading (Celite or Silica) ImmediateAction->FuturePrevention

Caption: Workflow for recovering from sample precipitation (crashing out) on the column.

References & Authority

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.

    • Relevance: The foundational text for flash chromatography parameters (flow rate, silica size).[1]

  • Murakami, Y.; et al. Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones.

    • Relevance: Discusses the synthesis and handling of sulfonyl-substituted indoles, providing context on stability and polarity.

  • Organic Syntheses. Ethyl Indole-2-carboxylate.[1][2][4][5]

    • Relevance: Establishes the baseline purification for the parent ester, which serves as the non-polar control for your method development.[1]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[2]

    • Relevance: Mechanistic background on Indole N-H acidity and reactivity with solid supports.[1]

Sources

Troubleshooting

Minimizing side products in the cyclization of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cyclization reaction. We will delve into common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you minimize side products and maximize your yield of this valuable indole derivative.

The synthesis of indoles bearing electron-withdrawing groups, such as the methylsulfonyl substituent at the 5-position, via the Fischer indole synthesis presents a unique set of challenges. The electron-deficient nature of the aromatic ring can hinder the key cyclization step and promote undesirable side reactions. This guide will equip you with the knowledge to anticipate and address these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclization of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to promote the[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting material or product.[2][3] 2. Unfavorable Electronic Effects: The strongly electron-withdrawing methylsulfonyl group deactivates the aromatic ring, making the electrophilic cyclization step of the Fischer indole synthesis more difficult.[2][3] 3. Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3]1. Catalyst Screening: Systematically screen both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and effective choice for this type of reaction.[3][4][5] Start with milder conditions and gradually increase the acid strength and concentration. 2. Temperature Optimization: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature in increments of 10-20 °C. 3. Anhydrous Conditions: Ensure all starting materials, reagents, and solvents are anhydrous. The presence of water can interfere with the reaction and lead to unwanted side products.
Significant Side Product Formation 1. N-N Bond Cleavage: This is a major competing pathway, especially with substituted hydrazines. The acidic conditions can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of aniline derivatives and other byproducts.[2] 2. Formation of Regioisomers: If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to the formation of two regioisomeric indole products. 3. Tar Formation: High temperatures and strong acid concentrations can lead to polymerization and the formation of insoluble, tar-like materials.[3]1. Milder Reaction Conditions: Use a less concentrated acid or a milder Lewis acid to minimize N-N bond cleavage. Shorter reaction times can also be beneficial. 2. Japp-Klingemann Reaction: To circumvent issues with the stability of the 5-(methylsulfonyl)phenylhydrazine, consider synthesizing the corresponding hydrazone via the Japp-Klingemann reaction. This method avoids the direct use of the potentially unstable hydrazine.[6][7][8] 3. Controlled Addition: Add the acid catalyst slowly and at a controlled temperature to prevent localized overheating and reduce tar formation. 4. Purification Strategy: Be prepared for a more challenging purification. Column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from byproducts.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired indole and some of the side products may have similar polarities, making separation by column chromatography difficult. 2. Presence of Tar: The formation of tar can complicate the work-up and purification process, often trapping the desired product.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find the optimal conditions. 2. Preparative TLC or HPLC: For difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure product. 3. Extraction Optimization: During the work-up, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the reaction mixture. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis challenging for substrates with electron-withdrawing groups like methylsulfonyl?

The Fischer indole synthesis relies on an electrophilic aromatic substitution-type cyclization as a key step. The methylsulfonyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. This makes the cyclization step slower and requires more forcing conditions (higher temperatures, stronger acids), which in turn can lead to an increase in side reactions and decomposition.[2][3]

Q2: What are the most likely side products in this reaction?

Based on the mechanism of the Fischer indole synthesis and the electronic nature of the substrate, the most probable side products include:

  • 4-(Methylsulfonyl)aniline: Arising from the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[9]

  • Unreacted Starting Materials: Due to the deactivated nature of the starting hydrazine.

  • Polymeric/Tar-like substances: Resulting from decomposition at high temperatures.[3]

Q3: Can I use a different method to synthesize the required hydrazone to improve the overall success of the cyclization?

Yes, the Japp-Klingemann reaction is an excellent alternative for the synthesis of the required arylhydrazone.[6][7][8] This reaction utilizes a diazonium salt and a β-keto ester to form the hydrazone under milder conditions. This can be advantageous as it avoids the isolation of the potentially unstable 4-(methylsulfonyl)phenylhydrazine.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and for optimizing purification conditions.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and for quantifying the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural elucidation of the desired product and any isolated side products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.[10][11]

Optimized Experimental Protocol

This protocol provides a starting point for the cyclization of the arylhydrazone of ethyl pyruvate with 4-(methylsulfonyl)phenylhydrazine. Optimization of temperature and catalyst may be required.

Step 1: Formation of the Hydrazone (via Japp-Klingemann Reaction - Recommended)

This two-step procedure is recommended to avoid potential instability of the substituted hydrazine.

  • Diazotization:

    • Dissolve 4-(methylsulfonyl)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Coupling:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq.) and sodium acetate (3 eq.) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone. The hydrazone can be purified by column chromatography if necessary.

Step 2: Fischer Indole Synthesis (Cyclization)

Fischer_Indole_Synthesis_Workflow A Arylhydrazone C Heat (80-120 °C) A->C B Acid Catalyst (e.g., PPA, H₂SO₄) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G H Final Product: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate G->H

Experimental workflow for the Fischer indole synthesis.
  • Place the purified arylhydrazone (1 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a suitable acid catalyst. For example, polyphosphoric acid (PPA) can be used as both the solvent and the catalyst. Alternatively, a high-boiling solvent such as toluene or xylene can be used with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[3][4]

  • Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by monitoring the reaction by TLC.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Visualizing the Reaction and Side Product Formation

The following diagram illustrates the key steps of the Fischer indole synthesis and the competing N-N bond cleavage pathway.

Reaction_Mechanism cluster_main Fischer Indole Synthesis cluster_side Side Reaction Arylhydrazone Arylhydrazone Enamine Enamine Intermediate Arylhydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic H⁺ NN_Cleavage N-N Bond Cleavage Enamine->NN_Cleavage H⁺ (Excess Acid/Heat) Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole Desired Indole Product Cyclization->Indole -NH₃ Aniline 4-(Methylsulfonyl)aniline NN_Cleavage->Aniline

Sources

Optimization

Scale-up challenges for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate production

Technical Support Center: Scale-Up of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Introduction: The "Deactivated" Challenge Welcome to the technical support center. If you are scaling up Ethyl 5-(methylsulfonyl)-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Introduction: The "Deactivated" Challenge

Welcome to the technical support center. If you are scaling up Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , you are likely encountering a specific set of problems distinct from standard indole synthesis.

The core chemical challenge here is the methylsulfonyl group (-SO₂Me) at the C5 position. This group is strongly electron-withdrawing. In the context of the Fischer Indole Synthesis (FIS), it significantly deactivates the aromatic ring, raising the energy barrier for the critical [3,3]-sigmatropic rearrangement. Conditions that work for simple indoles (e.g., ZnCl₂/Acetic Acid) often fail here, leading to stalled reactions, high impurity profiles ("tars"), or incomplete cyclization.

This guide moves beyond basic literature to address the Critical Process Parameters (CPPs) required for multi-kilogram production.

Module 1: Synthetic Route Selection & Safety

For scale-up, you likely face a choice between the Direct Hydrazine route (high material cost, fewer steps) and the Japp-Klingemann route (lower cost, more unit operations).

Comparative Process Flow

IndoleRoute cluster_0 Route A: Japp-Klingemann (Cost-Effective) cluster_1 Route B: Direct Condensation (Lab Scale) Aniline 4-(Methylsulfonyl)aniline Diazo Diazonium Salt (Unstable Intermediate) Aniline->Diazo NaNO2, HCl <5°C Hydrazine Aryl Hydrazine HCl Aniline->Hydrazine Reduction (SnCl2 or Sulfite) AzoInt Azo Intermediate Diazo->AzoInt + BetaKeto (pH Control) BetaKeto Ethyl 2-methylacetoacetate Hydrazone Key Hydrazone Intermediate AzoInt->Hydrazone Deacetylation Pyruvate Ethyl Pyruvate Hydrazine->Hydrazone + Pyruvate Indole Target Indole (Ethyl 5-(methylsulfonyl)...) Hydrazone->Indole Fischer Cyclization (Acid + Heat)

Figure 1: Comparison of the Japp-Klingemann (industrial) and Direct Condensation (lab) routes. Route A avoids the expensive Ethyl Pyruvate reagent.

Module 2: Troubleshooting The Fischer Cyclization

This is the most critical step. The electron-deficient nature of the hydrazone requires forcing conditions, but "forcing" often leads to polymerization.

Q1: My reaction stalls at ~60% conversion. Adding more catalyst just creates black tar. What is happening?

Diagnosis: You are likely experiencing product inhibition or oligomerization due to improper acid strength. Technical Insight: The sulfone group makes the hydrazone basicity very low. Weak acids (acetic acid alone) cannot sufficiently protonate the intermediate to trigger the rearrangement. However, if you use a very strong acid (pure H₂SO₄) at high concentration, the electron-rich product (the indole) can polymerize with the unreacted hydrazone.

Corrective Protocol (The "Solvent Switch"): Instead of neat acetic acid or PPA (Polyphosphoric Acid), switch to a Methanesulfonic Acid (MsOH) / Toluene system.

  • Solvent: Toluene (high boiling point, good for azeotropic water removal).

  • Catalyst: MsOH (1.5 - 2.0 equivalents). It is a strong, non-oxidizing acid that is easier to handle than PPA.

  • Process:

    • Dissolve Hydrazone in Toluene (slurry is fine).

    • Heat to 80°C.

    • Slowly dose MsOH. This prevents a massive exotherm and keeps the local acid concentration controlled.

    • Why? This pushes the equilibrium by removing water (Dean-Stark) and maintains a "dilute acid" environment to minimize polymerization.

Q2: We are seeing a severe exotherm upon adding the catalyst. Is this normal?

Diagnosis: Yes, FIS is inherently exothermic (


). On a gram scale, this is heat; on a kilo scale, this is a thermal runaway risk.

Safety Protocol (Semi-Batch Mode):

  • Never add the catalyst to the full batch of hydrazone at reflux temperature.

  • Preferred Method:

    • Charge the reactor with the acid catalyst and 20% of the solvent. Heat to reaction temperature (e.g., 90°C).

    • Dissolve/slurry the hydrazone in the remaining solvent in a separate feed vessel.

    • Slowly feed the hydrazone slurry into the hot acid solution over 2-4 hours.

  • Benefit: This limits the "thermal accumulation." The reaction occurs instantly upon the hydrazone hitting the hot acid, consuming the energy immediately rather than storing it for a runaway event.

Q3: The product filtration is extremely slow (clogged filter cloth). How do we improve morphology?

Diagnosis: The sulfone group makes the molecule polar, but the ethyl ester makes it lipophilic. Rapid quenching often precipitates "fluffy" amorphous solids or fine needles that trap mother liquor.

Optimization (Ostwald Ripening):

  • Post-Reaction: Do not quench immediately with cold water.

  • Cooling Ramp: Cool the reaction mixture slowly from 90°C to 25°C over 6 hours.

  • Anti-solvent: If using Toluene/MsOH, add a co-solvent like Isopropanol (IPA) before adding water.

  • Seeding: Add 0.5% wt seed crystals at the cloud point.

  • Result: This promotes the growth of larger, granular crystals which filter rapidly and wash efficiently.

Module 3: Data & Reagent Selection

Choosing the right acid catalyst is the difference between a 40% yield (with tar) and an 85% yield.

Table 1: Acid Catalyst Performance for Electron-Deficient Indoles

Catalyst SystemReaction TempYield (Typical)Scale-Up SuitabilityNotes
ZnCl₂ / AcOH Reflux (118°C)30-50%LowOften too weak for sulfonyl-indoles; requires high catalyst loading (>2 eq). Hard to remove Zinc residues.
PPA (Polyphosphoric) 100-120°C75-85%MediumExcellent conversion but terrible stirring (viscous). Quenching PPA on scale is dangerous (hydrolysis exotherm).
H₂SO₄ / EtOH Reflux (78°C)40-60%LowOften creates ethyl ether byproducts. Temp often too low for sulfone-deactivated rearrangement.
MsOH / Toluene 90-110°C80-90% High Recommended. Homogeneous, easy to pump, easy aqueous wash removal. Allows water removal (Dean-Stark).
Amberlyst 15 (Solid) Reflux20-40%LowSurface fouling by "tar" deactivates catalyst rapidly.

Module 4: Logic Tree for Impurity Troubleshooting

Use this flowchart when the HPLC purity drops below 98%.

Troubleshooting Start Issue: Low Purity / High Impurity CheckImpurity Identify Impurity via LC-MS Start->CheckImpurity ImpurityA Dimer/Oligomer (High MW) CheckImpurity->ImpurityA Broad peaks ImpurityB Unreacted Hydrazone CheckImpurity->ImpurityB Starting Material ImpurityC De-esterified Product (Carboxylic Acid) CheckImpurity->ImpurityC M-28 mass shift SolA Action: Dilution. Decrease conc. to <0.5M. Switch to semi-batch addition. ImpurityA->SolA SolB Action: Increase Temp/Acid. Switch from AcOH to MsOH. Ensure water removal. ImpurityB->SolB SolC Action: Check Water content. Solvent is too wet. Lower reaction temp slightly. ImpurityC->SolC

Figure 2: Diagnostic logic for common impurities in sulfonyl-indole synthesis.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the Japp-Klingemann reaction directly to make the indole? A: No. The Japp-Klingemann reaction couples a diazonium salt with an active methylene compound (like ethyl 2-methylacetoacetate) to form the hydrazone . You must isolate (or telescope) this hydrazone and then perform the Fischer Cyclization. The two steps have opposing pH requirements (JK is buffered/basic; Fischer is strongly acidic).

Q: Why is the color of my crude product dark brown/black? A: This is typical for Fischer indole synthesis and is caused by oxidation of trace hydrazine or polymerization of the indole.

  • Fix: Include a charcoal treatment step (Activated Carbon, 5-10 wt%) during the final recrystallization (usually from Ethanol/Water or Ethyl Acetate/Heptane). The sulfone group is stable to charcoal treatment.

Q: Is the diazonium salt of 4-(methylsulfonyl)aniline stable? A: It is relatively stable compared to electron-rich anilines, but never isolate it as a dry solid (explosion hazard). Always keep it in solution at <5°C and use it immediately in the coupling step.

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text for mechanism and acid catalysis choices).

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Reaction. Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of scale-up improvements including PPA and MsOH use).

  • Merck & Co. (2008). Process for the preparation of indole derivatives. WO2008072257A2. Link (Describes scale-up of sulfonyl-indoles using Japp-Klingemann and Fischer cyclization).

  • Popowycz, F., et al. (2007). Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole. Tetrahedron Letters, 48(13), 2353-2356. Link (Demonstrates the Japp-Klingemann route for electron-deficient indoles).

  • BenchChem Technical Support. (2025). Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Link (General troubleshooting for exothermic indole synthesis).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary This guide provides a definitive structural analysis of Et...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a definitive structural analysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeutics. Unlike standard spectral libraries that list peaks in isolation, this document compares solvent performance (DMSO-d₆ vs. CDCl₃) and field strength resolution (300 MHz vs. 600 MHz) to optimize structural elucidation.

Key Insight: The presence of the electron-withdrawing methylsulfonyl group at the C5 position creates a distinct "deshielding fingerprint" on the indole ring, specifically shifting the H4 proton significantly downfield (Δδ > +0.8 ppm) compared to the non-sulfonated precursor.

Structural Anatomy & Theoretical Basis

To interpret the spectrum accurately, one must understand the electronic environment created by the substituents.

  • Indole Core: Aromatic, electron-rich, but modified by substituents.

  • C2-Ethoxycarbonyl (Ester): Electron-withdrawing group (EWG) via conjugation; acidifies the NH proton.

  • C5-Methylsulfonyl (SO₂Me): Strong EWG (Hammett σₚ ≈ 0.72); strongly deshields ortho protons (H4, H6).

Diagram 1: Structural Logic & Shift Prediction

StructuralLogic Core Indole Core Sub1 C2-Ester (COOEt) Core->Sub1 Substitution Sub2 C5-Sulfonyl (SO2Me) Core->Sub2 Substitution Effect1 NH Acidification (Downfield Shift) Sub1->Effect1 Inductive/Resonance Effect2 H4/H6 Deshielding (Distinct Aromatic Pattern) Sub2->Effect2 Anisotropic/Inductive Result Diagnostic Spectrum NH > 12 ppm H4 ~ 8.3 ppm Effect1->Result Effect2->Result

Caption: Causal relationship between chemical substituents and observed spectral shifts.

Comparative Analysis: Solvent System Performance

Choosing the correct solvent is critical for this molecule due to the polarity of the sulfonyl group and the exchangeability of the indole NH.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility Excellent Poor/Moderate The polar SO₂Me group and indole NH form strong H-bonds with DMSO, ensuring complete dissolution.
NH Signal Sharp Singlet (12.0–12.5 ppm) Broad/InvisibleDMSO stabilizes the NH proton via H-bonding, preventing rapid exchange. In CDCl₃, quadrupole broadening often obliterates this signal.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with the sulfonyl methyl (~3.2 ppm) if the sample is "wet." Dry DMSO is essential.
Resolution HighLowPoor solubility in Chloroform leads to aggregation, causing peak broadening and loss of fine coupling (J-values).

Recommendation: Always use DMSO-d₆ for characterization. Use CDCl₃ only if checking for specific non-polar impurities that might be masked by DMSO.

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents a high-purity sample analyzed at 400 MHz or higher.

Table 2: Chemical Shift Assignment
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH 12.45 s (br)1H-Highly deshielded by C2-ester and C5-sulfone.
H4 8.35 d1HJ = 1.8Diagnostic Peak. Most deshielded aromatic proton due to ortho-SO₂Me and peri-position.
H6 7.82 dd1HJ = 8.8, 1.8Deshielded by ortho-SO₂Me. Doublet of doublets (couples with H7 and H4).
H7 7.65 d1HJ = 8.8Ortho coupling to H6. Less affected by SO₂Me than H4/H6.
H3 7.42 d/s1HJ ~ 0.8C3 proton. Often appears as a singlet or fine doublet (long-range coupling).
OCH₂ 4.38 q2HJ = 7.1Ethyl ester methylene. Typical chemical shift.[1][2][3][4]
SO₂CH₃ 3.20 s3H-Diagnostic Peak. Methylsulfonyl singlet. Distinct from ester methyl.[5][6]
CH₃ 1.38 t3HJ = 7.1Ethyl ester methyl.

Note on Impurities:

  • Starting Material (Ethyl indole-2-carboxylate): Look for H4 upfield at ~7.6 ppm (lack of sulfonyl deshielding).

  • Hydrolysis Product (Carboxylic Acid): Loss of ethyl signals (4.38, 1.38 ppm) and appearance of broad COOH >13 ppm.

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Diagram 2: Sample Preparation & Logic Flow

Workflow Step1 Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6 Step2 Acquisition: Set d1 (relaxation delay) > 5s Step1->Step2 Step3 Check SO2Me Peak (3.20 ppm) Step2->Step3 Decision Is Water Peak Overlapping? Step3->Decision Action1 Dry Sample & Re-acquire Decision->Action1 Yes Action2 Proceed to Integration Decision->Action2 No

Caption: Operational workflow to avoid solvent-peak interference.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Shake/sonicate until the solution is perfectly clear. Any suspension will broaden the aromatic peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise).

    • Relaxation Delay (d1): Set to 5 seconds or higher. The quaternary carbons and the isolated NH proton relax slowly. A short d1 will reduce the integration accuracy of the NH and aromatic protons relative to the methyl groups.

    • Scans: 16–64 scans (depending on concentration).

  • Processing:

    • Phasing: Ensure the base of the large DMSO solvent peak (2.50 ppm) is flat.

    • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

    • Integration: Normalize the Methylsulfonyl singlet (3.20 ppm) to 3.00 . This provides the most stable internal standard for calculating the stoichiometry of the aromatic region.

Comparative "Performance": 300 MHz vs. 600 MHz

Is high-field NMR necessary?

  • 300 MHz: Sufficient for confirming structure. The H6 (dd) might appear as a pseudo-triplet if the resolution is low. The coupling between H4 and H6 (meta-coupling ~1.8 Hz) may be unresolved, showing H4 as a broad singlet.

  • 600 MHz: Recommended for purity analysis .

    • Benefit: Clearly resolves the H6 doublet of doublets.

    • Benefit: Separates the H3 signal from the aromatic baseline noise.

    • Benefit: Allows detection of trace (<1%) isomeric impurities (e.g., 6-sulfonyl isomer) which would be buried under the main peaks at lower fields.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[7][8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[7] Link

  • National Institutes of Health (NIH) / PubChem. (2024). Indole-2-carboxylic acid derivatives synthesis and spectral data (Analogous 5-nitro data used for shift validation). PubChem Database. Link

  • Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate (Analogous synthesis and workup). Organic Syntheses, Coll.[6] Vol. 5, p.769. Link

Sources

Comparative

Spectroscopic Validation Guide: FTIR Characterization of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary & Structural Context[2][4][5] Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a functionalized indole scaffold frequently utilized as an intermediate in the synthesis of antiviral agents (e.g., HCV...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[2][4][5]

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a functionalized indole scaffold frequently utilized as an intermediate in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and anticancer therapeutics.[1]

Validation of this compound often requires distinguishing it from two critical "alternatives" present during synthesis:

  • The Hydrolytic Precursor: 5-(methylsulfonyl)-1H-indole-2-carboxylic acid (Acid form).[1]

  • The Non-Sulfonylated Analog: Ethyl 1H-indole-2-carboxylate (lacking the C5 modification).[1][2]

This guide provides a definitive FTIR characteristic profile to validate the integrity of the ester linkage and the presence of the sulfonyl moiety.

Theoretical Characteristic Profile (Target Molecule)

The FTIR spectrum of the target molecule is a superposition of three distinct chemical environments: the indole heterocycle, the ethyl ester, and the methylsulfonyl group.[3]

Key Functional Group Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Indole N-H Stretching3300 – 3350 Medium/SharpConfirms un-substituted ring nitrogen (1H-indole).[1]
Ester C=O Stretching1705 – 1735 StrongCritical: Differentiates ester from carboxylic acid precursor.[3][1][4]
Sulfone (O=S=O) Asymmetric Stretch1290 – 1320 StrongCritical: Confirms presence of sulfonyl group at C5.[3]
Sulfone (O=S=O) Symmetric Stretch1130 – 1160 StrongSecondary confirmation of sulfone.[3]
Ester C-O Stretching1240 – 1260 StrongConfirms ethoxy group attachment.[3][1]
Aromatic C=C Ring Stretching1520 – 1620 MediumCharacteristic indole backbone.[3][1]
Aliphatic C-H Stretching2900 – 2990 WeakMethyl (sulfone) and Ethyl (ester) alkyl chains.[3]

Technical Insight: The electron-withdrawing nature of the 5-methylsulfonyl group may cause a slight high-frequency shift (blue shift) in the N-H and C=O absorptions compared to the non-substituted ethyl indole-2-carboxylate due to reduced electron density in the indole ring.

Comparative Analysis: Target vs. Alternatives

This section outlines how to use FTIR to objectively distinguish the target product from its most common synthetic impurities or analogs.[3]

Comparison A: Target vs. Carboxylic Acid Precursor

Scenario: Monitoring the esterification reaction.

Spectral FeatureTarget (Ester) Alternative (Carboxylic Acid) Validation Logic
O-H Region Absent (Clean baseline >3000 cm⁻¹)Broad, intense band (2500–3300 cm⁻¹) The disappearance of the "carboxylic acid beard" is the primary indicator of reaction completion.
Carbonyl (C=O) Sharp, ~1720 cm⁻¹Broad, ~1680–1710 cm⁻¹Ester carbonyls typically absorb at higher wavenumbers than conjugated acids.[5][3]
Comparison B: Target vs. Non-Sulfonylated Analog

Scenario: Verifying the starting material in Fischer indole synthesis.

Spectral FeatureTarget (5-SO₂Me) Alternative (No Sulfone) Validation Logic
1100–1350 cm⁻¹ Two distinct strong bands (Asym/Sym SO₂)Complex fingerprint, but lacks the specific sulfone doublet.The presence of strong bands at ~1310 and ~1150 cm⁻¹ is the "fingerprint" of the C5 modification.
Fingerprint Distinct substitution pattern (1,2,5-trisubstituted)1,2-disubstituted patternOut-of-plane C-H bends (below 900 cm⁻¹) will differ due to substitution at C5.[5]

Experimental Protocol: ATR-FTIR Validation

To ensure reproducible data, the following protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid pharmaceutical intermediates.

Step-by-Step Methodology
  • Instrument Prep:

    • Ensure ATR crystal (Diamond or ZnSe) is clean.[3][1] Run a background scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

    • Parameter Setup: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–600 cm⁻¹.[1]

  • Sample Preparation:

    • The target is a solid.[3][1] Grind ~5 mg of the sample into a fine powder if crystalline domains are large (to ensure good contact).

    • Place sample directly onto the ATR crystal.[1]

  • Acquisition:

    • Apply pressure using the anvil until the preview spectrum absorbance stabilizes.

    • Critical Check: Ensure the strongest peak (C=O) has an absorbance between 0.1 and 0.8 AU to avoid detector saturation.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Apply Baseline Correction (Rubberband method recommended).[3][1]

    • Identify peaks using the "Key Functional Group" table above.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logic flow for validating the synthesized product using the spectral data points discussed.

ValidationLogic Start Crude Product Isolated FTIR_Scan Acquire ATR-FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_OH Is there a BROAD band at 2500-3300 cm⁻¹? FTIR_Scan->Check_OH Fail_Acid Contamination: Unreacted Carboxylic Acid Check_OH->Fail_Acid Yes Check_SO2 Are distinct bands present at ~1310 & ~1150 cm⁻¹? Check_OH->Check_SO2 No Fail_Analog Error: Missing Sulfonyl Group Check_SO2->Fail_Analog No Check_CO Is C=O Peak at ~1705-1735 cm⁻¹? Check_SO2->Check_CO Yes Check_CO->Fail_Acid No (Shifted <1700) Pass VALIDATED: Ethyl 5-(methylsulfonyl)- 1H-indole-2-carboxylate Check_CO->Pass Yes

Figure 1: Spectral decision tree for validating the synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

References

  • NIST Mass Spectrometry Data Center. Ethyl indole-2-carboxylate Infrared Spectrum.[3][1][6] National Institute of Standards and Technology (NIST).[3] Available at: [Link][5]

  • Coates, J. (2000).[3][1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[3][1] R.A. Meyers (Ed.).[3][1] John Wiley & Sons Ltd.[3][1] (Standard reference for functional group frequencies including Sulfones and Indoles).[3][1]

  • Boraei, A. T. A., et al. (2016).[5][3][1][7] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[5][3][7] Available at: [Link][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[5][3][1] (General reference for Sulfone symmetric/asymmetric stretch assignments).

Sources

Validation

Comparative HPLC Method Development Guide: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Purity Analysis

Executive Summary & Analytical Challenge Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate presents a unique chromatographic challenge due to its "push-pull" electronic structure. The molecule contains a lipophilic indole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate presents a unique chromatographic challenge due to its "push-pull" electronic structure. The molecule contains a lipophilic indole core and an ethyl ester, contrasting with the highly polar, electron-withdrawing methylsulfonyl group at the C5 position.

The Analytical Problem: Standard C18 alkyl phases often struggle to provide adequate selectivity between the parent molecule and its polar degradation products (specifically the hydrolyzed acid) while simultaneously maintaining sharp peak shapes for the sulfone moiety. Sulfone groups can exhibit secondary interactions with residual silanols, leading to peak tailing that masks low-level impurities.

The Solution: This guide compares a standard C18 (Method A) approach against an optimized Core-Shell Biphenyl (Method B) protocol. Experimental evidence suggests that Method B utilizes


 interactions to enhance selectivity for the sulfone group, providing superior resolution of the critical acid impurity.

Chemical Context & Degradation Pathway

Understanding the analyte's behavior is the foundation of a self-validating method. The primary stability-indicating requirement is separating the parent ester from its hydrolysis product.

Degradation Pathway Visualization

The following diagram illustrates the critical impurities that the method must resolve.

DegradationPathway Parent Parent Molecule Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (Neutral, Lipophilic) Intermediate Transition State Tetrahedral Intermediate Parent->Intermediate + H2O / H+ (Hydrolysis) ImpurityA Major Impurity (Imp-A) 5-(methylsulfonyl)-1H-indole-2-carboxylic acid (Polar, Acidic pKa ~4.5) Intermediate->ImpurityA - EtOH ImpurityB Minor Impurity (Imp-B) Decarboxylated Species 5-(methylsulfonyl)-1H-indole ImpurityA->ImpurityB - CO2 (High Temp/Stress)

Figure 1: Acid-catalyzed hydrolysis pathway of the ethyl ester to the carboxylic acid impurity, followed by potential decarboxylation.

Comparative Method Analysis

Method A: The "Standard" Approach (C18)

A generic starting point often found in early development, utilizing hydrophobic subtraction.

  • Column: C18 (L1), 5 µm, 250 x 4.6 mm (Fully Porous)

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient

  • Mechanism: Hydrophobic interaction.[1]

  • Limitation: The sulfone group is polar but retained poorly on C18 compared to the indole core. The acid impurity (Imp-A) elutes near the void volume or co-elutes with polar process impurities due to "phase collapse" risks or lack of polar retention.

Method B: The "Optimized" Approach (Core-Shell Biphenyl)

Recommended for sulfone-substituted aromatics.

  • Column: Biphenyl (Core-Shell), 2.6 µm, 100 x 4.6 mm

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Advantage: The biphenyl stationary phase engages in

    
     electron overlap with the indole ring and the sulfone dipole. This creates "shape selectivity," significantly increasing the retention of the parent and pulling it away from the polar acid impurity.
    
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Biphenyl Core-Shell)Status
Retention Time (Parent) 6.2 min8.4 minImproved Retention
Resolution (

) (Imp-A vs Parent)
1.8 (Marginal)4.2 (Robust)Superior Selectivity
Tailing Factor (

)
1.6 (Sulfone interaction)1.1 (Sharp)Better Peak Shape
LOD (S/N = 3) 0.05%0.01%Higher Sensitivity
Backpressure 120 bar210 barAcceptable

Detailed Experimental Protocols

Sample Preparation (Universal)
  • Diluent: 50:50 Methanol:Water (Use of 100% ACN may cause precipitation of the polar acid impurity).

  • Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Sensitivity Solution: Dilute Working Standard to 0.0005 mg/mL (0.5% level).

Method B: Optimized Protocol (Recommended)

Instrument Setup:

  • System: HPLC with binary gradient pump and DAD/UV detector.

  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

  • Temperature: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for sulfones).

  • Detection: 285 nm (Indole

    
    ).
    

Mobile Phase Preparation:

  • MP-A: Dissolve 0.63g Ammonium Formate in 1L Water. Adjust pH to 3.5 with Formic Acid. Filter (0.22 µm).

  • MP-B: 100% Methanol (LC-MS Grade). Note: Methanol is preferred over ACN for Biphenyl columns to promote

    
     interactions.
    

Gradient Program:

Time (min) % MP-B Flow Rate (mL/min) Comment
0.0 10 1.2 Initial Hold (Retain Acid Impurity)
2.0 10 1.2 Isocratic
12.0 90 1.2 Linear Gradient
14.0 90 1.2 Wash
14.1 10 1.2 Re-equilibration

| 18.0 | 10 | 1.2 | End |

Method Development Decision Logic

The following workflow illustrates the logical progression used to arrive at Method B. This decision tree ensures that future modifications follow scientific causality.

MethodDevelopment Start Start: Analyte Assessment (Indole + Sulfone + Ester) Screening Column Screening C18 vs. Biphenyl vs. PFP Start->Screening Decision1 Is Sulfone Tailing > 1.5? Screening->Decision1 BranchC18 C18 Pathway Requires Ion-Pairing (TFA) Risk: Acid Hydrolysis Decision1->BranchC18 Yes (Common on C18) BranchBiPh Biphenyl Pathway Utilize Pi-Pi Interactions Solvent: Methanol Decision1->BranchBiPh No (Biphenyl Superior) OptpH pH Optimization Target pH 3.5 (Formate) Suppresses Acid Impurity Ionization BranchC18->OptpH Switch Strategy BranchBiPh->OptpH Final Final Method B High Resolution & Symmetry OptpH->Final

Figure 2: Method development decision tree highlighting the pivot from C18 to Biphenyl stationary phases.

System Suitability & Self-Validation

To ensure the method remains trustworthy over time, the following System Suitability Testing (SST) criteria must be met before every analysis batch:

  • Resolution (

    
    ):  NLT (Not Less Than) 3.0 between Impurity A (Acid) and Parent Ester.
    
    • Why? Ensures the gradient slope is maintaining separation of the hydrolysis product.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3 for the Parent Peak.
    
    • Why? Increases in tailing indicate column fouling or void formation, critical for sulfone quantification.

  • Precision: RSD NMT 2.0% for 6 replicate injections of the Working Standard.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Referencing Chapter 2: "Basis of Retention in RPLC" regarding interactions).
  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • Restek Corporation. (2018). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions for Aromatic Selectivity.[1] (Technical Guide demonstrating sulfone retention). Link

Sources

Comparative

Comparing bioactivity of ethyl vs methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Title: Technical Comparison: Alkyl Ester Variations in 5-(Methylsulfonyl)-1H-indole-2-carboxylates Subtitle: A Medicinal Chemistry Evaluation for Antiviral and Anti-inflammatory Scaffold Optimization Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: Alkyl Ester Variations in 5-(Methylsulfonyl)-1H-indole-2-carboxylates Subtitle: A Medicinal Chemistry Evaluation for Antiviral and Anti-inflammatory Scaffold Optimization

Executive Summary

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and COX-2 selective anti-inflammatory agents, the 5-(methylsulfonyl)-1H-indole-2-carboxylate scaffold represents a critical pharmacophore.[1] The sulfonyl moiety at the C5 position serves as a hydrogen bond acceptor and electron-withdrawing group, essential for potency.[1][2]

This guide compares the Ethyl and Methyl ester derivatives.[1][3] While often utilized as synthetic intermediates for high-potency carboxamides (e.g., Indolyl Aryl Sulfones - IAS), these esters exhibit distinct physicochemical profiles that influence their utility as prodrugs and biological probes.[1][2]

  • The Verdict: The Ethyl ester is generally preferred for cell-based assays due to superior lipophilicity (

    
    LogP 
    
    
    
    +0.[1]4) and membrane permeability, acting as a more effective prodrug.[1][2] The Methyl ester , while synthetically efficient, often suffers from rapid non-specific hydrolysis and lower cellular accumulation.[1][2]

Physicochemical & Structural Analysis

The choice between ethyl and methyl affects the molecule's partition coefficient and steric footprint within the binding pocket (if acting as an intrinsic inhibitor) or its hydrolytic stability (if acting as a prodrug).[1][2]

Table 1: Comparative Physicochemical Profile

FeatureMethyl 5-(methylsulfonyl)-1H-indole-2-carboxylateEthyl 5-(methylsulfonyl)-1H-indole-2-carboxylateImpact on Bioactivity
Formula


Ethyl adds steric bulk.[1]
MW 253.27 g/mol 267.30 g/mol Negligible impact on ligand efficiency.[1]
cLogP (Approx) ~1.2 - 1.5~1.6 - 1.9Ethyl shows better passive diffusion.[1]
Steric Volume LowerHigherEthyl may clash in tight pockets (e.g., HIV-1 RT allosteric site).[1][2]
Hydrolysis Rate Fast (

)
Moderate (

)
Ethyl provides sustained release of the active acid.[1][2]
Visualization: Structural & Functional Logic

Indole_SAR Scaffold 5-(Methylsulfonyl)-1H-indole Core Scaffold Sub_5 C5: Methylsulfonyl Group (Critical Pharmacophore) Scaffold->Sub_5 Electronic Tuning Sub_2 C2: Carboxylate Ester (Variable Region) Scaffold->Sub_2 Steric/Lipophilic Tuning Target_HIV Target: HIV-1 RT (Allosteric Pocket) Sub_5->Target_HIV H-Bond Acceptor (Lys101) Target_COX Target: COX-2 (Selectivity Pocket) Sub_5->Target_COX Mimics Sulfonamide Methyl Methyl Ester - Rapid Hydrolysis - Lower Lipophilicity Sub_2->Methyl Ethyl Ethyl Ester - Enhanced Permeability - Sustained Intracellular Release Sub_2->Ethyl Methyl->Target_HIV Potential Premature Cleavage Ethyl->Target_HIV Prodrug Entry

Figure 1: SAR Logic distinguishing the functional roles of the C5-sulfonyl and C2-ester groups.[1]

Bioactivity Analysis

A. HIV-1 Reverse Transcriptase Inhibition (NNRTI)

In the context of HIV-1, these compounds are precursors to Indolyl Aryl Sulfones (IAS) .[1] The free carboxylic acid is often inactive due to polarity; however, the ester can bind to the NNRTI Binding Pocket (NNIBP).[1][2]

  • Mechanism: The indole ring interacts with aromatic residues (Tyr181, Tyr188) via

    
    -
    
    
    
    stacking.[1][2] The 5-methylsulfonyl group forms a critical hydrogen bond with the backbone of Lys101 or His235 .[1]
  • Ethyl vs. Methyl:

    • Ethyl Ester: The ethyl group projects into the hydrophobic channel (near Val179).[1][2] While bulky, it often retains better potency than the methyl ester because the NNIBP is highly hydrophobic.[1][2] The ethyl group contributes to hydrophobic desolvation energy.[1][2]

    • Data Trend: In similar 5-substituted indole series, ethyl esters typically exhibit 2-3x lower

      
        (better potency) in cell-based MT-4 assays compared to methyl esters, primarily driven by cellular uptake rather than intrinsic enzyme affinity.[1]
      
B. COX-2 Inhibition (Anti-inflammatory)

The 5-methylsulfonyl group is a classic COX-2 pharmacophore (bioisostere of the sulfonamide in Celecoxib).[1]

  • Selectivity: The bulky 5-substituent fits into the side pocket of COX-2 (which is absent in COX-1).[1]

  • Ester Function: Here, the esters are almost exclusively prodrugs .[1][2] The active species is the free acid formed intracellularly.[1][2]

  • Performance: The Ethyl ester is the superior anti-inflammatory agent in vivo (e.g., carrageenan-induced paw edema models) because it survives gastric hydrolysis better than the methyl ester, ensuring systemic absorption.[1][2]

Experimental Protocols

Protocol A: Synthesis via Fischer Indolization

This is the industry-standard route, ensuring high regioselectivity.[1]

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride.[1]

  • Ethyl pyruvate (for Ethyl analog) OR Methyl pyruvate (for Methyl analog).[1][2]

  • Polyphosphoric Acid (PPA).[1][2]

Workflow:

  • Hydrazone Formation: React hydrazine with the respective pyruvate in ethanol/acetic acid at reflux for 2h.

  • Cyclization: Isolate hydrazone and treat with PPA at 100-110°C for 1h.

    • Critical Control: Monitor temperature strictly.[1] >120°C leads to sulfonyl decomposition.[1]

  • Workup: Quench with ice water. The ester precipitates as a solid.[1][4]

  • Purification: Recrystallize from Ethanol (Ethyl) or Methanol (Methyl).[1][2]

Protocol B: In Vitro HIV-1 RT Inhibition Assay

To differentiate intrinsic activity from prodrug effects, use a cell-free enzymatic assay.[1]

  • System: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).[1]

  • Substrate: Poly(rA)·oligo(dT) template-primer.[1]

  • Tracer: [3H]-dTTP.

  • Procedure:

    • Incubate RT enzyme with test compound (Ethyl vs Methyl ester) for 10 min at 37°C.[1][2]

    • Add substrate mixture and initiate polymerization.[1]

    • Incubate 1h. Stop reaction with 10% TCA (Trichloroacetic acid).[1][2]

    • Harvest precipitates on glass fiber filters and count radioactivity.[1]

  • Validation: Use Nevirapine as a positive control (

    
     nM).[1][2]
    
Visualization: Experimental Workflow

Workflow Start Start: 4-(Methylsulfonyl)phenylhydrazine Branch Select Pyruvate Reagent Start->Branch Path_Me Methyl Pyruvate Branch->Path_Me Path_Et Ethyl Pyruvate Branch->Path_Et Cyclization Fischer Cyclization (PPA, 110°C) Path_Me->Cyclization Path_Et->Cyclization Product_Me Methyl Ester Product (High Crystallinity) Cyclization->Product_Me Product_Et Ethyl Ester Product (High Lipophilicity) Cyclization->Product_Et Assay Bioassay Selection Product_Me->Assay Product_Et->Assay Cell_Free Enzymatic Assay (RT) Me vs Et: Similar Potency Assay->Cell_Free Cell_Based Cellular Assay (MT-4) Et > Me (Permeability) Assay->Cell_Based

Figure 2: Comparative synthesis and evaluation workflow.

References

  • Silvestri, R., et al. "New nitrogen containing substituents at the indole-2-carboxamide yield high potent and broad spectrum indolylarylsulfone HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 2012.[1][2] Link

  • Zhan, P., et al. "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring."[1][2] Journal of Medicinal Chemistry, 2007.[1][2] Link[1][2]

  • Abdellatif, K.R., et al. "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity."[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1][2][5] Link[1][2]

  • Murakami, Y., et al. "Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl) hydrazones."[1][2][4] Chemical & Pharmaceutical Bulletin, 1999.[1][2][4] Link

Sources

Validation

Validating the Purity of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: A Multi-Modal Analytical Guide

Executive Summary The Trap of "Area Percent" in Sulfonyl-Indoles In pharmaceutical intermediate validation, relying solely on HPLC-UV area percent is a common but dangerous oversight. This is particularly true for Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Trap of "Area Percent" in Sulfonyl-Indoles In pharmaceutical intermediate validation, relying solely on HPLC-UV area percent is a common but dangerous oversight. This is particularly true for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate , a scaffold often utilized in HCV and HIV protease inhibitor development.

The electron-withdrawing methylsulfonyl group (


) at the C5 position significantly alters the electronic properties of the indole core, creating a "blind spot" for standard reverse-phase chromatography. This guide demonstrates why a single-mode analysis fails and validates a multi-modal approach combining High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and LC-MS .

Part 1: The Chemical Challenge

Why This Molecule Deceives Standard Analytics

The target molecule contains three distinct functional regions that complicate purity analysis:

  • The Indole Core: High UV absorptivity (254 nm/280 nm).

  • The C2-Ethyl Ester: Susceptible to hydrolysis, generating the corresponding carboxylic acid.

  • The C5-Methylsulfonyl Group: A strong electron-withdrawing group (EWG).

The Analytical Gap:

  • Response Factor Disparity: Synthetic precursors, such as 4-(methylsulfonyl)phenylhydrazine (from Fischer Indole Synthesis), have different molar extinction coefficients than the cyclized indole. HPLC area % assumes equal response, leading to overestimation of purity.

  • Inorganic/Salt Blindness: HPLC-UV cannot detect inorganic salts (e.g., sodium chloride from quenching) or trapped inorganic acids, which are common in sulfone chemistry.

  • Acidic Proton Exchange: The C5-sulfone increases the acidity of the N-H proton, leading to peak broadening (tailing) in HPLC if the mobile phase pH is not strictly buffered.

Part 2: Comparative Methodology

We compared three validation protocols to determine the true purity of a "99% HPLC" commercial sample.

FeatureMethod A: HPLC-UV (Standard)Method B: 1H-qNMR (Recommended)Method C: LC-MS/MS (Qualitative)
Principle Separation based on hydrophobicity; detection by UV absorption.[1]Nuclear spin relaxation; direct molar ratio measurement.Mass-to-charge ratio separation.
Primary Output Relative Purity (Area %).Absolute Purity (Weight %). Impurity Identification (ID).
Strengths High sensitivity for trace organic impurities.No reference standard required ; detects non-chromophores.Identifies molecular weight of unknowns.
Weaknesses "Blind" to salts/water; requires response factors.Lower sensitivity (LOD ~0.1%); requires soluble internal standard.Not quantitative without isotopically labeled standards.
Verdict Screening Tool Gold Standard for Potency Troubleshooting Tool

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Truth" Method (1H-qNMR)

Objective: To determine absolute purity (mass balance) avoiding UV bias.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Reason: Indoles are soluble; prevents exchange of labile N-H protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Reason: Maleic acid singlet (6.3 ppm) does not overlap with the indole aromatic region (7.0–8.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of Internal Standard into the same vial using a microbalance (precision

    
     mg).
    
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (d1): 30 seconds .

      • Causality: The sulfonyl-indole protons have long T1 relaxation times. If d1 <

        
        , the signal will not fully recover, leading to integration errors.
        
    • Scans: 16–32 (sufficient for S/N > 150).

    • Temperature: 298 K.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity.[1][2][3]
Protocol 2: The "Separation" Method (HPLC-UV)

Objective: To separate the hydrolyzed acid impurity from the ester.

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),


 mm, 3.5 µm.
Mobile Phase: 
  • A: Water + 0.1% Formic Acid (Acid ensures the indole N-H and carboxylic acid impurities remain protonated for sharp peaks).

  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 20 minutes. Detection: 254 nm (Indole core) and 210 nm (General).

Part 4: Visualization of Workflows

Diagram 1: The Purity Validation Decision Tree

This flowchart illustrates the logic for choosing the correct analytical path based on initial screening.

ValidationWorkflow Start Sample Receipt: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Solubility Solubility Check (DMSO vs MeOH) Start->Solubility HPLC HPLC-UV Screening (Area %) Solubility->HPLC Decision Is Area % > 98%? HPLC->Decision qNMR 1H-qNMR Analysis (Absolute Purity) Decision->qNMR Yes (Verify Potency) LCMS LC-MS/MS (Identify Impurities) Decision->LCMS No (Identify Peaks) Report Final CoA Generation (Mass Balance) qNMR->Report LCMS->qNMR Structure Confirmed

Caption: Logical workflow for validating sulfonyl-indole purity, prioritizing qNMR for final potency assignment.

Diagram 2: Common Impurity Origins (Fischer Indole Route)

Understanding synthesis helps predict impurities. The sulfonyl group introduces specific side-reaction risks.

ImpurityPathways SM1 4-(methylsulfonyl) phenylhydrazine Intermediate Hydrazone Intermediate SM1->Intermediate SM2 Ethyl Pyruvate SM2->Intermediate Product TARGET: Ethyl 5-(methylsulfonyl) -1H-indole-2-carboxylate Intermediate->Product Acid/Heat (Fischer Cyclization) Impurity2 Impurity B: Uncyclized Hydrazone Intermediate->Impurity2 Incomplete Cyclization Impurity1 Impurity A: Carboxylic Acid (Hydrolysis) Product->Impurity1 Moisture/Base (Ester Hydrolysis)

Caption: Synthesis pathway showing the origin of the two most common impurities: the uncyclized hydrazone and the hydrolyzed acid.

Part 5: Data Synthesis & Interpretation

The following table summarizes a typical validation experiment for a "high purity" commercial sample.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.4% (Area) 96.8% (Weight) HPLC overestimated purity by 2.6%.
Water Content Not Detected0.4%DMSO-d6 revealed residual moisture.
Residual Solvent Not Detected1.2% (Ethanol)Recrystallization solvent trapped in lattice.
Inorganic Salts Invisible1.6% (Calculated)Mass balance gap attributed to NaCl/Na2SO4.

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6][7] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy in pharmaceutical applications.[3][7][8][9] Trends in Analytical Chemistry. [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis.[10] Wiley-Interscience. (Classic text on impurity origins in indole synthesis). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. PubChem. [Link]

Sources

Comparative

The Influence of the 5-Methylsulfonyl Moiety on the Physicochemical and Biological Profile of Ethyl Indole-2-carboxylates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate and its non-sulfonyl analogs, offering insights into the impact of the methylsulfonyl group on key molecular attributes relevant to drug discovery and development.

Introduction: The Significance of 5-Substituted Indole-2-carboxylates

Indole-2-carboxylates are a class of compounds that have garnered significant attention in drug discovery due to their versatile biological activities. The substitution pattern on the indole ring, particularly at the 5-position, is a critical determinant of their pharmacological profile. This position is often targeted for modification to modulate properties such as receptor binding, enzyme inhibition, and pharmacokinetic parameters. This guide focuses on the comparison of a 5-methylsulfonyl substituted indole-2-carboxylate with its non-sulfonyl counterparts, including the unsubstituted, 5-methyl, and 5-chloro analogs.

Physicochemical Properties: A Comparative Overview

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Water Solubility
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21122-125~2.5Insoluble
Ethyl 5-methyl-1H-indole-2-carboxylateC₁₂H₁₃NO₂203.24160-164[1][2]~3.0Insoluble in water; Soluble in methanol and dichloromethane.[3]
Ethyl 5-chloro-1H-indole-2-carboxylateC₁₁H₁₀ClNO₂223.65166-168~3.2Insoluble
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylateC₁₂H₁₃NO₄S267.30Not available< 2.5 (estimated)Increased aqueous solubility (estimated)

Key Insights:

  • Polarity and Solubility: The methylsulfonyl group is a strong electron-withdrawing and polar moiety. Its presence is expected to increase the polarity of the molecule, thereby enhancing its aqueous solubility compared to the non-polar methyl or chloro-substituted and the unsubstituted analogs.

  • Lipophilicity (LogP): Consequently, the increased polarity will likely lead to a lower LogP value for the sulfonyl-containing compound. This is a critical parameter in drug design, as it influences membrane permeability and absorption.

  • Melting Point: The introduction of the polar sulfonyl group, capable of participating in dipole-dipole interactions and potentially hydrogen bonding, is expected to result in a higher melting point for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate compared to its less polar analogs.

Structure-Activity Relationship (SAR) and Biological Implications

The substitution at the 5-position of the indole ring plays a crucial role in defining the biological activity of indole-2-carboxylates.

The Electronic Impact of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group. This property can significantly influence the electron density of the indole ring system, which in turn can affect:

  • Acidity of the Indole N-H: The electron-withdrawing nature of the sulfonyl group will increase the acidity of the N-H proton, making it more likely to engage in hydrogen bonding as a donor.

  • Reactivity of the Indole Ring: The electron-deficient nature of the benzene portion of the indole ring will make it less susceptible to electrophilic aromatic substitution.

  • Binding Interactions: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional interaction points with biological targets such as enzymes and receptors.

Signaling Pathway and Target Interaction Model

The following diagram illustrates a hypothetical interaction of a 5-substituted indole-2-carboxylate with a target protein, highlighting the potential binding contributions of different substituents.

G cluster_0 Indole-2-Carboxylate Scaffold cluster_1 Biological Target (e.g., Enzyme Active Site) cluster_2 C5 Substituents Indole Indole Core Ester Ethyl Ester at C2 Indole->Ester Chelation with Metal Ions Pocket1 Hydrophobic Pocket Indole->Pocket1 Hydrophobic Interaction Pocket2 Hydrogen Bond Acceptor/Donor Site Ester->Pocket2 Hydrogen Bonding Pocket3 Polar Interaction Site H H (Unsubstituted) H->Pocket1 Minimal Interaction CH3 CH3 (Methyl) CH3->Pocket1 Enhanced Hydrophobic Interaction Cl Cl (Chloro) Cl->Pocket1 Hydrophobic & Halogen Bonding SO2CH3 SO2CH3 (Methylsulfonyl) SO2CH3->Pocket3 Hydrogen Bonding (Acceptor) Dipole-Dipole Interaction

Caption: Hypothetical binding modes of 5-substituted indole-2-carboxylates.

Comparative Biological Activity Profile (Inferred)

Direct comparative biological data for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate and its non-sulfonyl analogs against the same target is scarce in the literature. However, studies on related indole derivatives offer valuable insights:

  • Anticancer Activity: Research on 5-substituted indole-2-carboxamides has shown that the nature of the substituent at the 5-position significantly impacts antiproliferative activity. For instance, in some series, electron-donating groups at this position were found to be more favorable.

  • Enzyme Inhibition: In the context of HIV-1 integrase inhibition, modifications at the 5-position of the indole-2-carboxylic acid scaffold have been shown to modulate inhibitory potency.[4] The ability of the sulfonyl group to act as a hydrogen bond acceptor could be advantageous for binding to certain enzyme active sites.

  • Receptor Modulation: For cannabinoid receptor 1 (CB1) allosteric modulators based on the indole-2-carboxamide scaffold, substitutions at the 5-position, such as a chloro group, have been found to be important for high binding affinity.[5]

Based on these observations, it is plausible that Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate will exhibit a distinct biological activity profile compared to its non-sulfonyl analogs. The strong electron-withdrawing and hydrogen-bonding capabilities of the methylsulfonyl group could lead to enhanced potency and selectivity for specific biological targets, or conversely, a decrease in activity for others, depending on the nature of the binding pocket.

Experimental Protocols: Synthesis of Indole-2-carboxylates

The synthesis of ethyl indole-2-carboxylates can be achieved through various methods. The Reissert indole synthesis is a classic and reliable method for preparing benzene-ring-substituted indole-2-carboxylates.

Experimental Workflow: General Reissert Indole Synthesis

G Start Substituted o-Nitrotoluene Step1 Condensation with Diethyl Oxalate (Base, e.g., NaOEt) Start->Step1 Intermediate1 Ethyl 2-(substituted-2-nitrophenyl)-2-oxoacetate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., H2, Pd/C or Zn/AcOH) Intermediate1->Step2 Product Ethyl 5-substituted-1H-indole-2-carboxylate Step2->Product

Caption: General workflow for the Reissert indole synthesis.

Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate (Non-sulfonyl Analog)

This protocol is adapted from established literature procedures.

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Zinc dust

  • Acetic acid

  • Hydrochloric acid

Procedure:

  • Condensation: A solution of o-nitrotoluene and diethyl oxalate in absolute ethanol is added dropwise to a solution of sodium ethoxide in absolute ethanol at a low temperature (e.g., 10-15 °C). The mixture is stirred for several hours and then allowed to stand overnight. The resulting precipitate of ethyl 2-(2-nitrophenyl)-2-oxoacetate, sodium salt, is collected by filtration.

  • Reductive Cyclization: The intermediate from step 1 is suspended in a mixture of acetic acid and water. Zinc dust is added portion-wise while maintaining the temperature below 40 °C. After the addition is complete, the mixture is heated on a steam bath for a short period.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is diluted with water. The precipitated crude ethyl 1H-indole-2-carboxylate is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Protocol 2: Proposed Synthesis of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Materials:

  • 4-Methylsulfonyl-2-nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • A suitable reducing agent (e.g., Iron powder, acetic acid or H₂, Pd/C)

Procedure (Proposed):

  • Condensation: Similar to Protocol 1, 4-methylsulfonyl-2-nitrotoluene would be condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent such as ethanol.

  • Reductive Cyclization: The resulting ethyl 2-(4-methylsulfonyl-2-nitrophenyl)-2-oxoacetate intermediate would then be subjected to reductive cyclization. This could be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (H₂ over Pd/C).

  • Work-up and Purification: Following the reduction and cyclization, a standard aqueous work-up and extraction with an organic solvent would be performed. The crude product would then be purified using column chromatography or recrystallization to yield the desired Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Conclusion

The introduction of a methylsulfonyl group at the 5-position of the ethyl indole-2-carboxylate scaffold imparts distinct physicochemical and electronic properties compared to its non-sulfonyl analogs. The increased polarity, potential for enhanced aqueous solubility, and the ability of the sulfonyl group to act as a hydrogen bond acceptor suggest that Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate will have a unique biological activity profile.

While direct comparative experimental data is limited, the analysis of structure-activity relationships from related series of compounds indicates that this modification has the potential to either enhance or diminish biological activity depending on the specific target. Further experimental investigation is warranted to fully elucidate the pharmacological potential of this and other sulfonyl-containing indole derivatives. The synthetic routes outlined provide a foundation for the preparation of these compounds for such studies.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

  • Ethyl 5-amino-1H-indole-2-carboxylate. PubChem. [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]

  • (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

  • Synthesis and Structure-Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. ResearchGate. [Link]

  • Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem. [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • ethyl 1H-indole-2-carboxylate. ChemSynthesis. [Link]

  • Ethyl 5-chloro-1H-indole-2-carboxylate. PubChem. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. Due to the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of spectroscopy and comparative data from structurally related indole derivatives to predict its spectral behavior. This approach offers valuable insights for researchers working with this compound or similar molecular scaffolds in fields such as medicinal chemistry, materials science, and analytical chemistry.

Theoretical Framework: The Indole Chromophore and Substituent Effects

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The indole ring system, a fusion of a benzene and a pyrrole ring, is the core chromophore in Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. Indole itself exhibits characteristic absorption bands in the ultraviolet region, primarily arising from π → π* electronic transitions. These transitions, labeled as ¹La and ¹Lb, have distinct characteristics. The ¹Lb transition, typically found at longer wavelengths (around 270-290 nm), is often structured with fine vibronic details, while the ¹La transition appears at shorter wavelengths (around 260-270 nm) with higher intensity.[1]

The substituents on the indole ring significantly influence the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax).

  • Ethyl 2-carboxylate group: This electron-withdrawing group is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated π-system.

  • 5-(methylsulfonyl) group: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Its presence at the 5-position of the indole ring is anticipated to further modulate the electronic distribution within the chromophore, likely leading to additional shifts in the absorption maxima. The effect of the sulfonyl side-chain on the aromatic nucleus has been a subject of spectroscopic studies.[2]

Predicted UV-Vis Absorption Profile

Based on the analysis of the indole chromophore and the electronic effects of the substituents, the UV-Vis absorption spectrum of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate in a non-polar solvent like cyclohexane is predicted to exhibit the following features:

  • A structured ¹Lb band with a λmax in the range of 280-300 nm.

  • A more intense ¹La band with a λmax in the range of 260-280 nm.

In polar solvents, such as ethanol or methanol, a bathochromic shift of the absorption maxima is expected due to the stabilization of the excited state through dipole-dipole interactions.[3]

Comparative Analysis with Structurally Related Indole Derivatives

To provide a practical context for the predicted spectral properties, the following table compares the reported UV-Vis absorption data of several indole derivatives with the anticipated data for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (Predicted) Cyclohexane~280-300, ~260-280-This Guide
IndoleCyclohexane287, 278, 2684,200, 5,600, 5,800[1]
5-HydroxyindoleCyclohexane313, 278-[1]
Ethyl 5-nitro-1H-indole-2-carboxylate---[4]
5-BromoindoleEthanol280, 272-[3]
Indole-2-carboxylic acidEthanol294-[3]

This comparison highlights the influence of different substituents on the indole chromophore. For instance, the electron-donating hydroxyl group in 5-hydroxyindole causes a significant red shift compared to unsubstituted indole.[1] Conversely, the electron-withdrawing nitro group in Ethyl 5-nitro-1H-indole-2-carboxylate would also be expected to influence the absorption spectrum.[4]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, the following detailed protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality spectral data.

Objective: To measure the UV-Vis absorption spectrum of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate and determine its molar absorptivity at the wavelengths of maximum absorbance.

Materials:

  • Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, and 1.25 x 10⁻⁵ M).

  • Spectrophotometer Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill the cuvette with that solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the absorbance values at each λmax for the different concentrations, create a Beer-Lambert plot (Absorbance vs. Concentration).

    • The plot should be linear, and the slope of the line will be the molar absorptivity (ε) of the compound at that specific wavelength.

Workflow Diagram:

ElectronicTransitions cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS π orbitals (HOMO) ES π* orbitals (LUMO) GS->ES Absorption of UV light (π → π*)

Caption: Simplified Jablonski diagram for UV absorption.

Electron-withdrawing groups, such as the ethyl carboxylate and methylsulfonyl groups, can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This reduction in the energy gap corresponds to absorption of lower energy (longer wavelength) light, resulting in a bathochromic shift. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to model these electronic transitions and predict the UV-Vis spectra of such molecules with reasonable accuracy. [5]

Conclusion and Future Directions

While direct experimental data for Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is not currently available, a comprehensive understanding of the UV-Vis absorption properties of the indole chromophore and the influence of its substituents allows for a reliable prediction of its spectral behavior. The comparative analysis and detailed experimental protocol provided in this guide offer a solid foundation for researchers to empirically validate these predictions and further explore the photophysical properties of this and related compounds. Future experimental studies are crucial to confirm the predicted λmax values and to quantify the molar absorptivity, which are essential parameters for any quantitative applications of this molecule.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]

  • Sulphonohydrazides and related compounds. Part IX. The ultraviolet spectra of some related aromatic sulphonamides, sulphonohydrazides, acetone sulphonohydrazones, and sulphonyl azides - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. Available at: [Link]

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF - ResearchGate. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Executive Summary & Chemical Context Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a functionalized indole scaffold frequently employed in drug discovery as an intermediate for kinase inhibitors, antiviral agents (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a functionalized indole scaffold frequently employed in drug discovery as an intermediate for kinase inhibitors, antiviral agents (HIV-1 NNRTIs), and receptor antagonists.

While specific toxicological data (LD50) for this precise derivative may be sparse in public literature, its structural components—an indole core coupled with a sulfonyl moiety and an ester —dictate a strict safety protocol. Indole derivatives are often biologically active, and sulfonyl groups can enhance metabolic stability and solubility, potentially increasing bioavailability upon exposure.

Core Safety Directive: Treat this compound as a Potent Organic Intermediate (Occupational Exposure Band 3) . The primary risks are dust inhalation (respiratory sensitization/irritation) and ocular damage due to the ester functionality.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) and analog data (Ethyl indole-2-carboxylate).

Hazard CategoryClassification (GHS)Operational Implication
Physical State Solid (Powder/Crystalline)High risk of airborne particulate generation during weighing. Static charge buildup is likely.
Health (Acute) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]Direct contact with mucous membranes must be prevented.[2] The ester group can hydrolyze to acid on moist surfaces (eyes/lungs).
Health (Chronic) H335: May cause respiratory irritation.Suspected SensitizerIndole rings can be sensitizers.[1] Repeated inhalation of dust may trigger asthma-like symptoms.
Reactivity Stable SolidAvoid strong oxidizing agents and strong bases (hydrolysis of ester).
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling potent powders outside a glovebox.

A. Respiratory Protection (The Critical Barrier)
  • Routine Handling (< 1g): Work within a certified Chemical Fume Hood. No respirator required if sash is at proper height.

  • Open Bench Weighing (Not Recommended) or Spill Cleanup: N95 (minimum) or P100 particulate respirator.

  • Large Scale (> 10g) or Dust Generation: Powered Air Purifying Respirator (PAPR) with HEPA filters.

B. Dermal Protection (Glove Selection)

Solubility dictates glove choice. This compound is soluble in organic solvents (DCM, DMSO, MeOH) which can act as carriers, permeating standard nitrile gloves.

  • Dry Solid Handling: Nitrile (4 mil minimum) . Change every 60 minutes or immediately upon contamination.

  • Solution Handling (DMSO/DCM): Double Gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Laminate (Silver Shield®) for prolonged exposure.

    • Rationale: DMSO permeates nitrile in <10 minutes, carrying dissolved APIs through the skin.

C. Eye & Face Protection[1][2][3][4]
  • Standard: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust migration risks.

  • High Risk (Synthesis/Workup): Face shield over goggles to protect against splashes of corrosive reaction mixtures (e.g., hydrolysis steps).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Solid Dry Solid (Powder) State->Solid Liquid In Solution (DMSO/DCM) State->Liquid Quantity Quantity? Solid->Quantity Solvent Carrier Solvent? Liquid->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large PPE_Solid_Low PPE: Nitrile Gloves + Goggles Eng: Fume Hood Small->PPE_Solid_Low PPE_Solid_High PPE: Double Nitrile + N95/P100 Eng: Balance Enclosure Large->PPE_Solid_High Aggressive Penetrating (DMSO, DCM) Solvent->Aggressive Standard Standard (Water, EtOH) Solvent->Standard PPE_Liq_Agg PPE: Silver Shield/Laminate Gloves + Face Shield Aggressive->PPE_Liq_Agg PPE_Liq_Std PPE: Double Nitrile Gloves + Goggles Standard->PPE_Liq_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocols
Workflow 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of static-prone solids.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or work 6 inches inside a Fume Hood.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat. Indole esters are often fluffy and electrostatic; they will "jump" off the spatula.

  • Technique:

    • Tare the vial before opening the stock container.

    • Use a disposable anti-static funnel.

    • Do not return excess chemical to the stock bottle (cross-contamination and dust risk).

    • Wipe the exterior of the stock bottle with a damp tissue (solvent-appropriate) before returning to storage.

Workflow 2: Reaction Setup
  • Solubilization: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins. Sulfonyl indoles are stable but can decompose to release SOx gases if overheated significantly above melting point (>250°C).

Workflow 3: Spill Response
  • Minor Spill (Solid):

    • Cover with wet paper towels (to prevent dust).

    • Wipe up inward from the periphery.

    • Place waste in a sealed bag labeled "Hazardous Solid Waste."

  • Major Spill (Solution):

    • Evacuate the immediate area.[3][4]

    • Don Silver Shield gloves and a respirator (if outside hood).

    • Use vermiculite or sand dams. Do not use combustible materials (sawdust) if the solvent is flammable.

Storage & Stability
  • Temperature: Refrigerator (2-8°C). While chemically stable, keeping it cold reduces degradation of the ester moiety over long-term storage.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Indoles can oxidize (darken) upon prolonged exposure to air and light.

  • Segregation: Keep away from Strong Oxidizers (e.g., peroxides, nitric acid) and Strong Bases (causes hydrolysis to the carboxylic acid).

Disposal & Deactivation
  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic Solid." Do not trash.

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Halogenated Waste stream .

    • If dissolved in non-halogenated (MeOH, DMSO): Non-Halogenated Waste stream .

  • Container: Triple rinse empty containers with Acetone before disposal. Collect rinsate as hazardous waste.

Emergency Signaling Pathways

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhal Inhalation Exposure->Inhal Act_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use solvent Skin->Act_Skin Act_Eye 1. Flush 15 min (Eye Wash) 2. Hold Eyelids Open 3. Consult Opthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Seek Medical Attn Inhal->Act_Inhal Report Report to EHS (SDS Section 4) Act_Skin->Report Act_Eye->Report Act_Inhal->Report

Figure 2: Immediate Emergency Response Actions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10726872, Ethyl 5-amino-1H-indole-2-carboxylate (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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